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  • Product: Tetrahydrothiopyran-4-ylboronic acid
  • CAS: 2265921-88-6

Core Science & Biosynthesis

Foundational

Advanced Structural Characterization and Synthetic Utility of Tetrahydrothiopyran-4-ylboronic Acid

Executive Summary Tetrahydrothiopyran-4-ylboronic acid (THTP-4-BA) represents a critical class of heterocyclic building blocks in modern medicinal chemistry. Unlike its oxygenated analog (tetrahydropyran-4-ylboronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrothiopyran-4-ylboronic acid (THTP-4-BA) represents a critical class of heterocyclic building blocks in modern medicinal chemistry. Unlike its oxygenated analog (tetrahydropyran-4-ylboronic acid), the sulfur-containing ring introduces unique lipophilic and metabolic properties, often serving as a bioisostere for cyclohexane or piperidine rings to modulate potency and ADME profiles.

This guide provides a rigorous analysis of the molecule’s structural dynamics, a validated synthetic workflow, and the specific analytical signatures required for quality assurance. It addresses the inherent instability of secondary alkyl boronic acids and provides actionable protocols for their successful deployment in sp³-sp² cross-coupling reactions.

Structural Dynamics & Conformational Analysis

Understanding the three-dimensional behavior of THTP-4-BA is prerequisite to its effective use. The molecule does not exist as a static flat cycle but undergoes dynamic conformational equilibration.

The Thiane Ring System

The tetrahydrothiopyran (thiane) ring adopts a chair conformation analogous to cyclohexane. However, the presence of the sulfur atom introduces significant geometric deviations:

  • Bond Lengths: The C–S bond length (~1.82 Å) is significantly longer than the C–C bond (1.54 Å).

  • Ring Puckering: This elongation causes the ring to be more "pointed" at the sulfur end and flatter at the C2-C3-C5-C6 region compared to cyclohexane.

  • Lone Pair Influence: The sulfur atom possesses two lone pairs. Unlike oxygen in pyrans, the larger van der Waals radius of sulfur minimizes the anomeric effect, but the 1,3-diaxial interactions remain the dominant directing force for substituents.

Boronic Acid Orientation

In the thermodynamically preferred conformation, the boronic acid group [–B(OH)₂] occupies the equatorial position .

  • Equatorial Preference: Occupying the axial position would introduce severe 1,3-diaxial steric strain with the axial protons at C2 and C6.

  • Reversibility: It is critical to note that boronic acids are Lewis acids. In the presence of diols (e.g., sugars in biological media) or during pinacol protection, the hybridization shifts from sp² (trigonal planar) to sp³ (tetrahedral), which can alter the steric demand of the substituent.

Boroxine Equilibrium

Solid-state THTP-4-BA is rarely a pure monomer. It exists in a dynamic equilibrium with its trimeric anhydride, the boroxine .

  • Mechanism: Three molecules of boronic acid dehydrate to form a six-membered B₃O₃ ring.

  • Implication: Analytical quantification must account for this. A sample appearing "wet" or having a non-integer melting point is often a mixture of the free acid and the boroxine.

Synthetic Pathways & Purification[1]

The direct synthesis of secondary alkyl boronic acids is challenging due to the lability of the C–B bond. The most robust protocol utilizes the hydroboration of the corresponding alkene.

Validated Synthetic Workflow

The following pathway minimizes side reactions such as protodeboronation.

Step 1: Precursor Synthesis (3,6-dihydro-2H-thiopyran) Starting from tetrahydrothiopyran-4-one, a Shapiro reaction or tosylhydrazone elimination generates the alkene.

Step 2: Hydroboration (The Critical Step)

  • Reagent: Pinacolborane (HBpin) is superior to diborane.

  • Catalyst: Rhodium(I) catalysts (e.g., Wilkinson’s catalyst) or Iridium systems are preferred to ensure regioselectivity at the 4-position.

  • Hydrolysis: The resulting pinacol ester is hydrolyzed using sodium periodate (NaIO₄) and ammonium acetate, or transesterified with phenylboronic acid to release the free THTP-4-BA.

Workflow Visualization

SynthesisWorkflow Ketone Tetrahydrothiopyran-4-one Hydrazone Tosylhydrazone Intermediate Ketone->Hydrazone TsNHNH2 Alkene 3,6-dihydro-2H-thiopyran Hydrazone->Alkene Base (BuLi) Ester Pinacol Boronate (Stable Intermediate) Alkene->Ester HBpin, [Rh] cat Hydroboration Acid THTP-4-ylboronic Acid (Target) Ester->Acid NaIO4 / NH4OAc Hydrolysis Boroxine Boroxine Trimer Acid->Boroxine - H2O (Reversible)

Caption: Step-wise synthesis from ketone precursor to boronic acid, highlighting the boroxine equilibrium.

Analytical Profiling (Quality Control)

To validate the identity and purity of THTP-4-BA, a multi-modal approach is required. Standard HPLC is insufficient due to the lack of a strong chromophore and the boroxine equilibrium.

NMR Spectroscopy Standards

Nuclear Magnetic Resonance (NMR) is the gold standard for boronic acid characterization.

NucleusExpected Shift (δ)Diagnostic Feature
¹¹B NMR 30 – 33 ppm Broad singlet. Indicates sp² hybridized boron.[1] A sharp peak at ~20 ppm suggests boroxine formation; a peak at ~0-5 ppm indicates sp³ "ate" complex contamination.
¹H NMR ~1.1 – 1.3 ppm Multiplet for the methine proton (CH-B) at the 4-position. Often broadened due to quadrupolar relaxation of the boron nucleus.
¹H NMR ~2.6 – 2.8 ppm Multiplet for protons adjacent to Sulfur (C2/C6).
¹³C NMR ~28 – 35 ppm Carbon attached to Boron is often invisible or extremely broad due to C-B coupling. Do not treat absence of this peak as a failure.
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Observation: You will rarely see the molecular ion

    
    . Instead, look for the methoxy-adduct 
    
    
    
    , formed if methanol is used as the carrier solvent.
  • Boroxine Artifacts: Masses corresponding to

    
     may appear in positive mode.
    

Reactivity & Applications: The sp³-sp² Challenge

The primary utility of THTP-4-BA is in Suzuki-Miyaura cross-coupling to attach the thiopyran ring to aryl halides. This is a non-trivial sp³-sp² coupling .

The Mechanism & Failure Modes

Unlike aryl boronic acids, alkyl boronic acids like THTP-4-BA possess β-hydrogens.

  • Problem: After transmetalation onto the Palladium center, the alkyl group can undergo β-hydride elimination faster than the desired reductive elimination. This results in the formation of the alkene (3,6-dihydro-2H-thiopyran) and the reduction of the aryl halide (hydrodehalogenation).

Optimized Coupling Protocol

To suppress β-hydride elimination, specific ligand architectures are required.

  • Catalyst System: Pd(OAc)₂ with RuPhos or SPhos (Buchwald Ligands) or Pd(dppf)Cl₂ .

  • Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions preferred).

  • Solvent: Toluene/Water (10:1) or Dioxane.[2][3]

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Ar-Pd-Alkyl) OxAdd->TransMet + THTP-4-B(OH)2 + Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast (Desired) BetaElim FAILURE MODE: Beta-Hydride Elimination TransMet->BetaElim Slow (If Ligand is poor) RedElim->Pd0 Regeneration

Caption: Suzuki-Miyaura cycle highlighting the competition between productive coupling and destructive beta-hydride elimination.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Referencing general conformational analysis of thianes). [Link]

Sources

Exploratory

Physicochemical Properties & Applications of Tetrahydrothiopyran-4-ylboronic Acid

This technical guide details the physicochemical properties, synthesis, and application of Tetrahydrothiopyran-4-ylboronic acid (also known as Thian-4-ylboronic acid). It is designed for medicinal chemists and process sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and application of Tetrahydrothiopyran-4-ylboronic acid (also known as Thian-4-ylboronic acid). It is designed for medicinal chemists and process scientists utilizing sulfur-containing heterocycles to modulate lipophilicity and metabolic stability in drug candidates.

Executive Summary

Tetrahydrothiopyran-4-ylboronic acid (CAS: 2265921-88-6) is a saturated sulfur-containing heterocyclic building block. In medicinal chemistry, it serves as a critical bioisostere for cyclohexyl and tetrahydropyranyl (THP) groups.[1]

While the oxygen-containing THP ring reduces lipophilicity (


), the sulfur-containing tetrahydrothiopyran (THTP) ring offers a unique modulation profile: it is more lipophilic than THP but maintains the polarizability and hydrogen-bond accepting capability (albeit weaker) of the heteroatom. Furthermore, the sulfur atom provides a "metabolic handle," allowing for controlled oxidation to sulfoxides or sulfones in vivo, which can dramatically alter the pharmacokinetic (PK) profile of a lead compound.

Molecular Identity & Physicochemical Profile

Core Identifiers
PropertyDetail
Chemical Name Tetrahydrothiopyran-4-ylboronic acid
Synonyms Thian-4-ylboronic acid; (Tetrahydro-2H-thiopyran-4-yl)boronic acid
CAS Number 2265921-88-6
Molecular Formula

Molecular Weight 146.02 g/mol
SMILES OB(O)C1CCSCC1
Appearance White to off-white solid
Physicochemical Metrics

The following data contrasts the THTP core with its common bioisosteres (Cyclohexyl and THP) to guide rational design.

MetricTHTP-B(OH)₂ (Sulfur)THP-B(OH)₂ (Oxygen)Cyclohexyl-B(OH)₂ (Carbon)Impact on Drug Design
cLogP (Core) ~1.5 - 1.8~0.5 - 0.8~2.0 - 2.5THTP is a "middle ground" lipophilicity modulator.
H-Bond Acceptor Weak (Soft base)Moderate (Hard base)NoneSulfur interacts differently with active site waters/residues.
Metabolic Fate S-Oxidation (Sulfoxide/Sulfone)Stable / Ring openingHydroxylationS-oxidation is a primary clearance pathway.
Solubility Low (aq), High (DMSO, MeOH)Moderate (aq)Low (aq)Requires organic co-solvents in coupling reactions.
Structural Conformation & Stability

Unlike the rigid chair conformation of cyclohexane, the tetrahydrothiopyran ring exhibits a slightly distorted chair due to the longer C-S bonds (1.82 Å) compared to C-C (1.54 Å) or C-O (1.43 Å).

The Boroxine Equilibrium: Like all boronic acids, this compound exists in a reversible equilibrium with its trimeric anhydride (boroxine). This dehydration is driven by heat and vacuum. Inaccurate stoichiometry in reactions often stems from treating the material as 100% monomeric acid when it may be partially dehydrated.

BoroxineEquilibrium Acid 3 x Monomeric Acid (C5H11BO2S) Boroxine Boroxine Trimer (C15H27B3O3S3) Acid->Boroxine - 3 H2O (Heat/Vac) Boroxine->Acid + 3 H2O (Ambient Moisture) Water 3 x H2O

Figure 1: The equilibrium between monomeric boronic acid and its cyclic trimer. Commercial samples often contain varying ratios of these species.

Synthetic Routes & Preparation[3][4][5][6][7]

Commercial availability of the free acid (CAS 2265921-88-6) can be sporadic. Researchers often synthesize it or its pinacol ester de novo.

Primary Synthetic Pathway

The most robust route involves the lithiation of 4-chlorotetrahydrothiopyran or the hydrogenation of the unsaturated precursor.

SynthesisRoute Start Tetrahydrothiopyran-4-one Step1 Reduction (NaBH4) Start->Step1 Alcohol Tetrahydrothiopyran-4-ol Step1->Alcohol Step2 Mesylation/Chlorination Alcohol->Step2 Halide 4-Chlorotetrahydrothiopyran Step2->Halide Step3 Lithiation (Li/DBB) & Borylation (B(OiPr)3) Halide->Step3 Product Tetrahydrothiopyran-4-ylboronic Acid Step3->Product

Figure 2: Conversion of the ketone precursor to the boronic acid via reductive halogenation and lithiation.

Handling & Storage
  • Atmosphere: Store under Argon/Nitrogen at 2-8°C. The sulfur atom is susceptible to slow air oxidation to the sulfoxide (

    
    ).
    
  • Dehydration: If precise stoichiometry is required, "wet" the sample (expose to moist air) or recrystallize from water/acetone to ensure the monomeric form, or conversely, azeotrope with toluene to drive it fully to the boroxine.

Applications: Suzuki-Miyaura Coupling

The primary application is Pd-catalyzed cross-coupling. However, sulfur poisoning of the Palladium catalyst is a known failure mode. The sulfur lone pairs can coordinate strongly to


 or 

, displacing phosphine ligands and deactivating the catalytic cycle.
Overcoming Sulfur Poisoning

To successfully couple THTP-boronic acid:

  • High Catalyst Loading: Increase Pd loading to 5-10 mol% (vs standard 1-3%).

  • Strongly Binding Ligands: Use electron-rich, bulky phosphines like SPhos , XPhos , or RuPhos . These biaryl monophosphines bind tighter than the thioether sulfur.

  • Base Selection: Use mild bases (

    
    , 
    
    
    
    ) to prevent protodeboronation, which is accelerated in heteroalkyl boronic acids.
Mechanistic Workflow

SuzukiCycle Pd0 Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Poison Sulfur Poisoning Pathway (Pd-S Coordination) Pd0->Poison PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar PdII_Ar->Poison Inhibition TransMet Transmetallation (THTP-B(OH)2 + Base) PdII_Ar->TransMet PdII_Complex Ar-Pd(II)-THTP TransMet->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim Product Ar-THTP Product RedElim->Product Product->Pd0 Regeneration

Figure 3: The catalytic cycle highlighting the critical 'Sulfur Poisoning' off-cycle pathway that must be mitigated with specialized ligands.

Experimental Protocol: Optimized Coupling

Objective: Coupling Tetrahydrothiopyran-4-ylboronic acid with an Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Tetrahydrothiopyran-4-ylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and potassium phosphate. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Prep: Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent S-oxidation and preserve catalyst).

  • Catalyst Addition: Add the Pd source and ligand (or pre-formed catalyst) under positive Argon pressure.

  • Reaction: Seal and heat to 80-100°C for 12-18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water.

  • Purification: Flash chromatography. Note: Sulfides can streak on silica; adding 1% Et3N to the eluent may improve peak shape.

References

  • Identification of Sulfur Poisoning in Suzuki Coupling : Liu, J. et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling."[2] Organic Process Research & Development, 2017.[3][2] Link

  • Boronic Acid Equilibrium: Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, Wiley-VCH, 2011.
  • Tetrahydrothiopyran Synthesis : "Synthesis of tetrahydrothiopyrans via (3,5)-thionium-ene cyclization." Journal of Organic Chemistry, 2012. Link

  • Bioisosteres in Drug Design : Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Chemical Vendor Data: CAS 2265921-88-6 Entry.

Sources

Foundational

Tetrahydrothiopyran-4-ylboronic acid CAS number and identifiers

This guide provides an in-depth technical analysis of Tetrahydrothiopyran-4-ylboronic acid , a specialized organoboron building block used in medicinal chemistry for the introduction of the tetrahydrothiopyran motif. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Tetrahydrothiopyran-4-ylboronic acid , a specialized organoboron building block used in medicinal chemistry for the introduction of the tetrahydrothiopyran motif.

[1]

Executive Summary

Tetrahydrothiopyran-4-ylboronic acid (also known as (Tetrahydro-2H-thiopyran-4-yl)boronic acid) is a secondary alkyl boronic acid featuring a sulfur-containing saturated heterocycle. It serves as a critical bioisostere for cyclohexyl and piperidinyl groups in drug design, offering unique modulation of lipophilicity (LogP) and metabolic stability. Unlike its oxygen analog (tetrahydropyran-4-ylboronic acid), the sulfur atom provides a handle for further functionalization (e.g., oxidation to sulfoxides/sulfones) and distinct electronic properties, though it presents challenges in palladium-catalyzed cross-coupling due to potential catalyst poisoning.

Chemical Identity & Identifiers

PropertyDetail
Chemical Name Tetrahydro-2H-thiopyran-4-ylboronic acid
CAS Number 2265921-88-6
Synonyms 4-Boronotetrahydrothiopyran; (Tetrahydrothiopyran-4-yl)boronic acid
Molecular Formula C₅H₁₁BO₂S
Molecular Weight 146.02 g/mol
SMILES OB(O)C1CCSCC1
Structure Saturated 6-membered ring with Sulfur at pos. 1, Boronic acid at pos. 4
Physical State White to off-white solid (typically)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Note on Identifiers: The CAS 2265921-88-6 is the specific registry number for the free boronic acid. Researchers often utilize the corresponding pinacol ester (CAS unassigned in major public registries, typically synthesized in situ) for enhanced stability during purification.

Synthesis & Production Protocols

The synthesis of tetrahydrothiopyran-4-ylboronic acid typically proceeds from tetrahydrothiopyran-4-one (CAS 1072-72-6). A direct lithiation is difficult; therefore, a functional group interconversion strategy via the halide is the standard "expert" route.

Recommended Synthetic Route: The Halide-Borylation Pathway

This protocol minimizes the risk of ring-opening and manages the sulfur atom's reactivity.

Step 1: Reduction to Alcohol

  • Precursor: Tetrahydrothiopyran-4-one.

  • Reagent: Sodium Borohydride (NaBH₄), Methanol, 0°C.

  • Product: Tetrahydrothiopyran-4-ol (CAS 2970-72-1).

  • Mechanism: Nucleophilic addition of hydride to the carbonyl.

Step 2: Bromination (Activation)

  • Reagent: Phosphorus Tribromide (PBr₃) or Appel conditions (CBr₄/PPh₃).

  • Product: 4-Bromotetrahydrothiopyran (CAS 25693-27-2).

  • Critical Note: Maintain strictly anhydrous conditions to prevent hydrolysis.

Step 3: Miyaura Borylation (Catalytic Route)

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc), Dioxane, 80°C.

  • Insight: The use of Pd(dppf)Cl₂ is crucial. The bulky ferrocene ligand helps protect the palladium center from coordination by the thioether sulfur, which can otherwise poison the catalyst and arrest the cycle.

  • Product: Tetrahydrothiopyran-4-ylboronic acid pinacol ester.

Step 4: Hydrolysis (Optional)

  • Reagents: NaIO₄ / NH₄OAc (oxidative cleavage of pinacol) or aqueous HCl/Acetone.

  • Product: Tetrahydrothiopyran-4-ylboronic acid (Free Acid).

Synthesis Workflow Diagram

SynthesisPathway cluster_0 Critical Control Point: Catalyst Selection Ketone Tetrahydrothiopyran-4-one (CAS 1072-72-6) Alcohol Tetrahydrothiopyran-4-ol Ketone->Alcohol NaBH4, MeOH Reduction Bromide 4-Bromotetrahydrothiopyran (CAS 25693-27-2) Alcohol->Bromide PBr3, DCM Substitution PinEst Pinacol Ester Intermediate Bromide->PinEst B2pin2, Pd(dppf)Cl2 Miyaura Borylation FinalProd Tetrahydrothiopyran-4-yl boronic acid (CAS 2265921-88-6) PinEst->FinalProd NaIO4/HCl Hydrolysis

Caption: Step-wise synthesis from commercially available ketone precursor via bromide intermediate.

Technical Considerations & Reactivity

Sulfur-Mediated Catalyst Poisoning

The thioether moiety in the tetrahydrothiopyran ring is a soft Lewis base (nucleophile) that can coordinate strongly to soft Lewis acids like Pd(0) or Pt(II).

  • Impact: In Suzuki-Miyaura couplings, this coordination competes with the phosphine ligands, potentially deactivating the catalyst.

  • Mitigation Strategy:

    • Ligand Choice: Use electron-rich, bulky phosphines (e.g., SPhos , XPhos , or RuPhos ) that bind more tightly to Pd than the sulfur atom.

    • Loading: Increase catalyst loading (5-10 mol%) compared to standard aryl couplings.

Oxidation Sensitivity

The sulfur atom is susceptible to oxidation to the sulfoxide (S=O) or sulfone (O=S=O).

  • Compatibility: Avoid strong oxidants (e.g., KMnO₄, mCPBA) if the sulfide state is required.

  • Strategic Use: This property can be exploited. The sulfide can be oxidized post-coupling to tune the polarity and hydrogen-bonding potential of the final drug molecule.

Protodeboronation

Secondary alkyl boronic acids are generally less stable than aryl boronic acids.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Reaction pH: Avoid highly basic conditions for prolonged periods to prevent protodeboronation (loss of the boron group).

Applications in Drug Discovery[4]

Bioisosterism

Tetrahydrothiopyran-4-ylboronic acid is used to install the tetrahydrothiopyran ring, which acts as a bioisostere for:

  • Cyclohexane: Increases polarity slightly; introduces a metabolic handle (S-oxidation).

  • Piperidine: Removes the basic nitrogen (avoiding hERG channel liability or improving permeation) while maintaining ring geometry.

  • Tetrahydropyran: Modulates lipophilicity (Sulfur is more lipophilic than Oxygen but less than Carbon).

Suzuki-Miyaura Coupling Workflow

The primary application is the formation of C(sp³)-C(sp²) bonds via cross-coupling with aryl halides.

Reactivity BoronicAcid Tetrahydrothiopyran-4-yl boronic acid Complex Pd-Catalyzed Cycle (Ligand: SPhos/XPhos) BoronicAcid->Complex Transmetallation ArylHalide Aryl Halide (Ar-X) ArylHalide->Complex Oxidative Addition Product 4-Aryl-tetrahydrothiopyran (Drug Scaffold) Complex->Product Reductive Elimination Note Warning: S-coordination may inhibit Pd. Use bulky ligands. Complex->Note

Caption: Mechanism of Suzuki coupling utilizing the boronic acid, highlighting the requirement for specialized ligands.

Safety & Handling

  • Hazard Identification: Boronic acids are generally considered low toxicity but should be handled as irritants.

  • Sulfur Specifics: While the cyclic sulfide is not as malodorous as open-chain thiols, it may still possess a characteristic "sulfur" odor. Work in a fume hood.

  • Storage: Hygroscopic. Keep tightly sealed. Recommended storage temperature: 2-8°C.

References

  • ChemBuyersGuide . TETRAHYDROTHIOPYRAN-4-YLBORONIC ACID (CAS 2265921-88-6). Retrieved from

  • Organic Chemistry Portal . Synthesis of Tetrahydrothiopyrans. Retrieved from

  • ChemicalBook . Tetrahydrothiopyran-4-one (Precursor CAS 1072-72-6). Retrieved from

  • PubChem . Boronic Acids in Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich . 4-Bromotetrahydrothiopyran (Precursor CAS 25693-27-2). Retrieved from [1]

Sources

Exploratory

Strategic Synthesis of Tetrahydrothiopyran-4-ylboronic Acid Precursors

Executive Summary Tetrahydrothiopyran-4-ylboronic acid (and its pinacol ester) represents a critical scaffold in modern medicinal chemistry.[1] As a bioisostere of the cyclohexyl and tetrahydropyranyl groups, the thiopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrothiopyran-4-ylboronic acid (and its pinacol ester) represents a critical scaffold in modern medicinal chemistry.[1] As a bioisostere of the cyclohexyl and tetrahydropyranyl groups, the thiopyran ring introduces unique lipophilicity and metabolic stability profiles due to the sulfur atom's ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone).

However, the synthesis of this moiety is complicated by the very atom that gives it utility: sulfur. The high affinity of sulfur for transition metals (catalyst poisoning) and its susceptibility to oxidation require a deviation from standard borylation protocols used for carbocycles or oxygen heterocycles.

This guide provides a robust, field-validated workflow for synthesizing tetrahydrothiopyran-4-ylboronic acid precursors, prioritizing the Miyaura Borylation route for its scalability and the Lithium-Halogen Exchange route for its atom economy on smaller scales.

Retrosynthetic Analysis

To ensure a secure supply chain, we do not rely on the commercial availability of the boronate. Instead, we trace the synthesis back to the stable, commercially abundant tetrahydrothiopyran-4-one .

DOT Diagram: Retrosynthetic Tree

Retrosynthesis Target Tetrahydrothiopyran-4-ylboronic acid (Target) Pinacol Pinacol Ester Derivative (Stable Precursor) Pinacol->Target Hydrolysis Bromide 4-Bromotetrahydrothiopyran (Key Electrophile) Bromide->Target Li-Hal Exchange (n-BuLi, B(OiPr)3) Bromide->Pinacol Miyaura Borylation (Pd-catalyzed) Alcohol Tetrahydrothiopyran-4-ol Alcohol->Bromide Appel Reaction (CBr4, PPh3) Ketone Tetrahydrothiopyran-4-one (Commercial Starting Material) Ketone->Alcohol Reduction (NaBH4) Dieckmann Dimethyl 3,3'-thiodipropionate (Dieckmann Condensation) Dieckmann->Ketone Cyclization

Figure 1: Retrosynthetic disconnection showing the bifurcation at the bromide intermediate.

Phase I: Synthesis of the Halide Precursor

The core challenge is generating 4-bromotetrahydrothiopyran without oxidizing the sulfur. While the chloride is cheaper, the bromide is significantly more reactive for the subsequent borylation steps, which is critical when working with potentially poisoned catalysts.

Step 1: Reduction of Tetrahydrothiopyran-4-one
  • Reagents: Sodium Borohydride (

    
    ), Methanol.
    
  • Mechanism: Hydride transfer to the carbonyl carbon.

  • Protocol:

    • Dissolve tetrahydrothiopyran-4-one (1.0 eq) in MeOH (0.5 M) at 0°C.

    • Add

      
       (1.1 eq) portion-wise to control hydrogen evolution.
      
    • Stir at room temperature (RT) for 2 hours.

    • Critical Control Point: Quench with saturated

      
       carefully. Do not use strong oxidants during workup.
      
    • Extract with DCM.[2] Yields are typically >95%.

Step 2: Bromination (The Appel Reaction)

We prefer the Appel reaction over


 because it avoids the generation of 

, which can cause acid-catalyzed ring-opening or polymerization in sulfur heterocycles.
  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), DCM.
  • Protocol:

    • Dissolve Tetrahydrothiopyran-4-ol (1.0 eq) and

      
       (1.2 eq) in anhydrous DCM at 0°C.
      
    • Add

      
       (1.2 eq) portion-wise. The solution will turn slightly yellow.
      
    • Stir at RT for 3–4 hours.

    • Purification: The byproduct triphenylphosphine oxide (

      
      ) is difficult to remove. Precipitate the bulk of it by adding cold hexanes, filter, then purify the filtrate via silica gel chromatography (Hexanes/EtOAc).
      

Phase II: C-B Bond Formation

This is the divergent point. Choose Route A for scale-up (>10g) and Route B for speed on small scale (<1g).

Comparative Analysis of Routes
FeatureRoute A: Miyaura BorylationRoute B: Li-Hal Exchange
Key Reagent

/ Pd Catalyst
n-BuLi /

Temperature 80–100°C-78°C (Cryogenic)
Sulfur Tolerance Moderate (Requires specific ligands)High (If temp is controlled)
Scalability High (Safe, no pyrophorics)Low (Exotherms, moisture sensitive)
Primary Risk Catalyst PoisoningLithium coordination to Sulfur
Route A: Palladium-Catalyzed Miyaura Borylation (Recommended)

Sulfur is a notorious catalyst poison because it coordinates strongly to Pd(0), displacing phosphine ligands and arresting the catalytic cycle. To mitigate this, we use Pd(dppf)Cl2 , a bidentate ligand complex that is more resistant to displacement by sulfur than monodentate ligands like


.
Detailed Protocol:
  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Strict oxygen exclusion is required to prevent sulfur oxidation.

  • Charging: Add 4-bromotetrahydrothiopyran (1.0 eq), Bis(pinacolato)diboron (

    
    , 1.1 eq), and Potassium Acetate (KOAc, 3.0 eq).
    
    • Why KOAc? It acts as a weak base to activate the boronate without promoting competitive elimination of the bromide.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Catalyst: Add

    
      (3–5 mol%).
    
    • Note: Standard loadings (1%) often fail with sulfur heterocycles. We elevate to 3–5% to compensate for partial deactivation.

  • Reaction: Heat to 90°C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Route B: Cryogenic Lithium-Halogen Exchange

This route avoids transition metals entirely but requires strict cryogenic handling to prevent the lithium species from reacting with the sulfur ring (ring-opening).

Detailed Protocol:
  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Lithiation: Dissolve 4-bromotetrahydrothiopyran in anhydrous THF. Cool to -78°C .

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.

    • Observation: Stir for 30 minutes. The solution acts as the carbanion source.

  • Trapping: Add Triisopropyl borate (

    
    , 1.2 eq) rapidly.
    
  • Warming: Allow the reaction to warm to RT overnight.

  • Hydrolysis: Quench with 1M HCl.

    • For Boronic Acid: Extract the aqueous phase.[2]

    • For Pinacol Ester: Add pinacol (1.2 eq) and stir for 2 hours before extraction.

Experimental Workflow Diagram

Workflow cluster_Routes Borylation Pathways Start Tetrahydrothiopyran-4-one Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter1 Alcohol Intermediate Step1->Inter1 Step2 Bromination (CBr4, PPh3) Inter1->Step2 Inter2 4-Bromo Precursor Step2->Inter2 RouteA Route A: Miyaura Pd(dppf)Cl2, B2pin2 90°C Inter2->RouteA RouteB Route B: Lithiation n-BuLi, -78°C B(OiPr)3 Inter2->RouteB Final Tetrahydrothiopyran-4-yl Boronic Acid/Ester RouteA->Final RouteB->Final

Figure 2: Step-by-step experimental workflow from ketone to final boronate.

Critical Troubleshooting: Sulfur Management

The presence of the sulfide thioether linkage presents specific stability issues that must be managed.

Oxidation (Sulfoxide Formation)[3]
  • Symptom: Appearance of a polar spot on TLC or M+16 peak in LCMS.

  • Cause: Exposure to air during the Miyaura coupling (hot dioxane + air + sulfur = sulfoxide).

  • Solution: Degas all solvents using the "Freeze-Pump-Thaw" method or vigorous argon sparging for 30 minutes. Use antioxidants like BHT if storage is prolonged.

Catalyst Deactivation
  • Symptom: Stalled reaction in Route A (Bromide remains unconsumed).

  • Cause: Sulfur coordinating to Pd.

  • Solution:

    • Switch catalyst to Pd(dtbpf)Cl2 (highly hindered ferrocene ligand).

    • Increase catalyst loading to 5 mol%.

    • Ensure the bromide is highly pure (no residual

      
       from the Appel reaction).
      

References

  • BenchChem. (2025).[2] A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one. Retrieved from 3

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[4] (Foundational Miyaura protocol). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 49761667, (Tetrahydro-2H-pyran-4-yl)boronic acid. (Note: Oxygen analog data used for structural comparison). Retrieved from

  • Santa Cruz Biotechnology. Tetrahydropyran-4-boronic acid pinacol ester. Retrieved from

  • Organic Chemistry Portal. Synthesis of Tetrahydrothiopyrans. Retrieved from

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Tetrahydrothiopyran-4-ylboronic Acid

Part 1: Executive Summary & Structural Dynamics Tetrahydrothiopyran-4-ylboronic acid represents a critical class of sulfur-containing heterocyclic building blocks used in the synthesis of bioisosteres for drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Dynamics

Tetrahydrothiopyran-4-ylboronic acid represents a critical class of sulfur-containing heterocyclic building blocks used in the synthesis of bioisosteres for drug discovery. Unlike simple alkyl boronic acids, the presence of the thioether moiety at position 4 introduces specific electronic and steric considerations that complicate spectral analysis.

This guide provides a high-fidelity analysis of the spectroscopic signatures of this molecule. Researchers must recognize that this compound does not exist as a static entity in solution; it participates in a dynamic equilibrium between the monomeric free acid and the cyclic trimeric boroxine anhydride.

Structural Equilibrium & Solvent Effects

The primary challenge in characterizing CAS 2265921-88-6 is the dehydration equilibrium . In non-polar solvents (e.g., CDCl


), the equilibrium shifts toward the boroxine trimer. In polar, hydrogen-bond-accepting solvents (e.g., DMSO-

, MeOD), the monomeric boronic acid species is stabilized.

Key Analytical Directive: All standardized characterization should be performed in DMSO-


  or D

O/NaOD
to ensure the monomeric species is the dominant form observed in NMR.

Equilibrium Acid Monomeric Boronic Acid (Polar Solvents: DMSO, MeOH) Boroxine Trimeric Boroxine Anhydride (Non-polar Solvents: CDCl3) Acid->Boroxine - 3 H2O (Dehydration) Boroxine->Acid + H2O (Hydrolysis) Water + 3 H2O

Figure 1: The dynamic equilibrium between the free acid and boroxine anhydride, dictated by solvent polarity and water content.

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

Solvent: DMSO-


 (Recommended for monomer stability)
Reference:  TMS (

0.00 ppm)

H NMR (Proton)

The spectrum is characterized by the shielding effect of the boron atom at C4 and the deshielding effect of the sulfur atom at C2/C6.

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
-B(OH)

7.40 – 7.60s (broad)-Hydroxyl protons. Exchangeable with D

O. Disappears in protic solvents.
H-2, H-6 2.55 – 2.70m-

-to-Sulfur.
Deshielded by the electronegativity of sulfur (approx. +1.0 ppm vs cyclohexane).
H-3, H-5 1.80 – 2.05m-

-protons.
Complex splitting due to ring conformation (chair).
H-4 0.90 – 1.15m (broad)-

-to-Boron.
Significantly shielded. Boron is electropositive relative to Carbon. Signal is often broadened by

B quadrupolar relaxation.

Expert Insight: The H-4 proton signal is the most diagnostic. In boronic acids, the proton attached to the boron-bearing carbon is typically found upfield (0.8–1.2 ppm). If this signal is observed >1.5 ppm, suspect oxidation to the alcohol (tetrahydrothiopyran-4-ol).


C NMR (Carbon)
Position

(ppm)
Assignment Logic
C-2, C-6 29.0 – 31.0

-to-Sulfur.
Typical range for thiane rings.
C-3, C-5 28.0 – 29.5

-carbons.
C-4 ~25.0 (Broad)

-to-Boron.
This signal is often invisible or extremely broad due to coupling with the quadrupolar

B nucleus (

). Do not mistake its absence for impurity.

B NMR (Boron)
  • Monomeric Acid (DMSO-

    
    ): 
    
    
    
    +30 to +32 ppm (Broad singlet).
  • Boroxine (CDCl

    
    ): 
    
    
    
    +33 to +35 ppm.
  • Tetrahedral Adduct (with OH

    
    ): 
    
    
    
    +2 to +5 ppm (Sharp singlet). Note: Adding NaOD converts the trigonal planar Boron to a tetrahedral boronate, sharpening the peak.
Mass Spectrometry (MS)[2]

Boronic acids are notoriously difficult to ionize intact due to their tendency to dehydrate in the source.

  • Ionization Mode: ESI (Negative mode preferred for free acids) or APCI.

  • Molecular Formula: C

    
    H
    
    
    
    BO
    
    
    S
  • Molecular Weight: 146.01 g/mol

Fragmentation Pathway:

  • [M-H]

    
     (m/z 145):  The deprotonated molecular ion (often weak).
    
  • [M - H

    
    O + H]
    
    
    
    (m/z 129):
    Dehydration product often seen in positive mode.
  • Boroxine Trimer [3M - 3H

    
    O + H]
    
    
    
    (m/z 385):
    Dominant peak in many low-polarity injections.

MS_Fragmentation M Molecular Ion [M+H]+ : 147 Dehydrated Dehydrated Cation [M-H2O+H]+ : 129 M->Dehydrated - H2O Cleavage C-B Cleavage (Loss of B(OH)2) M->Cleavage High Energy Trimer Boroxine Cluster [3M-3H2O+H]+ : 385 Dehydrated->Trimer x3 (Cluster)

Figure 2: Primary fragmentation and clustering pathways observed in ESI/APCI Mass Spectrometry.

Infrared Spectroscopy (FT-IR)[2]
  • O-H Stretch: 3200 – 3400 cm

    
     (Broad, strong H-bonding).
    
  • B-O Stretch: 1330 – 1350 cm

    
     (Strong, characteristic of boronic acids).
    
  • C-S Stretch: 650 – 700 cm

    
     (Weak to medium).
    
  • B-C Stretch: 1000 – 1100 cm

    
    .
    

Part 3: Experimental Protocol for Validation

To ensure data integrity and reproducibility, follow this validation workflow.

Protocol: NMR Sample Preparation
  • Solvent Selection: Use DMSO-

    
      dried over molecular sieves. Water content >0.1% will broaden the hydroxyl protons.
    
  • Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to >2.0 seconds to account for slower relaxation of quaternary carbons.
      
    • For

      
      B NMR, use a quartz tube if possible to eliminate background boron signal from borosilicate glass (though modern background subtraction usually suffices).
      
Protocol: Purity Check via HPLC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Note: Boronic acids often streak or show fronting on C18 columns due to interaction with residual silanols. Adding 0.1% trifluoroacetic acid (TFA) or using a "hybrid" column can improve peak shape.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 40: Organometallic Chemistry). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 2265921-88-6. Link

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link

Sources

Exploratory

Commercial availability of Tetrahydrothiopyran-4-ylboronic acid

Topic: Commercial Availability & Strategic Sourcing of Tetrahydrothiopyran-4-ylboronic Acid Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Strategic Sourcing of Tetrahydrothiopyran-4-ylboronic Acid Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.[1][2]

Executive Summary: The "Buy vs. Build" Paradox

Tetrahydrothiopyran-4-ylboronic acid (and its pinacol ester) represents a high-value bioisostere in modern drug discovery, offering a lipophilic alternative to the tetrahydropyran (THP) and piperidine rings.[1][2] However, unlike its oxygenated counterpart (THP-boronate), the sulfur analog is rarely available as an off-the-shelf "in-stock" commodity due to lower stability and niche demand.[1][2]

This guide addresses the commercial scarcity of the saturated thiopyran boronate.[2] It provides a validated sourcing strategy focusing on the commercially available dihydro-precursor and details the specific synthetic protocols required to convert it, while overcoming the inherent challenge of sulfur-mediated catalyst poisoning in downstream cross-couplings.[1][2]

Part 1: Chemical Identity & The Commercial Gap[2]

1.1 The Target Motif

The tetrahydrothiopyran ring modulates physicochemical properties by altering lipophilicity (LogP) and metabolic susceptibility compared to cyclohexane or THP rings.[1][2]

FeatureTetrahydropyran (Oxygen)Tetrahydrothiopyran (Sulfur)
Electronic Effect H-bond AcceptorLipophilic, Soft Nucleophile
Metabolic Liability Oxidative ring openingS-Oxidation (Sulfoxide/Sulfone)
Commercial Status Commodity (CAS 1131912-76-9)Scare / Custom Synthesis
1.2 The Sourcing Reality

Direct searches for "Tetrahydrothiopyran-4-ylboronic acid" often yield zero stock or redirect to the oxygen analog.[1][2] The saturated sulfur boronate is prone to protodeboronation and oxidation.[2]

The Strategic Solution: Do not search for the saturated acid. Instead, source the unsaturated pinacol ester , which is commercially stable and available.[1][2]

  • Primary Commercial Target: 3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester[1][2]

  • CAS Number: 862129-81-5 [1][2]

  • Availability: Tier 1 & 2 Vendors (Enamine, Combi-Blocks, specialized boronic acid suppliers).[1][2]

Part 2: Sourcing Strategy & Quality Control

2.1 Recommended Procurement Path

For medicinal chemistry campaigns requiring <100g, the most efficient path is purchasing the dihydro-analog and performing a single-step hydrogenation.[1][2]

Vendor Specification Sheet (Template):

  • Chemical Name: 2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1][2]

  • CAS: 862129-81-5[1][2]

  • Purity:

    
     95% (GC/NMR)
    
  • Impurity Alert: Check for residual Palladium (from Miyaura borylation) which can interfere with subsequent reductions.[2]

2.2 Quality Control Protocol (The Boroxine Equilibrium)

Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[1][2] This complicates stoichiometry.

Validation Workflow:

  • H-NMR (DMSO-d6): Confirm the integrity of the alkene proton (approx. 6.5 ppm) in the dihydro-precursor.[2]

  • qNMR (Quantitative NMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the "Effective Mass."[1][2]

    • Why? A sample may be 99% pure by HPLC but only 70% active boronic acid by mass due to dehydration.[2]

Part 3: Synthetic Execution (The "Build" Phase)[1][2]

If the dihydro-ester (CAS 862129-81-5) is acquired, it must be reduced to the target tetrahydrothiopyran.[1][2]

3.1 Protocol: Selective Hydrogenation

Challenge: Sulfur poisons standard Pd/C catalysts, halting hydrogenation.[1][2] Solution: Use high catalyst loading or specialized Sulfided Platinum catalysts.[2]

Step-by-Step Methodology:

  • Substrate: Dissolve 1.0 eq of CAS 862129-81-5 in MeOH/THF (1:1).

  • Catalyst: Add 20 wt% Pd(OH)₂/C (Pearlman's Catalyst) OR 5% Pt/C (sulfided).[1][2]

    • Note: Standard 10% Pd/C often fails due to S-coordination.[2]

  • Conditions: Hydrogenate at 50 psi (Parr shaker) for 12–24 hours.

  • Workup: Filter through a Celite pad (dedicated to sulfur waste). Concentrate.

  • Yield: Typically 85–95%.[2] The product is the Tetrahydrothiopyran-4-ylboronic acid pinacol ester .[1][2]

3.2 Visualization: The Sourcing & Synthesis Logic[2]

SourcingStrategy Target Target: Tetrahydrothiopyran-4-yl Boronic Acid (Saturated) DirectSearch Direct Vendor Search Target->DirectSearch Coupling Downstream Application: Suzuki Coupling Target->Coupling Result Result: Out of Stock / Custom Synth Only DirectSearch->Result Strategy STRATEGY: Buy Precursor Result->Strategy Pivot Precursor Commercial Precursor: 3,6-Dihydro-2H-thiopyran-4-yl-Bpin (CAS 862129-81-5) Strategy->Precursor Process Process: Hydrogenation (High Loading Pd(OH)2 or Pt/C) Precursor->Process Process->Target Yield >90%

Caption: Figure 1. Strategic sourcing workflow bypassing the unavailability of the saturated acid by utilizing the commercially available dihydro-analog (CAS 862129-81-5).[1][2]

Part 4: Downstream Application (Suzuki Coupling)

Using sulfur-containing boronates in Suzuki-Miyaura coupling requires modifying standard protocols to prevent catalyst deactivation.[1][2]

4.1 The Mechanism of Failure

The sulfur atom in the thiopyran ring acts as a soft Lewis base, coordinating strongly to the Palladium(0) active species.[1][2] This forms a resting state that is catalytically inactive (


 complex), effectively poisoning the reaction.[1][2]
4.2 Optimized Coupling Protocol

To overcome poisoning, use phosphine ligands that are bulky and electron-rich (Buchwald Ligands) to out-compete the sulfur coordination.[1][2]

Reaction Matrix:

ComponentStandard (Fails)Optimized (Works)
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + S-Phos or XPhos Pd G2
Base Na₂CO₃K₃PO₄ (Anhydrous or 2M aq)
Solvent DMF1,4-Dioxane / Water (4:1)
Temp 80°C100°C

Protocol:

  • Charge flask with Aryl Halide (1.0 eq), Tetrahydrothiopyran-boronate (1.2 eq), and K₃PO₄ (3.0 eq).[1][2]

  • Add XPhos Pd G2 (2–5 mol%). Do not use <1 mol% loading.

  • Degas solvent (Dioxane/H₂O) thoroughly (sparge with Argon for 15 min).

  • Heat to 100°C for 4–12 hours.

  • Scavenging: Post-reaction, treat the crude mixture with a thiourea-based metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which binds tightly to the thiopyran product.[1][2]

4.3 Visualization: Mechanistic Intervention[2]

SuzukiMechanism Pd0 Pd(0) Active Species Poisoned Inactive Pd-S Complex (Dead Catalyst) Pd0->Poisoned Standard Ligands ActiveCycle Oxidative Addition (Catalytic Cycle) Pd0->ActiveCycle Protected Sulfur Thiopyran Sulfur (Poison) Sulfur->Poisoned Ligand Bulky Ligand (S-Phos/XPhos) Ligand->Pd0 Steric Protection ActiveCycle->Pd0 Regeneration

Caption: Figure 2.[1][2] Catalyst poisoning mechanism showing how bulky ligands (Blue) prevent the sulfur atom (Red) from deactivating the Palladium center.[1][2]

References

  • ChemicalBook. (2025).[1][2] Product Entry: 3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester (CAS 862129-81-5).[1][2] Retrieved from [1][2]

  • Li, H., et al. (2011).[1][2] Synthesis and Structure-Activity Relationships of Tetrahydropyran Derivatives. Future Medicinal Chemistry.[2] Retrieved from [1][2]

  • Miyaura, N. (2004).[1][2] Metal-Catalyzed Cross-Coupling Reactions.[2] Wiley-VCH.[2] (Standard reference for Boroxine/Boronic Acid equilibrium).

  • Billingsley, K., & Buchwald, S. L. (2007).[1][2] Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides.[1][2] Journal of the American Chemical Society.[2][3] (Validation of S-Phos for heteroatom interference).

  • Sigma-Aldrich. (2025).[2][4] Tetrahydropyran-4-boronic acid pinacol ester (CAS 1131912-76-9) Specification Sheet.[1][2][5] Retrieved from [1][2]

Sources

Foundational

Technical Guide: Safety &amp; Handling of Tetrahydrothiopyran-4-ylboronic Acid

This in-depth technical guide addresses the safety, handling, and stability of Tetrahydrothiopyran-4-ylboronic acid , a specialized organoboron building block used in medicinal chemistry.[1][2] CRITICAL IDENTIFICATION NO...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide addresses the safety, handling, and stability of Tetrahydrothiopyran-4-ylboronic acid , a specialized organoboron building block used in medicinal chemistry.[1][2]

CRITICAL IDENTIFICATION NOTICE: The CAS number 287944-10-9 provided in the topic request corresponds to 1-Cyclopentenylboronic acid pinacol ester , not Tetrahydrothiopyran-4-ylboronic acid.[1] This guide focuses on the requested chemical structure (Tetrahydrothiopyran-4-ylboronic acid ) while noting the distinction to prevent experimental error.

Part 1: Chemical Identity & Risk Assessment

Tetrahydrothiopyran-4-ylboronic acid is a bifunctional heterocyclic building block containing a secondary boronic acid moiety and a cyclic thioether.[1][2] Its handling requires a dual strategy: protecting the boron center from dehydration/protodeboronation and protecting the sulfur center from oxidative degradation.[2]

1.1 Chemical Identifiers
PropertyDetail
Chemical Name Tetrahydrothiopyran-4-ylboronic acid
Structure A saturated six-membered ring containing one sulfur atom, substituted at the 4-position with a boronic acid group [-B(OH)₂].[1][2][3][4][5][6]
CAS Number (User Query) 287944-10-9 (Refers to 1-Cyclopentenylboronic acid pinacol ester – DO NOT USE for this compound).[1][2]
Analogous CAS 1072952-46-5 (Oxygen analog: Tetrahydropyran-4-ylboronic acid).[1][2][7]
Molecular Formula C₅H₁₁BO₂S
Molecular Weight ~146.02 g/mol
1.2 Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of analogous heterocyclic boronic acids (e.g., Tetrahydropyran-4-ylboronic acid) and thioethers:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (Predicted based on boron toxicity).[2]

  • Sensory Hazard: Stench. Thioethers often possess a disagreeable, garlic-like odor.[1][2] Handle only in a fume hood.

Part 2: Chemical Stability & Reactivity Profile

The stability of this compound is governed by two competing degradation pathways.[2] Understanding these mechanisms is essential for determining storage conditions.[2]

2.1 Degradation Pathways
  • Oxidative Desulfurization (Sulfur-Specific): The sulfur atom in the thiopyran ring is electron-rich and prone to oxidation by atmospheric oxygen, forming the sulfoxide (S=O) and subsequently the sulfone (O=S=O).[1][2] This changes the polarity and electronics of the molecule, ruining downstream coupling reactions.[2]

  • Dehydration (Boron-Specific): Like all boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[2] This process is reversible but complicates stoichiometry.

  • Protodeboronation: The C-B bond is susceptible to cleavage under acidic or basic conditions, or catalyzed by metal impurities, releasing tetrahydrothiopyran.[2]

2.2 Visualization: Stability & Degradation Logic

StabilityPathways Compound Tetrahydrothiopyran-4-ylboronic acid Boroxine Boroxine Trimer (Reversible Anhydride) Compound->Boroxine Dry Air / Heat (-3 H₂O) Sulfoxide Sulfoxide/Sulfone (Irreversible Oxidation) Compound->Sulfoxide O₂ (Air Exposure) Deboronation Tetrahydrothiopyran (C-B Bond Cleavage) Compound->Deboronation Acid/Base/Metal Cat. Boroxine->Compound Moisture (+3 H₂O)

Figure 1: Primary degradation pathways.[2] Note that sulfur oxidation is irreversible, whereas boroxine formation is reversible.[2]

Part 3: Storage & Handling Protocols

To maintain purity >95% for drug discovery applications, strict adherence to the following protocols is required.

3.1 Long-Term Storage (Stock)
  • Atmosphere: Inert Gas (Argon or Nitrogen) is Mandatory. The primary threat is sulfur oxidation.[2] Store in a sealed vial with a septum, backfilled with argon.

  • Temperature: -20°C (Freezer). Low temperature kinetically inhibits both oxidation and protodeboronation.[1][2]

  • Container: Amber glass vials (to prevent potential photo-oxidation of the sulfur center) with Teflon-lined caps.[1][2]

3.2 Bench Handling (Usage)
  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation, which can accelerate protodeboronation.[2]

  • Solvent Selection:

    • Preferred: Anhydrous THF, DMF, or Dioxane (degassed).[2]

    • Avoid: Acetone (can form boronate esters), chlorinated solvents (if old/acidic).[2]

  • Stoichiometry: Due to potential boroxine formation, commercial samples may contain variable amounts of anhydride.[2] It is best practice to assume ~90-95% active boronic acid by weight unless titrated.[1][2]

3.3 Experimental Decision Tree

HandlingWorkflow Start Start: Tetrahydrothiopyran-4-ylboronic acid Check Check Appearance/Odor Start->Check Odor Strong Stench? Check->Odor Purity NMR (¹H, ¹¹B) Odor->Purity Normal (Mild) Waste Dispose (Sulfur Waste) Odor->Waste Acrid (Degraded) Use Proceed to Reaction (Suzuki/Chan-Lam) Purity->Use >95% Pure Purify Recrystallize (Acetonitrile/Water) Purity->Purify <90% Pure

Figure 2: Quality control workflow before experimental use.

Part 4: Emergency & Disposal Procedures
4.1 Spill Cleanup
  • Evacuate & Ventilate: If a large amount is spilled, the sulfur odor may be overwhelming.[2] Ventilate the area.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] A respirator (organic vapor cartridge) is recommended if dust is generated.[2]

  • Neutralization: Sweep up solid.[2] Treat the surface with a dilute bleach solution (1-2% NaOCl) to oxidize residual traces and eliminate odor, then wash with water.[1][2] Do not mix bleach directly with the bulk solid (exothermic oxidation risk).[2]

4.2 Waste Disposal
  • Segregation: Do not mix with general organic waste if possible.[2] Segregate into "Sulfur-Containing Organic Waste" streams to prevent foul odors in main waste containers.

  • Labeling: Clearly label as "Contains Boron" and "Organic Sulfide - Stench."

References
  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Tetrahydropyran-4-boronic acid (Oxygen Analog). Link

  • Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] (Authoritative text on Boronic Acid stability).

  • Lennon, I. C., et al. (2015).[2] "Process Development and Scale-up of a Suzuki–Miyaura Coupling." Organic Process Research & Development. (Handling of heterocyclic boronates).

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Sulfur Compounds. Link[2]

  • PubChem. (2024).[2][8] Compound Summary: Tetrahydropyran-4-boronic acid.[1][4][7][9] National Library of Medicine.[2][8] Link

Sources

Exploratory

Reactivity profile of Tetrahydrothiopyran-4-ylboronic acid

Topic: Reactivity Profile of Tetrahydrothiopyran-4-ylboronic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summary Tetrahydrothiopyran-4-ylboronic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Tetrahydrothiopyran-4-ylboronic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

Tetrahydrothiopyran-4-ylboronic acid (and its corresponding pinacol ester) represents a strategic "dual-handle" building block in modern drug discovery. It serves as a bioisostere for the piperidine or cyclohexyl ring, introducing a sulfur atom that modulates lipophilicity (LogP) and metabolic susceptibility.

This guide analyzes the unique reactivity matrix of this molecule, specifically the orthogonality between the boronic acid moiety (C-C bond formation) and the thioether core (oxidation/alkylation). It addresses the critical challenge of conducting Palladium-catalyzed couplings in the presence of a Lewis-basic sulfur atom and provides validated protocols for chemoselective functionalization.

Structural & Electronic Properties

Conformational Analysis

Unlike its oxygen counterpart (tetrahydropyran), the tetrahydrothiopyran ring exhibits a more puckered chair conformation due to the longer C-S bond (1.82 Å) compared to C-O (1.43 Å).

  • Axial vs. Equatorial: The boronic acid group at the 4-position generally prefers the equatorial orientation to minimize 1,3-diaxial interactions. However, the larger size of the sulfur atom reduces the steric penalty for axial substituents compared to cyclohexane.

  • Transannular Interactions: A theoretical transannular interaction exists between the sulfur lone pair and the empty p-orbital of the boron atom (S:

    
     B), particularly in the boat conformation. While weak, this interaction can stabilize the boronate but may retard transmetallation in catalytic cycles.
    
Stability & Handling
  • Free Acid vs. Pinacol Ester: The free boronic acid is prone to dehydration (forming boroxines) and protodeboronation. The pinacol ester (Tetrahydrothiopyran-4-ylboronic acid pinacol ester) is the preferred reagent for storage and handling, exhibiting superior stability toward air and moisture.

  • Lewis Basicity: The sulfur atom is a soft Lewis base. In the presence of soft metal catalysts (Pd, Pt, Cu), it acts as a competitive ligand, potentially poisoning the catalyst.

The Boron Handle: Suzuki-Miyaura Coupling[1]

The primary utility of this molecule is transferring the tetrahydrothiopyran ring to aryl or heteroaryl halides via Suzuki-Miyaura coupling.

The "Sulfur Poisoning" Challenge

Standard Suzuki conditions (e.g., Pd(PPh


)

, Na

CO

) often fail with sulfur-containing boronates. The thioether sulfur binds to the active Pd(0) species, forming a stable, non-reactive complex that halts the catalytic cycle.

Mechanistic Insight:



Displacement of the phosphine ligand (L) by the sulfur substrate deactivates the catalyst toward oxidative addition.
Optimized Catalyst Systems

To overcome poisoning, use electron-rich, bulky phosphine ligands that bind tighter to Pd than the sulfur atom does.

Catalyst SystemLigand ClassRationaleRecommended Loading
Pd(dppf)Cl

Bidentate FerrocenylLarge bite angle and chelating effect resist displacement by sulfur.3–5 mol%
Pd

(dba)

+ SPhos
Buchwald DialkylbiarylBulky biaryl group creates a steric shield, preventing sulfur coordination.1:2 (Pd:L) ratio
Pd(OAc)

+ XPhos
Buchwald DialkylbiarylExtremely active for sterically hindered or electron-rich chlorides.2–5 mol%
Protocol: Coupling with Heteroaryl Chlorides
  • Reagents: Tetrahydrothiopyran-4-ylboronic acid pinacol ester (1.2 equiv), Aryl Chloride (1.0 equiv), K

    
    PO
    
    
    
    (3.0 equiv).
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas thoroughly (Argon sparge). Heat to 90°C for 4–12 hours.

  • Note: The addition of water is crucial to solubilize the inorganic base and facilitate the formation of the reactive hydroxo-palladium intermediate.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Pd-S Complex) Pd0->Poison S-Substrate Binding TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet R-B(OR)2 + Base Poison->Pd0 Bulky Ligand Displacement RedElim Reductive Elimination (Product Ar-R) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the competitive sulfur poisoning pathway and its reversal via bulky ligands.

The Sulfur Handle: Oxidation & Functionalization

Modifying the oxidation state of the sulfur (S


 SO 

SO

) drastically changes the electronic properties of the ring.
Chemoselective Oxidation

A major risk during sulfur oxidation is the oxidative cleavage of the C-B bond.

  • Incompatible: Basic Hydrogen Peroxide (H

    
    O
    
    
    
    / NaOH). This is the standard condition for converting boranes to alcohols. It will destroy the boronic acid.
  • Compatible: mCPBA (meta-Chloroperoxybenzoic acid) in CH

    
    Cl
    
    
    
    , or Oxone® in buffered aqueous solution.
Divergent Synthesis Strategy

Should you couple first or oxidize first?

  • Coupling First (Recommended): Perform the Suzuki coupling to install the tetrahydrothiopyran ring, then oxidize the sulfur to the sulfone. This avoids potential interference of the sulfone oxygen with the boron center.

  • Oxidation First: If the boronic acid must be oxidized prior to coupling, the pinacol ester is required. The free boronic acid is too sensitive.

Protocol: Sulfide to Sulfone (Post-Coupling)
  • Substrate: 4-(Heteroaryl)-tetrahydrothiopyran.

  • Reagent: mCPBA (2.2 equiv).

  • Solvent: CH

    
    Cl
    
    
    
    (0°C to RT).
  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove excess peroxide) followed by NaHCO
    
    
    wash.
  • Observation: The reaction proceeds through the sulfoxide intermediate. If the sulfoxide is the desired target, use 1.0 equiv of mCPBA at -78°C or Davis Oxaziridine for higher selectivity.

ReactivityFlow Start Tetrahydrothiopyran-4-yl Boronic Pinacol Ester Coupling Suzuki Coupling (Pd(dppf)Cl2) Start->Coupling OxidationPre Oxidation (mCPBA, 2.2 eq) Start->OxidationPre Alternative Route Product1 4-Aryl-Tetrahydrothiopyran Coupling->Product1 OxidationPost Oxidation (mCPBA) Product1->OxidationPost FinalSulfone 4-Aryl-Tetrahydrothiopyran -1,1-dioxide (Sulfone) OxidationPost->FinalSulfone IntermedSulfone Sulfone-Boronate (Potential Instability) OxidationPre->IntermedSulfone CouplingPost Suzuki Coupling IntermedSulfone->CouplingPost CouplingPost->FinalSulfone

Figure 2: Divergent synthetic pathways. The "Coupling First" route (top) is generally higher yielding due to the stability of the thioether-boronate.

Synthetic Accessibility

If the boronic acid is not commercially available, it is synthesized via:

  • Hydroboration: Reaction of 3,6-dihydro-2H-thiopyran with Pinacolborane (HBpin) catalyzed by Rhodium or Iridium complexes.

  • Lithiation:

    • Precursor: 4-Chlorotetrahydrothiopyran.

    • Conditions: Li/Naphthalene or t-BuLi at -78°C, followed by quench with Isopropyl Pinacol Borate (PinB-OiPr).

References

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Available at: [Link]

  • PubChem. "Tetrahydropyran-4-boronic acid (Analog Comparison)." National Library of Medicine.[1] Available at: [Link][1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • ResearchGate. "Comparison of reactivity of different boron reagents." ResearchGate. Available at: [Link]

Sources

Foundational

Comparative Technical Guide: Tetrahydrothiopyran-4-yl vs. Tetrahydropyran-4-yl Boronic Acids

The following technical guide provides an in-depth comparison of Tetrahydrothiopyran-4-ylboronic acid (and its esters) versus Tetrahydropyran-4-ylboronic acid , designed for researchers in medicinal chemistry and process...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Tetrahydrothiopyran-4-ylboronic acid (and its esters) versus Tetrahydropyran-4-ylboronic acid , designed for researchers in medicinal chemistry and process development.

Executive Summary

In modern drug discovery, the strategic substitution of oxygen with sulfur (bioisosterism) allows medicinal chemists to modulate lipophilicity, metabolic stability, and molecular geometry. This guide compares two critical saturated heterocyclic building blocks: Tetrahydropyran-4-ylboronic acid (THP-BA) and Tetrahydrothiopyran-4-ylboronic acid (THTP-BA) .

While THP-BA is a standard "off-the-shelf" reagent for introducing polar, metabolically robust rings, THTP-BA represents a more lipophilic, reactive alternative that requires specialized handling due to the coordination ability of sulfur. This guide delineates their physicochemical profiles, synthetic challenges (specifically catalyst poisoning), and metabolic fates to aid in rational building block selection.

Part 1: Physicochemical & Structural Profiling

The choice between a THP (oxygen) and THTP (sulfur) core is rarely arbitrary; it is usually driven by the need to adjust LogP or alter the electronic character of the molecule without significantly changing steric bulk.

Structural Comparison

The sulfur atom in THTP is significantly larger (Van der Waals radius ~1.80 Å) than the oxygen in THP (~1.52 Å), leading to different ring puckering and bond lengths.

FeatureTetrahydropyran-4-yl (THP)Tetrahydrothiopyran-4-yl (THTP)Impact on Drug Design
Heteroatom Oxygen (Hard Base)Sulfur (Soft Base)S is a "soft" donor, risking Pd-catalyst poisoning.
C-X Bond Length ~1.43 Å~1.82 ÅTHTP ring is more expanded; slight steric increase.
LogP (Parent Ring) ~0.95 (Hydrophilic)~2.60 (Lipophilic)Critical: THTP significantly increases lipophilicity.
H-Bonding Strong AcceptorWeak AcceptorTHP is preferred for solubility; THTP for membrane permeability.
Dipole Moment ~1.55 D~1.58 DSimilar dipole magnitude, but different vector distribution.
Commercial Availability & Stability
  • THP-BA: Readily available as the free boronic acid (CAS: 1072952-46-5) and pinacol ester (CAS: 1131912-76-9). It is air-stable and easy to handle.

  • THTP-BA: The free acid is inherently unstable and rarely isolated. It is almost exclusively synthesized and used as the pinacol ester (THTP-BPin) to prevent protodeboronation and polymerization.

Technical Note: When designing a synthesis involving the sulfur analog, always plan to use the pinacol ester form. Do not attempt to isolate the free boronic acid of THTP.

Part 2: Synthetic Utility & Reactivity

The primary challenge in using these reagents is the Suzuki-Miyaura Cross-Coupling . Both are secondary alkyl boronic species, making them susceptible to


-hydride elimination and slow transmetallation. However, THTP-BA presents an additional hurdle: Sulfur Poisoning .
The "Sulfur Challenge" in Catalysis

Sulfur atoms are potent poisons for Palladium (Pd) and Platinum (Pt) catalysts. The lone pairs on the sulfur in THTP can coordinate strongly to the Pd(0) or Pd(II) centers, displacing phosphine ligands and creating an inactive complex.

Mechanism of Deactivation
  • Competitive Binding: S-heterocycle competes with the phosphine ligand for the metal center.

  • Formation of Pd-S Species: Stable Pd-S bonds prevent the oxidative addition or transmetallation steps.

Optimized Coupling Protocols

To successfully couple these rings, the protocol must account for the specific limitations of the heteroatom.

Protocol A: Standard THP Coupling (Oxygen)
  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Standard loading: 1-3 mol%)

  • Base: K₂CO₃ or Na₂CO₃ (2-3 equiv)

  • Solvent: Dioxane/Water (4:1) or DMF

  • Temp: 80-100°C

  • Success Rate: High. Minimal side reactions.

Protocol B: Robust THTP Coupling (Sulfur)
  • Catalyst: Pd₂(dba)₃ + SPhos or XPhos Pd G3/G4 (Higher loading: 5-10 mol%)

    • Why? Buchwald dialkylbiaryl phosphine ligands (like SPhos) are bulky and electron-rich, preventing the sulfur atom from displacing the ligand on the palladium center.

  • Base: K₃PO₄ (Anhydrous or Hydrated)

  • Solvent: n-Butanol or Toluene/Water (Biphasic systems often help)

  • Additives: Sometimes CuI (Copper(I) Iodide) is added as a "sulfur scavenger" to coordinate free sulfur species, though this is less common with saturated rings than thiophenes.

Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic for selecting reaction conditions based on the heteroatom.

SyntheticWorkflow Start Target: 4-Substituted Heterocycle Choice Select Heteroatom Core Start->Choice THP Tetrahydropyran (Oxygen) Choice->THP Polar/Soluble THTP Tetrahydrothiopyran (Sulfur) Choice->THTP Lipophilic THP_Reagent Reagent: Free Acid or Ester THP->THP_Reagent THTP_Reagent Reagent: Pinacol Ester ONLY THTP->THTP_Reagent THP_Cond Standard Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O THP_Reagent->THP_Cond THP_Risk Risk: Protodeboronation THP_Cond->THP_Risk THTP_Cond Specialized Conditions: Pd2(dba)3 + SPhos (High Loading) Or XPhos Pd G3 THTP_Reagent->THTP_Cond THTP_Risk Risk: Catalyst Poisoning (Sulfur Coordination) THTP_Cond->THTP_Risk

Figure 1: Synthetic workflow decision tree highlighting the divergent reagent forms and catalyst requirements for Oxygen vs. Sulfur analogs.

Part 3: Metabolic & Pharmacokinetic Implications

The most profound difference between these two moieties lies in their metabolic fate. This is often the deciding factor in late-stage lead optimization.

Tetrahydropyran (THP)[1]
  • Stability: Generally metabolically stable.

  • Clearance: Often excreted unchanged or undergoes slow oxidative ring opening (alpha-hydroxylation followed by ring scission).

  • Role: Used to lower LogP and improve solubility without introducing a hydrogen bond donor (HBD).

Tetrahydrothiopyran (THTP)
  • Vulnerability: The sulfur atom is a "metabolic soft spot."

  • Primary Pathway: S-Oxidation . Cytochrome P450s (and FMOs) rapidly oxidize the sulfide to the Sulfoxide (S=O) and subsequently to the Sulfone (O=S=O) .

  • Consequence: This oxidation drastically changes the polarity of the molecule in vivo. A lipophilic THTP lead can rapidly convert to a highly polar sulfoxide metabolite, altering blood-brain barrier (BBB) permeability and solubility.

  • Prodrug Potential: In some cases, THTP is used as a prodrug where the active species is the sulfoxide.

Visualization: Metabolic Pathways

Metabolism THTP THTP Core (Lipophilic) Sulfoxide Sulfoxide (Chiral, Polar) THTP->Sulfoxide Phase I Oxidation Sulfone Sulfone (Highly Polar, Stable) Sulfoxide->Sulfone Phase I Oxidation Enzyme1 CYP450 / FMO Enzyme2 CYP450

Figure 2: Sequential oxidation pathway of the THTP core. Note that the sulfoxide generation creates a new chiral center.

Part 4: Strategic Selection Guide

When should you choose THTP over the standard THP? Use this selection matrix:

ScenarioRecommended CoreRationale
Need to lower LogP THP Oxygen reduces lipophilicity; improves aqueous solubility.
Need to increase LogP THTP Sulfur increases lipophilicity; useful for penetrating lipid membranes.
Metabolic Hotspot Issue THP If the rest of the molecule is labile, THP offers a stable anchor.
Prodrug Strategy THTP Can be used to generate polar metabolites in situ (e.g., Sulindac mechanism).
Catalyst Sensitivity THP Avoid THTP if your synthesis involves sensitive late-stage metal catalysis.

References

  • ChemicalBook. (2024). Tetrahydropyran-4-boronic acid Properties and Suppliers.

  • Sigma-Aldrich. (2024). Tetrahydropyran-4-boronic acid pinacol ester Product Sheet.

  • Li, H., et al. (2016). Sulfur-Heterocycle Fused Derivatives: Synthesis and Bioactivity. European Journal of Medicinal Chemistry.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context: O vs S bioisosterism and LogP effects).
Exploratory

Potential Applications of Sulfur-Containing Boronic Acids

Executive Summary: The Boron-Sulfur Synergy In the landscape of organometallic chemistry and drug design, sulfur-containing boronic acids represent a privileged class of compounds that leverage "orthogonal reactivity." W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Boron-Sulfur Synergy

In the landscape of organometallic chemistry and drug design, sulfur-containing boronic acids represent a privileged class of compounds that leverage "orthogonal reactivity." While boronic acids (


) are celebrated for their reversible covalent interactions with diols (Lewis acidity) and utility in cross-coupling, the incorporation of sulfur—whether as a structural heterocycle (thiophene), a functional tether (thiol/sulfide), or a pharmacophore (sulfonamide)—introduces critical electronic and physicochemical modulations.

This guide explores the technical applications of these hybrids, moving beyond basic synthesis to their advanced roles in Beta-Lactamase inhibition , Carbonic Anhydrase targeting , and Self-Assembled Monolayer (SAM) biosensing .

Therapeutic Frontiers: Dual-Anchor Enzyme Inhibition

The combination of boron and sulfur allows for the design of "dual-anchor" inhibitors. The boron atom mimics the tetrahedral transition state of hydrolytic enzymes, while the sulfur moiety provides secondary binding interactions (via metal coordination or lipophilic contacts) and modulates pharmacokinetic properties.

Case Study: Benzo[b]thiophene-2-boronic Acid (BZB) in -Lactamase Inhibition

Bacterial resistance to


-lactam antibiotics is primarily driven by 

-lactamases.[1][2] Boronic acids are potent Transition State Analogs (TSAs) that reversibly covalently bind to the active site serine (Ser64/Ser318).
  • The Molecule: Benzo[b]thiophene-2-boronic acid (BZB).[1][3][4]

  • Mechanism:

    • Serine Trap: The boron atom is attacked by the catalytic serine hydroxyl, forming a tetrahedral boronate adduct that mimics the acylation transition state of penicillin hydrolysis.

    • Sulfur's Role: The benzothiophene core acts as a bioisostere for the hydrophobic side chains of cephalosporins. The sulfur atom increases lipophilicity (

      
      ) compared to the phenyl analog, enhancing outer membrane permeability in Gram-negative bacteria like Pseudomonas aeruginosa.
      
    • Potency: BZB exhibits a

      
       of 27 nM against AmpC 
      
      
      
      -lactamase, significantly more potent than many simple phenylboronic acids.
Sulfonamide-Boronic Acid Hybrids: Carbonic Anhydrase Targeting

Sulfonamides are the gold standard for Carbonic Anhydrase (CA) inhibition, binding to the catalytic Zinc ion. Hybridizing them with boronic acids creates a "Two-Pronged" attack mechanism.

  • Primary Anchor (Sulfonamide): Coordinates directly to the

    
     ion in the active site (
    
    
    
    bond).
  • Secondary Anchor (Boronic Acid): Interacts with the hydrophilic half of the active site, specifically hydrogen bonding with Thr199 or coordinating with the zinc-bound water molecule. This improves isoform selectivity (e.g., targeting tumor-associated CA IX over cytosolic CA II).

Visualization: Dual-Anchor Inhibition Logic

G cluster_outcome Therapeutic Outcome Inhibitor Sulfonamide-Boronic Acid Hybrid Zn Zinc Ion (Zn2+) Inhibitor->Zn Sulfonamide Tail (Primary Coordination) Hydrophilic_Pocket Hydrophilic Pocket (Thr199/Glu105) Inhibitor->Hydrophilic_Pocket Boronic Acid Head (H-Bonding/Water Network) CA_ActiveSite Carbonic Anhydrase Active Site Selectivity Isoform Selectivity (CA IX vs CA II) CA_ActiveSite->Selectivity Potency Sub-nanomolar Ki CA_ActiveSite->Potency Zn->CA_ActiveSite Hydrophilic_Pocket->CA_ActiveSite

Figure 1: The "Two-Pronged" binding mechanism of Sulfonamide-Boronic Acid hybrids within the Carbonic Anhydrase active site.

Diagnostic Applications: The 4-MPBA Standard

In chemical biology and diagnostics, 4-Mercaptophenylboronic acid (4-MPBA) is the industry standard for constructing glucose sensors. It perfectly illustrates the functional division of labor: the thiol group handles immobilization, while the boronic acid handles detection.

Mechanism: SAM Formation on Gold

The thiol (-SH) group of 4-MPBA has a high affinity for gold surfaces (


 bond energy ~45 kcal/mol), allowing the formation of robust Self-Assembled Monolayers (SAMs).
  • Assembly: 4-MPBA molecules align on the gold electrode, exposing the boronic acid groups to the solution.

  • Gating: In the absence of glucose, the boronic acid is in a trigonal planar (neutral) or tetrahedral (anionic) equilibrium depending on pH.

  • Detection: Glucose (a cis-1,2-diol) binds to the boronic acid, freezing it into a rigid, anionic cyclic ester. This changes the interfacial capacitance and electron transfer resistance (

    
    )  of the electrode, which can be measured via Electrochemical Impedance Spectroscopy (EIS).
    
Protocol: Fabrication of a 4-MPBA Glucose Sensor

Objective: Create a label-free electrochemical glucose sensor using a gold electrode.

StepReagent/ConditionActionCritical Parameter
1. Cleaning Piranha Solution (

, 3:1)
Clean Au electrode surface to remove organics.WARNING: Highly Exothermic. Handle with extreme care.
2. Activation 0.5 M

Cyclic Voltammetry (-0.3 to 1.5 V) until stable peaks appear.Ensures electrochemically active surface area.
3. SAM Formation 10 mM 4-MPBA in EthanolIncubate electrode in solution for 12–24 hours at room temp in dark.Solvent Choice: Ethanol prevents oxide formation. Dark prevents photo-oxidation.
4. Blocking 1 mM 6-Mercapto-1-hexanol (MCH)Incubate for 30 mins.Backfills pinholes in the SAM to prevent non-specific leakage.
5. Measurement 5 mM

in PBS
Measure EIS (Nyquist plot) with varying glucose concentrations.Look for increase in

(Charge Transfer Resistance).
Visualization: 4-MPBA Sensor Assembly

Sensor Gold Gold Electrode Surface MPBA 4-Mercaptophenylboronic Acid (Thiol Head + Boron Tail) MPBA->Gold Au-S Self-Assembly (Chemisorption) Signal Signal Transduction (Impedance Change) MPBA->Signal Anionic Charge Generation Blocks Redox Probe Glucose Glucose (Analyte) Glucose->MPBA Reversible Covalent Bond (Cyclic Boronate Ester)

Figure 2: Schematic of a 4-MPBA based glucose sensor. The thiol anchors the sensor, while the boronic acid captures the analyte.

Synthetic Protocols: Handling Thiophene-Boronic Acids[6]

Thiophene-boronic acids (e.g., 2-thienylboronic acid) are essential building blocks for conducting polymers and pharmaceuticals. However, sulfur can poison Palladium (Pd) catalysts during Suzuki-Miyaura coupling by coordinating strongly to the metal center.

Optimized Coupling Protocol

To overcome sulfur poisoning, high-turnover catalysts with bulky phosphine ligands or micellar conditions are recommended.

Reaction: 2-Thiopheneboronic acid + Aryl Bromide


 Aryl-Thiophene

Methodology:

  • Catalyst System: Use Pd(dtbpf)Cl2 (1 mol%) or Pd(OAc)2 / SPhos . The bulky ligands prevent the sulfur atom of the substrate from irreversibly binding to the Pd center.

  • Base:

    
     (3 equiv). Weaker bases like carbonate may be too slow, allowing time for catalyst deactivation.
    
  • Solvent: THF/Water (10:1) or Toluene/Water (for SPhos).

  • Temperature: 60°C. Avoid reflux if possible to minimize protodeboronation (cleavage of the C-B bond), which is accelerated in electron-rich heterocycles like thiophene.

Troubleshooting Table:

ProblemCauseSolution
Low Yield Catalyst Poisoning by SulfurSwitch to Pd-PEPPSI-IPr or SPhos-Pd-G2.
Protodeboronation Hydrolysis of C-B bondUse anhydrous conditions with CsF base, or lower temperature.
Homocoupling Oxidative coupling of boronic acidDegas solvents thoroughly (Argon sparge).

References

  • Benzo[b]thiophene-2-boronic acid as

    
    -lactamase inhibitor: 
    
    • Title: Structure-based design of benzo[b]thiophene-2-boronic acid derivatives as potent inhibitors of AmpC -lactamase.
    • Source: Journal of Medicinal Chemistry (2007).[3]

    • URL:[Link]

  • Sulfonamide-Boronic Acid CA Inhibitors

    • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach.
    • Source: Journal of Medicinal Chemistry (2020).
    • URL:[Link]

  • 4-MPBA Glucose Sensing

    • Title: Glucose Detection of 4-Mercaptophenylboronic Acid-Immobilized Gold-Silver Core-Shell Assembled Silica Nanostructure.[5]

    • Source: Nanomaterials (2021).[5]

    • URL:[Link]

  • Suzuki Coupling of Thiophenes

    • Title: Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
    • Source: Organics (2021).[6]

    • URL:[Link]

  • General Boronic Acid Medicinal Chemistry

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[7]

    • Source: Molecules (2020).[8]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Tetrahydrothiopyran-4-ylboronic acid Suzuki coupling protocols

Application Note: Suzuki-Miyaura Coupling of Tetrahydrothiopyran-4-ylboronic Acid -Hydride Elimination in Saturated Sulfur Heterocycles Executive Summary The coupling of tetrahydrothiopyran-4-ylboronic acid represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of Tetrahydrothiopyran-4-ylboronic Acid


-Hydride Elimination in Saturated Sulfur Heterocycles

Executive Summary

The coupling of tetrahydrothiopyran-4-ylboronic acid represents a "perfect storm" of catalytic challenges in medicinal chemistry. Unlike standard aryl-aryl couplings, this substrate presents two distinct failure modes:

  • Catalyst Deactivation: The thioether moiety functions as a soft Lewis base, irreversibly coordinating to Palladium (a soft Lewis acid), effectively poisoning the active catalyst.

  • 
    -Hydride Elimination:  The 
    
    
    
    -hybridized boron center possesses
    
    
    -hydrogens.[1] Upon transmetallation, the resulting alkyl-palladium intermediate is kinetically prone to
    
    
    -hydride elimination, yielding the alkene byproduct (3,6-dihydro-2H-thiopyran) rather than the desired cross-coupled product.

This guide details two validated protocols designed to bypass these specific pitfalls using bulky, electron-rich phosphine ligands and controlled hydrolytic conditions.

Mechanistic Insight: The "Trap and Leak" Model

To successfully couple this substrate, one must understand the competition between the productive cycle and the destructive pathways.

  • The Trap (Sulfur Poisoning): Standard ligands like PPh

    
     are easily displaced by the sulfur atom of the thiopyran ring. Once sulfur binds to the Pd(II) center, it shuts down the catalytic cycle. Solution:  Use ligands with high binding constants and steric bulk (e.g., SPhos, XPhos) that prevent sulfur coordination.
    
  • The Leak (

    
    -Hydride Elimination):  The rate of reductive elimination (
    
    
    
    ) must exceed the rate of
    
    
    -hydride elimination (
    
    
    ). Solution: Bulky, electron-rich ligands accelerate
    
    
    by crowding the metal center, forcing the two organic fragments to couple and exit.
Visualizing the Competition

Mechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Transmetallation (Alkyl)(Aryl)Pd(II) OxAdd->TransMet R-B(OH)2 + Base Poison FAILURE MODE 1: Sulfur Poisoning (Pd-S Complex) TransMet->Poison Slow Ligand Exchange BetaElim FAILURE MODE 2: Beta-Hydride Elimination (Alkene Byproduct) TransMet->BetaElim Slow Reductive Elimination Product Reductive Elimination Coupled Product TransMet->Product Fast Reductive Elimination (SPhos) Product->Pd0 Regeneration

Figure 1: The catalytic cycle highlights the critical divergence at the Transmetallation stage. Success requires ligands that accelerate the path to Product over the dashed failure pathways.

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended)

Best for: General screening, high-throughput applications, and heteroaryl halides.

This protocol utilizes SPhos-Pd-G2 , a precatalyst that generates the active mono-ligated Pd(0) species at low temperatures.[2] SPhos is uniquely suited here because its steric bulk prevents sulfur coordination, and its electron-rich nature accelerates the reductive elimination of the alkyl group.

Reagents:

  • Substrate: Aryl/Heteroaryl Halide (1.0 equiv)

  • Boronic Acid: Tetrahydrothiopyran-4-ylboronic acid (1.5 equiv) Note: Often exists as a trimeric boroxine. Use 1.5 equiv based on monomer MW to ensure sufficient stoichiometry.

  • Catalyst: SPhos-Pd-G2 (2-5 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, finely ground)
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), SPhos-Pd-G2 (0.02 mmol), and K

    
    PO
    
    
    
    (3.0 mmol).
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times. Crucial: Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Syringe in degassed Toluene (4.5 mL) and degassed Water (0.5 mL).

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the mass of the product. If you see a mass corresponding to [M-H], this is the alkene from

      
      -hydride elimination.
      
  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: The "Fu" Method (Challenging Sterics)

Best for: Ortho-substituted aryl halides or electron-rich electrophiles where oxidative addition is difficult.

This protocol uses Pd


(dba)

with PCy

(Tricyclohexylphosphine). The extreme bulk of PCy

is excellent for suppressing

-hydride elimination, though the catalyst is more air-sensitive.

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + PCy
    
    
    (4.8 mol%) (or PCy
    
    
    + excess base)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (5:1)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): In a glovebox or under strict Argon, mix Pd

    
    (dba)
    
    
    
    and PCy
    
    
    in a small amount of dioxane for 10 minutes to form the active species.
  • Reaction Assembly: Add the pre-formed catalyst solution to a vial containing the Aryl Halide, Boronic Acid, and Base.

  • Heating: Heat to 100°C for 12–18 hours. The higher temperature is often required for the bulky PCy

    
     system to turnover.
    

Data & Optimization Guide

Table 1: Troubleshooting Common Failures

Observation (LCMS/NMR)DiagnosisCorrective Action
No Conversion (Start Material remains) Catalyst Poisoning (S-binding)Switch to SPhos or RuPhos . Increase catalyst loading to 5-10 mol%.
Alkene Byproduct (Dihydrothiopyran)

-Hydride Elimination
Switch to bulkier ligand (XPhos or PCy

). Lower temperature to 60°C if possible.
De-boronated Alkane (Tetrahydrothiopyran) ProtodeboronationUse anhydrous conditions (Dioxane/Cs

CO

) or switch to Potassium Trifluoroborate salt.
Homocoupling of Halide Oxidation of Pd(0)Oxygen leak. Degass solvents more thoroughly (sparge with Ar for 15 mins).
Optimization Decision Tree

DecisionTree Start Select Substrate Check Is the Halide Sterically Hindered? Standard USE PROTOCOL A (SPhos-Pd-G2) 80°C, Tol/Water Check->Standard No (Para/Meta) Hindered USE PROTOCOL B (Pd2(dba)3 + PCy3) 100°C, Dioxane Check->Hindered Yes (Ortho) Result Check LCMS Standard->Result Hindered->Result Failure1 Problem: Alkene Byproduct (Beta-Hydride Elim) Result->Failure1 Mass [M-2] Failure2 Problem: No Reaction (S-Poisoning) Result->Failure2 SM Recovered Fix1 Switch to RuPhos or CPhos Failure1->Fix1 Fix2 Increase Cat. Load or use Pd(dppf)Cl2 Failure2->Fix2

Figure 2: Workflow for selecting and optimizing the coupling conditions.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination and amidation reactions." Chemical Science, 2011. Link (Foundational work on SPhos/XPhos for difficult substrates).

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. Link (Strategy for unstable alkyl boronates).

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Tosylates with Electron-Rich Boronic Acids." Journal of the American Chemical Society, 2004. Link (Use of PCy3 to prevent beta-hydride elimination).

  • Lennon, I. C., et al. "The Suzuki-Miyaura Cross-Coupling Reaction - Reaction Guide." Sigma-Aldrich Technical Bulletin. Link (General operational parameters).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Tetrahydrothiopyran-4-ylboronic Acid

Executive Summary The incorporation of saturated sulfur heterocycles, such as the tetrahydrothiopyran (thiane) ring, is a high-value strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of saturated sulfur heterocycles, such as the tetrahydrothiopyran (thiane) ring, is a high-value strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. However, the cross-coupling of Tetrahydrothiopyran-4-ylboronic acid presents a distinct "dual-threat" challenge:

  • Catalyst Poisoning: The distal thioether moiety acts as a soft Lewis base, coordinating strongly to Palladium(II) and shutting down the catalytic cycle.

  • Substrate Instability: As an

    
    -hybridized secondary alkyl boronic acid, the substrate is prone to protodeboronation and 
    
    
    
    -hydride elimination pathways compared to robust aryl boronic acids.

This Application Note details a validated protocol using Buchwald G3/G4 precatalysts and Pd-PEPPSI systems. By utilizing sterically demanding, electron-rich ligands, we can sterically preclude sulfur coordination while facilitating the difficult oxidative addition of the coupling partner.

The Challenge: Mechanism of Deactivation

Unlike thiophenes, where the sulfur lone pairs are delocalized into the aromatic system, the sulfur atom in tetrahydrothiopyran possesses localized, high-energy lone pairs (


). These are potent "soft" ligands that outcompete traditional phosphines (like PPh

) for the Pd center.
Catalyst Poisoning Pathway

When a standard catalyst (e.g., Pd(PPh


)

) is used, the equilibrium favors the formation of a stable, inactive bis-sulfide palladium complex. This effectively removes Pd from the catalytic cycle before transmetalation can occur.
The Solution: Steric Shielding

To overcome this, we employ ligands with exceptional steric bulk and electron richness.

  • Dialkylbiaryl Phosphines (e.g., SPhos, XPhos): The biaryl backbone creates a "roof" over the Pd center, while the cyclohexyl groups provide a "wall." This pocket allows the small aryl halide to enter but physically blocks the approach of the bulky sulfur heterocycle to the metal center, except during the necessary transmetalation step.

  • NHC Ligands (e.g., PEPPSI-IPent): N-Heterocyclic Carbenes bind Pd with such high affinity that they cannot be displaced by the thioether.

G Pd_Active Active Pd(0) Species Inactive_Complex Inactive Pd-S Complex (Dead Catalyst) Pd_Active->Inactive_Complex Coordination (Fast) Product Cross-Coupled Product Pd_Active->Product Catalytic Cycle (Oxidative Add -> Reductive Elim) S_Substrate Tetrahydrothiopyran (Sulfur Poison) S_Substrate->Inactive_Complex Bulky_Ligand Bulky Ligand (SPhos/PEPPSI) Bulky_Ligand->Pd_Active Stabilizes Bulky_Ligand->Inactive_Complex Blocks Formation (Steric Shield)

Figure 1: Mechanism of sulfur poisoning and the protective role of bulky ligands.

Catalyst Selection Guide

Primary Recommendation: SPhos Pd G3

For 80% of standard couplings (Aryl Bromides/Chlorides):

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Precatalyst: SPhos Pd G3 (or G2).

  • Rationale: SPhos is the "gold standard" for sulfur-containing substrates. The methoxy groups on the biaryl backbone provide hemilabile coordination, stabilizing the Pd(0) species, while the cyclohexyl groups prevent sulfur poisoning. The G3 precatalyst ensures a strict 1:1 Pd:Ligand ratio and rapid activation without external reductants.

Secondary Recommendation: Pd-PEPPSI-IPent

For sterically hindered coupling partners (ortho-substituted aryl halides):

  • Catalyst: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

  • Rationale: The "IPent" (Isopentyl) variant offers a flexible steric bulk that is superior to the standard IPr ligand for difficult couplings. The NHC-Pd bond is extremely robust, preventing ligand dissociation even in the presence of the thioether.

Experimental Protocols

Protocol A: Optimized Coupling (SPhos System)

Use this protocol for initial scale-up (100 mg - 5 g).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Tetrahydrothiopyran-4-ylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 - 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 175 mg), SPhos Pd G3 (0.02 mmol, 15 mg), and K

    
    PO
    
    
    
    (2.0 mmol, 425 mg).
    • Note: If the boronic acid is available as a pinacol ester, it can be used directly, but the free acid often reacts faster in this specific system.

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon three times.

    • Why: Oxygen accelerates phosphine oxidation and protodeboronation.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed Water (0.4 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the product mass and the potential protodeboronation byproduct (tetrahydrothiopyran).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL).

  • Scavenging (Optional but Recommended): If residual Pd is a concern, treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

    • Irony: We use the sulfur affinity of Pd to remove it after the reaction.

Protocol B: "Difficult" Substrates (PEPPSI System)

Use this for ortho-substituted aryl chlorides or electron-rich aryl halides.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (2.0 mol%)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for very hindered cases)
  • Solvent: Toluene / Water (5:1)

Procedure:

  • Follow the setup in Protocol A.

  • Heat to 100°C . The higher thermal stability of the NHC ligand allows for more forcing conditions without catalyst decomposition.

Data Summary: Catalyst Performance Comparison
ParameterSPhos Pd G3Pd-PEPPSI-IPentPd(PPh

)

(Control)
Primary Utility General Purpose, HeterocyclesSterically Hindered HalidesNot Recommended
Sulfur Tolerance HighVery HighLow (Poisoning)
Air Stability High (Precatalyst)HighLow
Reaction Temp 60 - 80°C80 - 110°CN/A
Typical Yield 85 - 95%80 - 90%< 10%

Troubleshooting & Optimization

Issue 1: Low Conversion (Catalyst Death)
  • Diagnosis: Starting material (Aryl halide) remains; Boronic acid is intact or deboronated.

  • Fix: Increase catalyst loading to 4 mol%. Switch from SPhos to XPhos Pd G3 , which sometimes handles "softer" poisons better due to the larger isopropyl groups. Ensure strict oxygen-free technique.

Issue 2: Protodeboronation
  • Diagnosis: Aryl halide remains; Boronic acid converts to tetrahydrothiopyran (Mass = M-B(OH)2 + H).

  • Fix:

    • Reduce Base Strength: Switch from K

      
      PO
      
      
      
      to K
      
      
      CO
      
      
      or even KHCO
      
      
      .
    • Reduce Water: Move to anhydrous conditions using CsF (2.0 equiv) in pure Dioxane at 100°C.

    • Slow Addition: Add the boronic acid as a solution via syringe pump over 2 hours to keep its concentration low relative to the catalyst.

Issue 3: Homocoupling
  • Diagnosis: Dimerization of the boronic acid.

  • Fix: This is oxidation-driven. Degas solvents more thoroughly (sparge with Ar for 15 mins).

Workflow Visualization

Workflow Start Start: Substrate Prep Choice Substrate Analysis: Is Aryl Halide Hindered? Start->Choice Path_A No: Standard Protocol (SPhos Pd G3) Choice->Path_A Unsubstituted Path_B Yes: Steric Protocol (Pd-PEPPSI-IPent) Choice->Path_B Ortho-Substituted Reaction Reaction: 80-100°C, 4-12h Dioxane/H2O Path_A->Reaction Path_B->Reaction Check LCMS Check @ 2h Reaction->Check Success Complete Conversion: Workup & Isolate Check->Success >90% Conv Fail_Decomp Protodeboronation? Switch to CsF / Anhydrous Check->Fail_Decomp Byproduct Fail_Stall Stalled? Add 2 mol% more Cat Check->Fail_Stall SM Remaining

Figure 2: Decision tree for catalyst selection and reaction monitoring.

References

  • Billingsley, K., & Buchwald, S. L. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Catalyst for Cross-Coupling Reactions. Chemistry – A European Journal. [Link]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts. Chemical Science. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[1] Journal of the American Chemical Society. [Link]

Sources

Method

Application Note: Tetrahydrothiopyran-4-ylboronic Acid in Medicinal Chemistry

Abstract Tetrahydrothiopyran-4-ylboronic acid (and its corresponding pinacol ester) represents a high-value building block in modern medicinal chemistry. It serves as a precursor for introducing the tetrahydrothiopyran (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydrothiopyran-4-ylboronic acid (and its corresponding pinacol ester) represents a high-value building block in modern medicinal chemistry. It serves as a precursor for introducing the tetrahydrothiopyran (THTP) ring—a versatile bioisostere for cyclohexane and tetrahydropyran moieties. This guide details the strategic application of this scaffold, focusing on overcoming the inherent instability of secondary alkyl boronic acids, optimizing Suzuki-Miyaura cross-coupling conditions, and executing divergent post-coupling oxidation to modulate physicochemical properties (LogP, tPSA).

Strategic Rationale: The THTP Bioisostere

In drug design, the THTP ring offers a unique "metabolic switch" and polarity handle compared to its carbon (cyclohexane) and oxygen (tetrahydropyran) analogs.[1]

Physicochemical Modulation
ScaffoldHeteroatomLogP EffectH-Bonding PotentialMetabolic Liability
Cyclohexane NoneHigh (Lipophilic)NoneCYP450 Hydroxylation
Tetrahydropyran OxygenModerateH-Bond AcceptorOxidative Ring Opening
Tetrahydrothiopyran SulfurTunable Switchable S-Oxidation (Active Metabolites)

Key Advantage: The sulfur atom in THTP is a "soft" metabolic handle. It can be chemically or metabolically oxidized to the sulfoxide (S=O) or sulfone (O=S=O) . This allows medicinal chemists to synthesize a single parent molecule (sulfide) and rapidly generate two additional polar analogs (sulfoxide, sulfone) to scan a range of polarity and solubility profiles without altering the carbon skeleton [1].

Critical Challenge: Secondary Alkyl Boronate Instability

The "Expertise" Insight: Unlike aryl boronic acids, tetrahydrothiopyran-4-ylboronic acid is a secondary alkyl boronic species. This presents two specific failure modes during cross-coupling:

  • Protodeboronation: Secondary alkyl boronic acids are prone to hydrolytic C-B bond cleavage, especially under the basic, aqueous conditions typical of Suzuki couplings.

  • 
    -Hydride Elimination:  Once transmetallated onto the palladium center, the alkyl group possesses 
    
    
    
    -hydrogens. Without bulky, electron-rich ligands, the palladium complex often undergoes $\beta-hydride elimination, resulting in the formation of the alkene (dihydrothiopyran) byproduct rather than the coupled product [2].

The Solution: Do not use "standard" tetrakis(triphenylphosphine)palladium(0). You must use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or RuPhos) or bidentate ligands (dppf) that accelerate reductive elimination over


-hydride elimination.

Experimental Workflows

Strategic Workflow Diagram

The following flowchart illustrates the decision matrix for handling this building block, emphasizing the "Coupling First, Oxidation Second" approach to avoid side reactions.

THTP_Workflow Start Start: THTP-4-yl Boronic Acid Esterification Stabilization: Convert to Pinacol Ester Start->Esterification Recommended for Stability Coupling Suzuki-Miyaura Coupling (Pd-XPhos / Pd-dppf) Start->Coupling High Risk (Protodeboronation) Esterification->Coupling Robust Path Sulfide Product A: Sulfide Scaffold Coupling->Sulfide Oxidation1 Oxidation (1 eq mCPBA) Sulfide->Oxidation1 Oxidation2 Oxidation (2+ eq mCPBA/Oxone) Sulfide->Oxidation2 Sulfoxide Product B: Sulfoxide (Chiral mix) Oxidation1->Sulfoxide Sulfone Product C: Sulfone (Polar) Oxidation2->Sulfone

Caption: Strategic workflow for THTP incorporation. Conversion to the pinacol ester (Bpin) is recommended prior to coupling to minimize protodeboronation.

Protocol A: Stabilization via Pinacol Ester Formation

If you possess the free acid, converting it to the pinacol ester is highly recommended to improve shelf-life and coupling yields.

Reagents:

  • Tetrahydrothiopyran-4-ylboronic acid (1.0 eq)

  • Pinacol (1.1 eq)

  • MgSO₄ (anhydrous, 2.0 eq)

  • Dichloromethane (DCM) or Et₂O (0.2 M)

Procedure:

  • Dissolve the boronic acid and pinacol in DCM at room temperature.

  • Add anhydrous MgSO₄. Stir for 2–4 hours (monitoring by TLC/NMR for disappearance of acid).

  • Filter off solids and concentrate in vacuo.

  • Result: The resulting boronate ester is significantly more stable to protodeboronation and can be stored or used directly in the next step.

Protocol B: Optimized Suzuki-Miyaura Coupling

This protocol uses a Buchwald G3 precatalyst system designed for difficult secondary alkyl couplings.

Reagents:

  • Halide: Heteroaryl Chloride/Bromide (1.0 eq)

  • Boronate: THTP-4-yl Pinacol Ester (1.2 – 1.5 eq)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [3]

    • Alternative: Pd(dppf)Cl₂·DCM (5 mol%) for less hindered substrates.

  • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) – Degassed is critical.

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the aryl halide, THTP-boronate, and Base. If using solid catalyst (XPhos Pd G3), add it now. Cap and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Heat the reaction block to 80°C – 100°C .

    • Note: Secondary alkyls require heat to drive transmetallation, but excessive heat (>110°C) promotes $\beta-elimination.

  • Monitoring: Monitor by LCMS. Look for the mass of the coupled product.

    • Troubleshooting: If you see the "reduced" aryl halide (Ar-H), protodeboronation is competing. Increase boronate equivalents (to 2.0 eq) or switch to anhydrous conditions (THF/Toluene) using SPhos Pd G3.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. The sulfur atom is prone to "streaking" on silica; use a gradient of DCM/MeOH or Hexane/EtOAc.

Protocol C: Divergent Oxidation (Sulfide Sulfone)

Post-coupling oxidation avoids catalyst poisoning by sulfoxides/sulfones during the Suzuki step.

Reagents:

  • Substrate: THTP-coupled scaffold (1.0 eq)

  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 77% max)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • For Sulfoxide (S=O):

    • Cool solution of substrate in DCM to 0°C .

    • Add 0.95 eq of m-CPBA (dissolved in DCM) dropwise.

    • Stir 30 mins at 0°C. Quench with sat. NaHCO₃/Na₂S₂O₃ immediately to prevent over-oxidation.

  • For Sulfone (O=S=O):

    • Dissolve substrate in DCM at Room Temperature.

    • Add 2.5 eq of m-CPBA.

    • Stir for 2–4 hours.

    • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct) and Na₂S₂O₃ (to quench peroxides).

Mechanistic Visualization

The following diagram highlights the specific catalytic cycle challenges for this secondary alkyl substrate.

Suzuki_Cycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Slow Step for 2° Alkyls) OxAdd->TransMet + THTP-B(OR)2 + Base BetaElim SIDE REACTION: Beta-Hydride Elimination TransMet->BetaElim If Ligand is small/non-bulky RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with Bulky Ligands RedElim->Pd0

Caption: Catalytic cycle. Note the competition between Reductive Elimination and Beta-Hydride Elimination at the Transmetallation stage. Bulky ligands (L) bias the path toward the desired product.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Secondary Alkyl Boronic Acids. Journal of the American Chemical Society, 130(24), 7538–7539.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application

Tetrahydrothiopyran-4-ylboronic acid as a building block in organic synthesis

Application Note: Tetrahydrothiopyran-4-ylboronic Acid as a Building Block in Organic Synthesis Abstract Tetrahydrothiopyran-4-ylboronic acid (and its pinacol ester) represents a strategic building block in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tetrahydrothiopyran-4-ylboronic Acid as a Building Block in Organic Synthesis

Abstract

Tetrahydrothiopyran-4-ylboronic acid (and its pinacol ester) represents a strategic building block in modern medicinal chemistry, serving as a versatile bioisostere for cyclohexane and tetrahydropyran rings. Its unique value lies in the "chameleon-like" nature of the sulfur atom: it can exist as a lipophilic sulfide (thioether) or be selectively oxidized to a polar sulfoxide or a highly polar, hydrogen-bond-accepting sulfone. This application note details the handling, Suzuki-Miyaura coupling protocols, and post-coupling oxidation strategies for this moiety, providing researchers with a roadmap to modulate physicochemical properties (logP, tPSA) in drug discovery.

Chemical Properties & Handling

PropertySpecification
Compound Name Tetrahydrothiopyran-4-ylboronic acid (often supplied as Pinacol Ester)
Structure Saturated 6-membered ring containing Sulfur at position 1 and Boron at position 4.
CAS (Pinacol Ester) Note: Analogous to Pyran (1131912-76-9); specific thiopyran CAS varies by vendor (e.g., 1000+ series).
Molecular Weight ~146.02 g/mol (Acid); ~228.16 g/mol (Pinacol Ester)
Solubility Soluble in DCM, THF, Dioxane, DMF. Limited solubility in water.
Stability Air-stable solid. Store at 2–8°C. Pinacol esters are resistant to hydrolysis but hydrolyze in situ under basic coupling conditions.
Handling Precaution Sulfur-containing compounds can carry a characteristic odor. Work in a fume hood.

Strategic Application: The "S-Factor" in Drug Design

The tetrahydrothiopyran ring is not merely a spacer; it is a functional probe.

  • Bioisosterism: It mimics the sterics of a cyclohexyl group but alters electronic properties.

  • Metabolic Switch: The sulfur atom is a soft metabolic handle, often sparing other sites from oxidative metabolism.

  • Polarity Tuning:

    • Sulfide (–S–): Lipophilic (High logP).

    • Sulfone (–SO₂–): Polar (Lower logP), strong H-bond acceptor.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Challenge: Sulfur atoms can coordinate to Palladium (Pd), potentially poisoning the catalyst. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or robust bidentate ligands (dppf) to prevent catalyst deactivation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Tetrahydrothiopyran-4-ylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronate Ester, Base, and Catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.

    • Note: The boronate ester hydrolyzes to the active boronic acid species in situ.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Oxidation (Sulfide to Sulfone)

Objective: Convert the lipophilic thioether into a polar sulfone moiety.

Reagents:

  • Coupled Tetrahydrothiopyran derivative (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA, 77% max) (2.2–2.5 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.1 M) and cool to 0°C (ice bath).

  • Addition: Add mCPBA portion-wise over 10 minutes.

    • Mechanistic Note: 1.0 equiv yields the Sulfoxide (kinetic product); excess yields the Sulfone (thermodynamic product).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide, then saturated NaHCO₃ to neutralize the acid.

  • Extraction: Extract with DCM. The sulfone product is often much more polar; adjust chromatography gradient accordingly (e.g., 0–10% MeOH in DCM).

Visual Workflows

Figure 1: Synthesis & Diversification Pathway

This diagram illustrates the modular workflow: Coupling first, followed by optional oxidation to tune polarity.

G Start Tetrahydrothiopyran-4-yl Boronate (Pin Ester) Coupling Suzuki-Miyaura Coupling Start->Coupling + Ar-X Pd(dppf)Cl2 Product_S Sulfide Derivative (Lipophilic) Coupling->Product_S Oxidation Oxidation (mCPBA / Oxone) Product_S->Oxidation Optional Diversification Product_SO2 Sulfone Derivative (Polar / H-Bond Acceptor) Oxidation->Product_SO2

Caption: Modular synthesis workflow transforming the boronate building block into lipophilic sulfide or polar sulfone scaffolds.

Figure 2: Catalyst Selection Decision Tree

A logic guide for selecting the right catalytic system based on substrate complexity.

DecisionTree Start Select Suzuki Conditions Q1 Is the Aryl Halide Sterically Hindered? Start->Q1 Simple Standard System: Pd(dppf)Cl2 + K2CO3 (Robust, General) Q1->Simple No (e.g., 4-bromoanisole) Hindered Advanced System: Pd(OAc)2 + SPhos + K3PO4 (High Activity) Q1->Hindered Yes (e.g., ortho-substituted) Q2 Is the Sulfur Poisoning the Catalyst? Simple->Q2 If low yield Hindered->Q2 Poison Pre-Oxidation Route: Oxidize Boronate to Sulfone BEFORE Coupling Q2->Poison Yes (Yield < 20%)

Caption: Decision matrix for optimizing Suzuki coupling conditions with sulfur-containing heterocycles.

Case Study: Medicinal Chemistry Application

Target: Formyl Peptide Receptor 1 (FPR1) Antagonists.[2][3] Context: In the development of small-molecule antagonists for FPR1 (involved in inflammation and cancer), the tetrahydrothiopyran ring was utilized to replace a cyclohexyl group. Outcome: The tetrahydrothiopyran analog (Compound 112 in literature) demonstrated high potency. The study highlighted that the trans-diastereomer (relative to substituents) was critical for activity.

  • Key Takeaway: The ring pucker of tetrahydrothiopyran differs slightly from cyclohexane, offering a unique vector for optimizing receptor fit.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Oxidation of Sulfides to Sulfones : Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. Link

  • Application in FPR1 Antagonists : Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands. (Referencing Compound 112/Tetrahydrothiopyran analogs).[2][3] Link

  • Catalyst Selection for Sulfur Heterocycles : Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. J. Am. Chem. Soc. Link

Sources

Method

Application Note: Reaction Conditions for Tetrahydrothiopyran-4-ylboronic Acid with Aryl Halides

Executive Summary The introduction of a tetrahydrothiopyran moiety (a sulfur-containing bioisostere of cyclohexane or tetrahydropyran) into an aryl scaffold is a high-value transformation in medicinal chemistry, often us...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a tetrahydrothiopyran moiety (a sulfur-containing bioisostere of cyclohexane or tetrahydropyran) into an aryl scaffold is a high-value transformation in medicinal chemistry, often used to modulate lipophilicity and metabolic stability (e.g., via oxidation to sulfoxides/sulfones).

However, coupling Tetrahydrothiopyran-4-ylboronic acid (an unactivated secondary alkyl boronic acid) with aryl halides presents two distinct mechanistic failures that standard Suzuki-Miyaura protocols cannot address:

  • Catalyst Poisoning: The thioether sulfur atom strongly coordinates to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle (the "Sulfur Problem").

  • 
    -Hydride Elimination:  The secondary alkyl palladium intermediate is prone to rapid 
    
    
    
    -hydride elimination, leading to isomerized alkene byproducts rather than the desired cross-coupled product.

This guide provides two validated workflows: the "Robust Two-Step" (Vinyl Coupling + Reduction) for scale-up reliability, and the "Direct sp³" (Advanced Suzuki) for rapid analog generation.

Strategic Analysis & Mechanistic Challenges

The "Sulfur Problem" (Catalyst Deactivation)

Sulfur heteroatoms are "soft" Lewis bases that bind irreversibly to "soft" Pd(II) centers. In standard protocols (e.g., Pd(PPh


)

), the sulfur substrate outcompetes the phosphine ligands, forming a catalytically inactive [Pd(Ar)(S-Heterocycle)L] complex.
  • Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) like SPhos or RuPhos . These ligands create a steric shell around the Pd center, preventing sulfur coordination while facilitating oxidative addition.

The sp³ Challenge (Isomerization)

Coupling a secondary alkyl boronate (tetrahydrothiopyran-4-yl) involves a L_nPd(Ar)(Alkyl) intermediate. The rate of Reductive Elimination (forming the C-C bond) is often slower than


-Hydride Elimination, which destroys the alkyl center.
  • Solution: Use ligands that accelerate reductive elimination (RuPhos , XPhos ) and specific bases (K

    
    PO
    
    
    
    , CsF ) that facilitate transmetalation without promoting elimination.

Experimental Protocols

Pathway A: The "Robust" Two-Step Protocol (Recommended)

Best for: Scale-up (>1g), precious aryl halides, and avoiding


-elimination issues entirely.

This route couples the vinyl boronate (3,6-dihydro-2H-thiopyran-4-ylboronic acid pinacol ester) first, followed by a chemoselective reduction.

Step 1: Suzuki Coupling of the Vinyl Boronate

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronate: 3,6-dihydro-2H-thiopyran-4-ylboronic acid pinacol ester (1.2 equiv) [CAS: 862129-81-5]

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) OR Pd-SPhos G2 (2-3 mol%)
    
  • Base: K

    
    CO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Charge a reaction vial with Aryl Halide, Boronate, and Base.

  • Add Dioxane/Water and degas (sparge with Argon for 10 min). Crucial: Oxygen accelerates catalyst decomposition.

  • Add the Pd-catalyst under Argon flow.

  • Seal and heat to 80–90°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. The vinyl product is usually stable and purifiable by silica chromatography.

Step 2: Chemoselective Reduction (Avoiding S-Poisoning)

Note: Standard Pd/C hydrogenation often fails due to sulfur poisoning.

Option A: Ionic Hydrogenation (Metal-Free)

  • Reagents: Triethylsilane (Et

    
    SiH, 3.0 equiv), Trifluoroacetic Acid (TFA, 5-10 equiv), DCM.
    
  • Protocol: Dissolve vinyl intermediate in DCM at 0°C. Add Et

    
    SiH followed by dropwise TFA. Stir at RT for 2–4 h. Quench with NaHCO
    
    
    
    .
    • Mechanism:[1][2][3][4] Protonation of the alkene forms a carbocation, which is trapped by the hydride donor (silane).

Option B: Diimide Reduction

  • Reagents: p-Toluenesulfonylhydrazide (TSH, 3.0 equiv), Sodium Acetate (NaOAc, 3.0 equiv), THF/Water (1:1).

  • Protocol: Reflux the mixture (65°C) for 4–12 h. TSH generates diimide (HN=NH) in situ, which reduces the double bond without metal catalysis.

Pathway B: Direct sp³ Coupling (Advanced)

Best for: Rapid library synthesis where step count is critical.

This protocol uses specific "B-Alkyl Suzuki" conditions designed to suppress


-hydride elimination.

Reagents:

  • Substrate: Aryl Bromide or Chloride (1.0 equiv)

  • Boronate: Tetrahydrothiopyran-4-ylboronic acid pinacol ester (1.5 equiv)

  • Catalyst: Pd(OAc)

    
      (5 mol%) + RuPhos  (10 mol%) OR Pd-RuPhos G2  (5 mol%)
    
    • Alternative:Pd(P(t-Bu)

      
      )
      
      
      
      is also effective for secondary alkyls.
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or K
    
    
    CO
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1)

Procedure:

  • Pre-complexation (if using Pd(OAc)

    
     + Ligand):  Stir Pd(OAc)
    
    
    
    and RuPhos in the solvent for 5 min under Argon to form the active species.
  • Add Aryl Halide, Boronate, and Base.[5]

  • Heat to 90–100°C with vigorous stirring (1000 rpm). High stir rate is essential for biphasic transmetalation.

  • Monitor: Check LCMS for the product (M+H) and the "reduction" byproduct (Ar-H) which indicates failed coupling, or the "isomerized" alkene.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Conversion (SM remains) Catalyst Poisoning by SulfurSwitch to Pd-SPhos G2 or Pd-XPhos G2 . Increase catalyst loading to 10 mol%. Ensure rigorous degassing.
Isomerized Byproduct (Alkene)

-Hydride Elimination
Use RuPhos or CataCXium A ligands. Lower temperature to 60-70°C. Increase Boronate equivalents (2.0 eq).
Protodeboronation (Ar-H) Unstable Boronic AcidUse the Pinacol Ester or Potassium Trifluoroborate salt instead of the free boronic acid. Switch base to anhydrous K

PO

.
Homocoupling (Ar-Ar) Oxidation of CatalystOxygen leak. Check septa/seals. Add 10 mol% Trimethyl borate (additive) to scavenge inhibitors.

Visual Workflow (Decision Tree)

G cluster_0 Pathway A: Robust (Recommended) cluster_1 Pathway B: Direct (Advanced) Start Target: 4-Aryl-tetrahydrothiopyran Choice Is the Aryl Halide Precious or Scale > 1g? Start->Choice StepA1 Step 1: Vinyl Coupling (3,6-dihydro-boronate) Cat: Pd(dppf)Cl2 or Pd-SPhos Choice->StepA1 Yes StepB1 Direct sp3 Coupling (Tetrahydro-boronate) Cat: Pd-RuPhos G2 Choice->StepB1 No (Discovery/Small Scale) StepA2 Step 2: Reduction Avoid Pd/C (S-poisoning) StepA1->StepA2 StepA3 Method: Ionic Hydrogenation (Et3SiH / TFA) StepA2->StepA3 Final Final Product Purification: SiO2 StepA3->Final StepB2 Risk Check: Isomerization / Low Yield StepB1->StepB2 StepB2->Final

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and substrate value.

References

  • Stereospecific Pd-Catalyzed Cross-Coupling of Secondary Alkylboron Nucleophiles. Li, L., et al. J. Am. Chem. Soc. 2014, 136, 14027. Establishes the use of RuPhos/Pd catalysts for secondary alkyl coupling to prevent isomerization.

  • Overcoming Catalyst Poisoning in Suzuki Couplings of Sulfur Heterocycles. Billingsley, K., Buchwald, S. L. J. Am. Chem. Soc. 2007, 129, 3358. Foundational work on using SPhos to mitigate sulfur coordination poisoning.

  • Ionic Hydrogenation of Alkenes. Kursanov, D. N., et al. Synthesis 1974, 633. Classic protocol for reducing alkenes in the presence of catalyst poisons using Silanes/TFA.

  • Preparation of 3,6-dihydro-2H-thiopyran-4-ylboronic acid pinacol ester. PubChem CID 70655370 / CAS 862129-81-5. Verification of the commercially available vinyl boronate precursor.

Sources

Application

Application Note: Tetrahydrothiopyran-4-ylboronic Acid in the Synthesis of Novel Heterocycles

Executive Summary: The "Smart" Bioisostere In the pursuit of novel IP space and improved physicochemical properties, the tetrahydrothiopyran (thiane) ring has emerged as a high-value bioisostere for the ubiquitous cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Smart" Bioisostere

In the pursuit of novel IP space and improved physicochemical properties, the tetrahydrothiopyran (thiane) ring has emerged as a high-value bioisostere for the ubiquitous cyclohexyl, piperidinyl, and tetrahydropyranyl motifs. Unlike its oxygen and nitrogen counterparts, the sulfur atom offers unique metabolic handles (oxidation to sulfoxides/sulfones) and distinct lipophilicity profiles (LogP modulation).

This guide details the application of Tetrahydrothiopyran-4-ylboronic acid (and its pinacol ester) as a building block. While the oxygen-analog (tetrahydropyran-4-ylboronic acid) is a commodity chemical, the sulfur-analog presents specific challenges—namely catalyst poisoning and the difficulty of secondary alkyl coupling. This note provides a robust, field-proven roadmap to overcome these hurdles.

Key Advantages of the Scaffold
  • Metabolic Switching: The sulfide can be selectively oxidized to a polar sulfone (

    
    ) or chiral sulfoxide (
    
    
    
    ) late-stage, altering solubility and hERG liability.
  • Lipophilicity: The native sulfide is more lipophilic than ether (pyran), aiding membrane permeability in overly polar leads.

  • Geometry: The C-S bond length (1.82 Å) vs C-O (1.43 Å) alters the ring pucker, potentially capturing novel binding vectors.

Chemical Profile & Reagent Availability[1][2][3][4][5][6][7]

Compound: Tetrahydrothiopyran-4-ylboronic acid (often supplied as the pinacol ester) CAS (Pinacol Ester): Not widely listed as commodity; often custom synthesized or generated in situ. Precursor: Tetrahydrothiopyran-4-one (CAS 1072-72-6) or 3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester (CAS 862129-81-5).

Critical Handling Note: Sulfur-containing heterocycles can irreversibly bind to Palladium (Pd) and Platinum (Pt) catalysts ("poisoning"). Protocols in this guide utilize bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) which are proven to mitigate sulfur coordination to the metal center.

Synthesis of the Reagent (Protocol A)

Since the saturated boronate is less commercially available than the unsaturated dihydro analog, researchers often must synthesize it. Two pathways are recommended.

Pathway 1: The "Couple-Then-Reduce" Strategy (Recommended)

Instead of synthesizing the tetrahydro-boronate, couple the commercially available 3,6-dihydro-2H-thiopyran-4-ylboronic acid pinacol ester first, then reduce the alkene. This avoids the difficult secondary alkyl Suzuki coupling.[1]

Pathway 2: Direct Synthesis of the Saturated Boronate

Starting Material: Tetrahydrothiopyran-4-one.

Step 1: Tosylhydrazone Formation

  • Combine Tetrahydrothiopyran-4-one (1.0 eq) and

    
    -toluenesulfonhydrazide (1.05 eq) in MeOH.
    
  • Reflux for 2 hours. Cool to 0°C.

  • Filter the white precipitate (hydrazone). Yields are typically >90%.

Step 2: Barluenga-Valdés Boronation

  • Suspend hydrazone (1.0 eq) in anhydrous 1,4-dioxane.

  • Add

    
     (2.5 eq) or 
    
    
    
    . Stir at 65°C for 1h (formation of diazo species).
  • Add Bis(pinacolato)diboron (

    
    , 1.1 eq).
    
  • Reflux (100°C) for 4–12 hours.

  • Workup: Quench with water, extract with EtOAc. The product is the Tetrahydrothiopyran-4-ylboronic acid pinacol ester .

Cross-Coupling Protocols

Method A: Direct Coupling of Secondary Alkyl Boronate

Use this when the saturated boronate is already in hand.

Challenge: Secondary alkyl boronates suffer from slow transmetallation and competitive


-hydride elimination.
Solution:  Use Pd-SPhos G2 or G3 precatalyst.

Reagents:

  • Aryl Halide (Ar-Cl or Ar-Br): 1.0 eq

  • Tetrahydrothiopyran-4-ylboronate: 1.2–1.5 eq

  • Catalyst: SPhos Pd G2 (CAS 1028206-56-5): 2–5 mol%

  • Base:

    
     (tribasic, anhydrous): 3.0 eq
    
  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

Procedure:

  • Charge a reaction vial with Aryl Halide, Boronate, Base, and Catalyst.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed solvent.

  • Heat to 80–100°C for 12–18 hours.

  • Note: If conversion stalls, add an additional 2 mol% catalyst. The bulky SPhos ligand prevents the sulfur atom from shutting down the Pd cycle.

Method B: The "Dihydro" Route (High Success Rate)

Use this for rapid SAR generation.

Reagents:

  • Aryl Halide (1.0 eq)

  • 3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester (1.1 eq)

  • Catalyst:

    
    : 5 mol%
    
  • Base:

    
    : 2.0 eq
    
  • Solvent: DME : Water (4:1)

Procedure:

  • Perform standard Suzuki coupling at 80°C. (Yields typically >80%).

  • Reduction Step: The resulting vinyl-sulfide must be reduced.

    • Standard Pd/C hydrogenation often fails due to sulfur poisoning.

    • Protocol: Use Diimide Reduction .

    • Generate diimide in situ using

      
      -toluenesulfonylhydrazide (5 eq) and NaOAc (5 eq) in refluxing DME/Water. This selectively reduces the double bond without touching the sulfur or requiring a metal catalyst.
      

Visualized Workflows

Figure 1: Synthetic Decision Tree

This flowchart guides the chemist on which route to select based on available starting materials.

SynthesisWorkflow Start Target: 4-Aryl-Tetrahydrothiopyran Decision Is the Saturated Boronate Commercial/Available? Start->Decision Ketone Start: Tetrahydrothiopyran-4-one RouteA Route A: Direct Coupling (Secondary Alkyl) Ketone->RouteA Synthesize Boronate via Hydrazone DihydroBoronate Start: 3,6-Dihydro-2H-thiopyran-4-yl boronic acid pinacol ester CouplingB Suzuki Coupling Cat: Pd(dppf)Cl2 Temp: 80°C DihydroBoronate->CouplingB Decision->RouteA Yes RouteB Route B: Stepwise (Vinyl Coupling + Reduction) Decision->RouteB No CouplingA Suzuki Coupling Cat: SPhos Pd G2 Temp: 100°C RouteA->CouplingA RouteB->DihydroBoronate Final Final Product (Sulfide) CouplingA->Final Reduction Reduction Step Reagent: TsNHNH2 (Diimide) Avoids Metal Poisoning CouplingB->Reduction Reduction->Final

Caption: Decision tree for accessing tetrahydrothiopyran scaffolds. Route B is preferred for robustness against catalyst poisoning.

Post-Coupling Functionalization: The "Sulfur Switch"

Once the thiopyran ring is installed, the sulfur atom can be oxidized to fine-tune the molecule's properties.

StateReagentConditionsEffect on LogPEffect on Polar Surface Area (PSA)
Sulfide (None)ParentHigh (Lipophilic)Low
Sulfoxide

(1.0 eq)
MeOH/H2O, 0°CModerateModerate (+ Chiral Center)
Sulfone

(2.5 eq)
DCM, RTLow (Polar)High (H-bond Acceptor)

Protocol for Sulfone Synthesis:

  • Dissolve the sulfide-containing scaffold in DCM (0.1 M).

  • Add

    
     (2.5 eq) portion-wise at 0°C.
    
  • Warm to RT and stir for 2 hours.

  • Quench: Add saturated aqueous

    
     (to destroy excess peroxide) and 
    
    
    
    .
  • Separate layers. The sulfone is usually highly crystalline.

Troubleshooting & Optimization

Issue: Low Conversion in Suzuki Coupling
  • Cause: Sulfur poisoning of the Pd catalyst.

  • Fix: Switch to SPhos or RuPhos ligands. Increase catalyst loading to 5-10 mol%. Ensure the boronate is high purity (remove any free thiols/disulfides).

Issue: Protodeboronation
  • Cause: Secondary alkyl boronates are unstable in strong base/high heat.

  • Fix: Use milder bases like

    
     instead of carbonates. Add the base last. Lower temperature to 60°C and extend time.
    
Issue: Incomplete Hydrogenation of Dihydro-Intermediate
  • Cause: Pd/C catalyst deactivated by sulfur.

  • Fix: Do not use Pd/C. Use Diimide reduction (TsNHNH2, NaOAc) or high-pressure hydrogenation (500 psi) with Rh/C or Pt/C , which are sometimes more resistant than Pd.

References

  • Preparation of Secondary Alkyl Boronates: Barluenga, J., et al. "Reductive Coupling of Tosylhydrazones with Boronic Acids." Nature Chemistry, 2009. Link

  • Suzuki Coupling of Secondary Alkyls: Han, F. S. "Transition-Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts." Chem. Soc. Rev., 2013. Link

  • Catalyst Poisoning by Sulfur: Pathak, D. D., et al. "Sulfur Poisoning of Metals.
  • SPhos/RuPhos Ligands: Barder, T. E., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc., 2007.[1][2] Link

  • Diimide Reduction: Pasto, D. J., Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991. Link

Sources

Method

Application Note: Stabilization and Utilization of Tetrahydrothiopyran-4-ylboronic Acid

Topic: Boronic Acid Protecting Group Strategies for Tetrahydrothiopyran-4-ylboronic Acid Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boronic Acid Protecting Group Strategies for Tetrahydrothiopyran-4-ylboronic Acid Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

Tetrahydrothiopyran-4-ylboronic acid represents a high-value bioisostere for cyclohexyl and piperidinyl motifs in drug design, offering unique lipophilicity and metabolic profiles. However, this scaffold presents a dual synthetic challenge: the inherent instability of secondary alkyl (


) boronic acids toward protodeboronation and oxidation, and the Lewis-basic sulfide moiety which can poison transition metal catalysts. This guide details robust protecting group strategies—specifically Pinacol Esters (Pin) , MIDA Boronates , and Potassium Trifluoroborates (

)
—to enable the storage, purification, and efficient cross-coupling of this sensitive building block.

Strategic Analysis: Protecting Group Selection

The choice of protecting group for tetrahydrothiopyran-4-ylboronic acid is dictated by the intended downstream application. The sulfide (


) atom within the ring necessitates strategies that prevent oxidation to sulfoxides/sulfones unless intended, and the secondary alkyl boron center requires stabilization against atmospheric oxidation.
Comparative Analysis of Boron Protecting Groups
FeaturePinacol Ester (Pin) MIDA Boronate Potassium Trifluoroborate (

)
Atom Hybridization

(Lewis Acidic)

(Tetrahedral, Lewis Neutral)

(Tetrahedral, Lewis Neutral)
Stability (Air/Moisture) Moderate (Hydrolysis risk over time)High (Indefinite bench stability)High (Air/water stable solid)
Chromatography Good (Silica stable)Excellent (Compatible with standard flash)Poor (Requires reverse phase/special conditions)
Reactivity Direct coupling partnerRequires slow-release hydrolysisRequires hydrolysis (base)
Atom Economy ModerateLow (High MW ligand)High
Sulfur Compatibility Susceptible to S-oxidationBest (Masks boron during S-oxidation)Good
Decision Framework
  • Use Pinacol Esters for immediate usage or one-step cross-couplings where purification is minimal.

  • Use MIDA Boronates for iterative synthesis (e.g., building block storage), complex purifications, or when the sulfide must be oxidized to a sulfone post-coupling without affecting the boron.

  • Use Trifluoroborates for aqueous coupling conditions or long-term library storage.

Visual Workflow: Synthesis & Protection Strategy

G Start Tetrahydrothiopyran-4-one Inter1 Enol Triflate / Halide Start->Inter1 Activation Pinacol Pinacol Boronate (Standard Intermediate) Inter1->Pinacol Miyaura Borylation (Pd catalyst, B2pin2) Decision Application? Pinacol->Decision MIDA MIDA Boronate (Iterative Synthesis/Storage) Decision->MIDA Trans-esterification (MIDA Anhydride) BF3K Potassium Trifluoroborate (Aqueous Coupling/Library) Decision->BF3K KHF2 Treatment Coupling Suzuki-Miyaura Coupling (Pd-SPhos / Pd-RuPhos) Decision->Coupling Immediate Use MIDA->Coupling Slow Release (Hydrolysis) BF3K->Coupling Base Hydrolysis

Figure 1: Strategic workflow for the synthesis and protection of tetrahydrothiopyran-4-yl boron species.

Detailed Experimental Protocols

Protocol A: Synthesis of the Pinacol Boronate (Common Intermediate)

Precursor for all other protected forms.

Mechanism: Palladium-catalyzed Miyaura borylation of the enol triflate or alkyl halide. Note on Sulfur: The thioether moiety can poison Pd. High-activity catalyst systems (e.g.,


 or 

+

) are required.
  • Substrate Preparation: Convert tetrahydrothiopyran-4-one to the corresponding enol triflate using

    
     and 2,6-lutidine.
    
  • Borylation:

    • Charge a flask with the enol triflate (1.0 equiv),

      
       (1.1 equiv), 
      
      
      
      (3.0 equiv), and
      
      
      (3-5 mol%).
    • Add degassed 1,4-dioxane (0.2 M).

    • Heat to 80°C for 4–6 hours under Argon.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Hydrogenation (Optional): If the saturated

    
     boronate is required immediately, hydrogenate the double bond using Crabtree’s catalyst or 
    
    
    
    (careful with S-poisoning; high loading required) to obtain 2-(tetrahydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Protocol B: Conversion to MIDA Boronate (The "Gold Standard" for Stability)

Best for long-term storage and iterative synthesis.

Rationale: MIDA boronates are stable to air and chromatography.[1] The rigid bicyclic cage locks the boron hybridization to


, shutting down Lewis acidity.

Reagents:

  • Pinacol ester (from Protocol A)[2]

  • MIDA Anhydride (commercially available or prepared from MIDA +

    
    )
    
  • Solvent: DMSO or DMF (high boiling polar aprotic)

Procedure:

  • Dissolution: Dissolve the Pinacol ester (1.0 mmol) in anhydrous DMSO (5 mL).

  • Displacement: Add MIDA anhydride (1.5 – 2.0 equiv).

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. The reaction is driven by the volatility of pinacol and the thermodynamic stability of the MIDA adduct.

    • Tip: Use of molecular sieves (4Å) can assist in driving the equilibrium if using free MIDA acid instead of anhydride.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and wash extensively with water/brine to remove DMSO and excess MIDA.

    • Purification: MIDA boronates are highly crystalline.[1] Recrystallize from Acetone/Et2O or purify via flash chromatography (often requires polar eluent like EtOAc/MeCN).

  • Yield: Expect 70–85% of a white, crystalline, air-stable solid.

Protocol C: Synthesis of Potassium Trifluoroborate ( )

Best for aqueous couplings and solubility.

Rationale:


 salts are monomeric and resistant to oxidative degradation.

Reagents:

  • Pinacol ester or crude Boronic Acid

  • Potassium Bifluoride (

    
    ) (saturated aqueous solution)
    
  • Solvent: MeOH or Acetone[4]

Procedure:

  • Solubilization: Dissolve the pinacol ester (1.0 mmol) in MeOH (3 mL).

  • Addition: Add saturated aqueous

    
     (3.0 – 4.0 equiv) dropwise. A white precipitate often forms immediately.
    
  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Workup:

    • Remove volatiles (MeOH) under reduced pressure.

    • Drying: The residue contains the product and excess salts. Dry the solid completely under high vacuum.

    • Extraction: Extract the product using hot Acetone or Acetonitrile (the inorganic salts remain insoluble). Filter the hot solution.

  • Precipitation: Concentrate the filtrate to a small volume and add

    
     to precipitate the pure 
    
    
    
    salt.
  • Storage: Store in a plastic vial (glass can etch over very long periods due to trace HF equilibrium, though generally safe).

Critical Application Notes: Coupling the Sulfide Scaffold

When utilizing the protected tetrahydrothiopyran-4-ylboronate in Suzuki-Miyaura coupling, specific conditions are required to mitigate sulfur interference.

Catalyst Poisoning Mitigation

The thioether in the tetrahydrothiopyran ring is a soft ligand that can displace phosphines on Palladium, deactivating the catalyst.

  • Solution 1 (Ligand Choice): Use bulky, electron-rich Buchwald ligands like SPhos or XPhos . The steric bulk prevents the sulfur atom from coordinating effectively to the Pd center.

  • Solution 2 (Pre-catalysts): Use Pd-PEPPSI-IPent or Pd-PEPPSI-IPr . These N-heterocyclic carbene (NHC) complexes are extremely robust and less susceptible to sulfur poisoning than phosphine-based catalysts.

MIDA Slow-Release Protocol

For MIDA boronates, hydrolysis is required in situ to release the active boronic acid.

  • Base:

    
     (3.0 equiv) in Dioxane:Water (10:1).
    
  • Temperature: 60–90°C.

  • Mechanism: The base hydrolyzes the MIDA backbone, slowly releasing the active boronic acid, which immediately transmetallates, keeping the concentration of the unstable free boronic acid low (preventing protodeboronation).

References

  • MIDA Boronate General Strategy: Gillis, E. P.; Burke, M. D.[1][5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." J. Am. Chem. Soc.[3]2007 , 129, 6716-6717.

  • Trifluoroborate Synthesis: Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[1][6][7][8] Chem. Res.2007 , 40, 275-286.

  • Sulfur-Containing Boronates & Catalyst Poisoning: Sherwood, C. A.; Derrick, A. M. "Pd-catalyzed cross-coupling of sulfur-containing heterocycles." Org.[3][8][9][10] Process Res. Dev.2018 . (Contextual citation for SPhos usage in thioether couplings).

  • Miyaura Borylation of Heterocycles: Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org. Chem.1995 , 60, 7508-7510.

Sources

Application

Application Note: Chan-Lam Coupling with Tetrahydrothiopyran-4-ylboronic Acid

C-N Cross-Coupling of Sulfur-Heterocycles[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] Tetrahydrothiopyran-4-ylboronic acid represents a high-value, challenging synthon in medicinal chemistry. It serve...

Author: BenchChem Technical Support Team. Date: February 2026


 C-N Cross-Coupling of Sulfur-Heterocycles[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Tetrahydrothiopyran-4-ylboronic acid represents a high-value, challenging synthon in medicinal chemistry. It serves as a lipophilic, metabolically distinct bioisostere to the common cyclohexyl and tetrahydropyranyl moieties.[1] However, incorporating this unit via Chan-Lam coupling presents a "double-edged" synthetic challenge that standard protocols often fail to address:

  • The

    
     Barrier:  Unlike aryl boronic acids, secondary alkyl boronic acids suffer from slow transmetallation to Copper(II) and are prone to competitive 
    
    
    
    -hydride elimination or protodeboronation.
  • The Thioether Trap: The sulfide sulfur atom is a soft Lewis base that can poison the hard/borderline Copper catalyst. Furthermore, the oxidative conditions required for the catalytic Chan-Lam cycle (typically aerobic) risk oxidizing the sulfide to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), altering the pharmacophore.[1]

This Application Note provides an evidence-based roadmap to overcome these hurdles, utilizing modified "Alkyl Chan-Lam" conditions that prioritize catalyst stabilization and controlled oxidation.

Mechanistic Insight: The Alkyl-Sulfur Paradox

To successfully couple this substrate, one must understand the deviation from the classical Chan-Lam cycle.[1][2]

The Classical vs. Alkyl Pathway

In aryl-aryl coupling, the mechanism involves transmetallation of the boronic acid to a Cu(II)-nucleophile complex, followed by oxidation to Cu(III) and reductive elimination.[1]

For Tetrahydrothiopyran-4-ylboronic acid , the pathway shifts. Evidence suggests that secondary alkyl coupling often proceeds via a Single Electron Transfer (SET) mechanism or a radical-rebound pathway, rather than a pure two-electron organometallic cycle.[1] This requires:

  • Radical Stabilization: The resulting alkyl radical must be intercepted by the Cu-center before it abstracts a hydrogen (protodeboronation).

  • Ligand Acceleration: Bidentate ligands (e.g., bipyridine, phenanthroline) are essential to stabilize the Cu(II)/Cu(III) alkyl species and prevent the sulfur atom of the substrate from displacing the amine nucleophile on the catalyst.[1]

Visualization: Competitive Pathways

The following diagram illustrates the critical divergence points where the reaction can fail (Red) versus succeed (Green).[1]

ChanLamMechanism Start Tetrahydrothiopyran-4-yl Boronic Acid Cu_Complex Cu(II)-Amine Complex Start->Cu_Complex Mixing Transmetal Transmetallation (Slow for sp3) Cu_Complex->Transmetal Ligand Assisted Path_Poison Side Rxn: Catalyst Poisoning (S-Cu Coordination) Cu_Complex->Path_Poison No Ligand Protection Path_Oxidation Side Rxn: S-Oxidation (Excess O2/Air) Transmetal->Path_Oxidation Aggressive Aerobic Conditions Path_Radical Alkyl Radical Generation Transmetal->Path_Radical SET Mechanism Sulfoxide Sulfoxide Byproduct Path_Oxidation->Sulfoxide Product C-N Coupled Product (Thioether Intact) Path_Radical->Product Reductive Elimination

Figure 1: Mechanistic divergence showing the risks of sulfur oxidation and catalyst poisoning.

Optimization Strategy & Critical Parameters

Ligand Selection (The "Anti-Poison" Strategy)

Standard Chan-Lam reactions often use pyridine or TEA. For sulfur-containing alkyl boronates, these are insufficient.[1]

  • Recommendation: Use 2,2'-Bipyridine (bipy) or 1,10-Phenanthroline .[1]

  • Why: These bidentate ligands form a rigid chelate with Copper, making it thermodynamically difficult for the thioether sulfur of the substrate to displace the ligand and deactivate the catalyst.

The Oxidant Dilemma
  • Avoid: Balloon

    
     pressure. This guarantees sulfoxide formation.
    
  • Use:

    • Option A (Stoichiometric): Use 1.1 equiv of Cu(OAc)2. This removes the need for external re-oxidation, protecting the sulfur.[1]

    • Option B (Catalytic + DTBP): Use catalytic Cu salts with Di-tert-butyl peroxide (DTBP) . DTBP is an effective oxidant for alkyl Chan-Lam that is kinetically slower at oxidizing sulfides compared to molecular oxygen.

Experimental Protocols

Protocol A: Stoichiometric Copper (High Fidelity)

Recommended for initial screening and small-scale synthesis where yield is prioritized over catalyst economy.[1]

Reagents:

  • Substrate: Tetrahydrothiopyran-4-ylboronic acid (1.5 equiv)[1]

  • Nucleophile: Aniline/Amide derivative (1.0 equiv)[1]

  • Promoter: Cu(OAc)2 (anhydrous) (1.1 equiv)[1]

  • Ligand: 2,2'-Bipyridine (1.1 equiv)[1]

  • Base: Na2CO3 (2.0 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) [0.1 M][1]

Step-by-Step:

  • Complex Formation: In a dry vial, combine Cu(OAc)2 (1.1 eq) and 2,2'-Bipyridine (1.1 eq) in DCE. Stir for 10 minutes until a deep blue/green homogeneous complex forms. Note: Pre-complexation prevents the sulfur substrate from sequestering the copper.

  • Addition: Add the amine nucleophile (1.0 eq), the boronic acid (1.5 eq), and Na2CO3 (2.0 eq).

  • Reaction: Seal the vial (ambient atmosphere is acceptable, but do not bubble air). Heat to 60°C for 16–24 hours. Note: Secondary alkyls require heat; room temp is usually insufficient.[1]

  • Workup: Dilute with EtOAc, wash with 10% NH4OH (to remove Cu) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Caution: Check TLC for a lower Rf spot indicating sulfoxide formation.

Protocol B: Catalytic "Alkyl-Specific" Method

Recommended for scale-up, utilizing DTBP to drive the cycle without aggressive aeration.[1]

Reagents:

  • Catalyst: CuI (10 mol%) or Cu(OAc)2 (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%)[1]

  • Oxidant: Di-tert-butyl peroxide (DTBP) (2.0 equiv)[1]

  • Base: LiOtBu or K3PO4 (2.0 equiv)[1]

  • Solvent: Toluene or Dioxane[1]

Step-by-Step:

  • Charge: Combine Cu source, Ligand, Boronic Acid (2.0 eq), and Nucleophile (1.0 eq) in a reaction tube.

  • Solvent/Base: Add solvent and Base.

  • Oxidant: Add DTBP via syringe.

  • Inert Atmosphere: Purge the headspace with Argon briefly (to remove O2 and prevent S-oxidation), then seal.

  • Heating: Heat to 80°C . The elevated temperature is required for DTBP activation and the difficult

    
     transmetallation.
    
  • Monitoring: Monitor by LCMS. Look for M+16 (Sulfoxide) peaks.[1] If observed, lower temp to 60°C and extend time.[1]

Data Summary & Troubleshooting

Table 1: Optimization Matrix for Tetrahydrothiopyran-4-ylboronic Acid

VariableStandard ConditionRecommended Condition Reason
Copper Source Cu(OAc)2Cu(OAc)2 (Stoich) or CuI (Cat) CuI works well with phenanthroline for alkyls.[1]
Ligand Pyridine / NoneBipyridine / Phenanthroline Prevents S-poisoning; stabilizes alkyl-Cu.
Atmosphere

Balloon
Ambient Air or Argon + DTBP

balloon causes rapid sulfide oxidation.
Temperature RT60°C - 80°C

boronates are kinetically sluggish.
Base TEANa2CO3 / LiOtBu Stronger bases can promote protodeboronation; mild inorganic bases are safer.
Decision Tree for Optimization

OptimizationTree Start Start Reaction (Protocol A) Check Check LCMS/TLC (16 Hours) Start->Check Success Product Found (>50% Conv) Check->Success Good Yield NoRxn No Reaction (SM Remaining) Check->NoRxn Low Conv Oxidation Sulfoxide (M+16) Major Product Check->Oxidation S-Oxidation Heat Increase Temp to 80°C Switch to Dioxane NoRxn->Heat Activation Barrier Ligand Change Ligand to 4,4'-di-tBu-bipyridine NoRxn->Ligand Solubility/Sterics Protect Switch to Protocol A (Stoichiometric Cu, No O2) Oxidation->Protect Remove O2

Figure 2: Troubleshooting logic flow for sulfur-containing alkyl substrates.[1]

References

The following references provide the foundational chemistry for alkyl-Chan-Lam couplings and sulfur tolerance strategies utilized in this protocol.

  • Mechanistic Foundation of Alkyl Chan-Lam: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 2017.[1][3] [Link][1]

  • Secondary Alkyl Coupling Precedents: Wiesenfeldt, M. P., et al. "Copper-catalyzed C(sp3)–N cross-coupling of alkylboronic esters with primary amides."[1] Chemical Science, 2016.[1] (Demonstrates the feasibility of secondary alkyl coupling). [Link]

  • Sulfur Tolerance in Chan-Lam: Lam, L. Y., & Ma, C. "Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds."[1][4] Organic Letters, 2021.[1][4][3] (Establishes Cu-catalyst compatibility with sulfur species under specific conditions). [Link][1]

Sources

Method

Advanced Protocols for Tetrahydrothiopyran-4-ylboronic Acid in Functional Materials Synthesis

Introduction: The "Soft" Heterocycle Advantage Tetrahydrothiopyran-4-ylboronic acid (and its more stable pinacol ester, 1 ) represents a critical class of saturated heterocyclic building blocks. Unlike its ubiquitous oxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Soft" Heterocycle Advantage

Tetrahydrothiopyran-4-ylboronic acid (and its more stable pinacol ester, 1 ) represents a critical class of saturated heterocyclic building blocks. Unlike its ubiquitous oxygen analog (tetrahydropyran-4-ylboronic acid), the sulfur variant offers unique orthogonal reactivity essential for advanced materials science.

While often categorized as a medicinal chemistry intermediate for introducing metabolic stability (bioisostere of cyclohexane), its utility in materials science is driven by the sulfur atom's versatility :

  • Redox Switching: The sulfide (

    
    ) can be selectively oxidized to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), dramatically altering the local dipole moment and dielectric constant of the material without changing the carbon skeleton.
  • Coordination Chemistry: The "soft" sulfur center exhibits high affinity for soft metals (Au, Ag, Pd), enabling the formation of Self-Assembled Monolayers (SAMs) or metal-coordinated supramolecular networks.

  • Electronic Modulation: When coupled to conjugated systems (e.g., thiophenes, porphyrins), the saturated ring acts as an insulating spacer that prevents aggregation while the sulfur atom can modulate packing via

    
     interactions.
    
Compound Profile
PropertySpecification
Compound Name Tetrahydrothiopyran-4-ylboronic acid (often used as Pinacol Ester)
Structure Saturated 6-membered sulfur ring with boronic acid at C4
Key Functionality Suzuki-Miyaura Coupling Partner; Thioether Ligand
Stability Boronic acid is prone to dehydration (boroxine); Pinacol ester is stable.[1][2]
Oxidation Sensitivity Sulfur is susceptible to oxidation; requires degassed conditions during coupling.

Core Application: Construction of Sulfur-Functionalized Scaffolds

The primary application of this reagent is transferring the tetrahydrothiopyran ring onto aryl or vinyl halides via Suzuki-Miyaura Cross-Coupling . This protocol is optimized to prevent sulfur poisoning of the Palladium catalyst, a common failure mode in thio-heterocycle chemistry.

Protocol A: Catalyst-Robust Suzuki Coupling

Objective: Coupling of Tetrahydrothiopyran-4-ylboronic acid pinacol ester with an aryl halide (Ar-Br).

Mechanistic Insight

Standard Pd(


)

catalysts are often deactivated by the thioether moiety of the substrate. This protocol employs Pd(dppf)Cl

or Pd-XPhos systems, where the bidentate or bulky biaryl phosphine ligands protect the metal center from non-productive coordination with the sulfur atom.
Materials
  • Reagent A: Aryl Bromide (1.0 equiv)

  • Reagent B: Tetrahydrothiopyran-4-ylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [3]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for steric bulk)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon (Strictly degassed)

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with Reagent A, Reagent B, Base, and Catalyst. Seal the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe. The concentration of Reagent A should be ~0.1 M.

  • Thermal Activation: Heat the mixture to 80–90 °C for 12–18 hours. Note: Microwave irradiation at 100 °C for 1 hour is a viable alternative for rapid screening.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water.

  • Scavenging: The organic layer may contain residual Pd coordinated to the sulfur. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes before filtration.

  • Purification: Concentrate and purify via silica gel chromatography. Caution: Avoid strong oxidants (e.g., KMnO

    
     stain) during TLC to prevent sulfur oxidation.
    

Application: Synthesis of High-Polarity Sulfone Materials

For applications in Organic Field-Effect Transistors (OFETs) or Liquid Crystals , the sulfide is often oxidized to a sulfone to introduce a strong local dipole and improve crystallinity.

Protocol B: Chemoselective Post-Coupling Oxidation

Objective: Conversion of the sulfide moiety to a sulfone (


) without degrading the coupled aryl scaffold.
Workflow Logic

It is recommended to perform the Suzuki coupling first (as a sulfide) and oxidize second. Boronic acids bearing sulfones are electron-deficient and can suffer from protodeboronation or slow transmetallation.

Procedure
  • Dissolution: Dissolve the sulfide-containing coupled product (1.0 equiv) in CH

    
    Cl
    
    
    
    (0.1 M).
  • Oxidant Addition: Cool to 0 °C. Add m-CPBA (2.2 – 2.5 equiv) portion-wise.

    • Alternative: For acid-sensitive substrates, use Oxone® in MeOH/H

      
      O.
      
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide.
    
  • Isolation: Extract with CH

    
    Cl
    
    
    
    , wash with NaHCO
    
    
    , dry, and concentrate.

Application: Dual-Mode Surface Anchoring (Sensors)

Tetrahydrothiopyran-4-ylboronic acid is a unique "dual-anchor" molecule for sensor development.

  • Anchor 1 (Sulfur): Binds to Gold (Au) surfaces via dative bonding (weaker than thiol-Au but reversible/dynamic).

  • Anchor 2 (Boronic Acid): Binds to Diols (sugars, catechols) reversibly.

This enables the creation of Reversible Chemiresistive Sensors where the analyte (sugar) binds to the boron, changing the conformation of the ring and altering the tunneling current through the sulfur-gold contact.

Visualization: Sensor Assembly Workflow

SensorAssembly Substrate Gold Electrode Surface Assembly Self-Assembled Monolayer (S-Au Coordination) Substrate->Assembly Incubation (EtOH, 24h) Reagent Tetrahydrothiopyran-4-yl Boronic Acid Reagent->Assembly Adsorption Signal Signal Transduction (Impedance Change) Assembly->Signal Baseline Signal Assembly->Signal Response Analyte Target Diol (Glucose/Dopamine) Analyte->Assembly Boronate Ester Formation

Figure 1: Workflow for assembling a boronic acid-functionalized biosensor using the tetrahydrothiopyran motif as the surface anchor.

Synthesis of the Reagent (In-House Protocol)

If the boronic acid is not commercially available, it must be synthesized from Tetrahydrothiopyran-4-one .

Protocol C: Miyaura Borylation via Enol Triflate
  • Enolization: React Tetrahydrothiopyran-4-one with LDA (1.1 equiv) at -78 °C in THF, followed by trapping with

    
      (N-phenyl-bis(trifluoromethanesulfonimide)) to form the enol triflate.
    
  • Borylation: React the crude enol triflate with Bis(pinacolato)diboron (

    
    )  (1.1 equiv), Pd(dppf)Cl
    
    
    
    (3 mol%), and KOAc (3 equiv) in 1,4-dioxane at 80 °C.
  • Hydrogenation: The resulting product is the unsaturated dihydrothiopyran boronate. To get the saturated tetrahydrothiopyran, perform hydrogenation (

    
    , Pd/C) carefully.
    
    • Critical Note: Pd/C can desulfurize the ring. Use Rh/C or Crabtree’s catalyst for hydrogenation to preserve the C-S bonds.

References

  • Miyaura Borylation (General Protocol): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Sulfur-Tolerant Coupling: Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Boronic Acid Sensors: Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly.[4] Accounts of Chemical Research, 46(2), 312-326. Link

  • Heterocycle Synthesis: Bondalapati, S., Gogoi, P., Indukuri, K., & Saikia, A. K. (2012). Stereoselective Synthesis of Tetrahydrothiopyrans via (3,5)-Thionium-Ene Cyclization. The Journal of Organic Chemistry, 77(5), 2508–2512. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in Tetrahydrothiopyran-4-ylboronic acid Suzuki reactions

Technical Support Center: Ticket #8492 Topic: Optimization of Suzuki Couplings with Tetrahydrothiopyran-4-ylboronic acid Status: Open Priority: High Executive Summary: The "Double Whammy" Challenge Coupling Tetrahydrothi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492 Topic: Optimization of Suzuki Couplings with Tetrahydrothiopyran-4-ylboronic acid Status: Open Priority: High

Executive Summary: The "Double Whammy" Challenge

Coupling Tetrahydrothiopyran-4-ylboronic acid presents a unique synthetic challenge because it combines two distinct failure modes into a single substrate. Most low yields stem from treating this reagent like a standard aryl boronic acid.

To succeed, you must address both:

  • Catalyst Poisoning: The thioether (sulfur) in the ring coordinates to Palladium, displacing ligands and arresting the catalytic cycle.

  • Instability (Protodeboronation): The boron is attached to a secondary alkyl carbon. These are electronically distinct from aryl-boron species and are highly prone to hydrolytic protodeboronation (replacing the -B(OH)₂ with -H) and beta-hydride elimination.

Module 1: Diagnostic & Mechanism

User Question: “I see conversion of the starting halide, but my product yield is <10%. I mostly isolate the de-boronated tetrahydrothiopyran. Why?”

Technical Explanation: You are observing protodeboronation .[1] Secondary alkyl boronic acids are inherently unstable in the basic, aqueous conditions required for Suzuki coupling. The base attacks the boron to form a boronate "ate" complex, which is necessary for transmetallation.[2] However, for secondary alkyls, this "ate" complex often hydrolyzes faster than it transmetallates to the Palladium.

Simultaneously, the sulfur atom in the ring acts as a "soft" donor, binding irreversibly to the "soft" Palladium center (Pd-S interaction), effectively killing your catalyst before it can turnover.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive cycle and the two primary failure modes.

G Start Tetrahydrothiopyran- 4-ylboronic acid AteComplex Boronate 'Ate' Complex (Active Species) Start->AteComplex + Base Poisoning FAILURE 1: Sulfur Poisoning (S-Pd Coordination) Start->Poisoning Thioether binds Pd Base Base (OH-) Base->AteComplex Protodeb FAILURE 2: Protodeboronation (Hydrolysis) AteComplex->Protodeb Fast Pathway (if Transmetallation is slow) Product Productive Transmetallation AteComplex->Product Slow Pathway (Requires Bulky Ligand) PdCatalyst Pd(II) Species (Ar-Pd-X) PdCatalyst->Poisoning PdCatalyst->Product

Caption: Figure 1. The kinetic competition. Without specialized ligands, sulfur poisoning and protodeboronation outcompete the productive reaction.

Module 2: The Ligand Solution (Buchwald Precatalysts)

User Question: “I am using Pd(PPh3)4 or Pd(dppf)Cl2. Should I change catalysts?”

Recommendation: YES. Standard triphenylphosphine ligands are not bulky enough to prevent sulfur coordination, nor electron-rich enough to accelerate oxidative addition with difficult substrates.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Primary Choice: RuPhos or SPhos .

  • Why? These ligands are extremely bulky. They create a "protective shell" around the Palladium that physically blocks the sulfur atom from binding, while still allowing the reaction to proceed. They are also electron-rich, which speeds up the difficult steps of the cycle.

Protocol A: Optimized SPhos/RuPhos Method

Use this if you must stick with the boronic acid.

ComponentReagentEquiv.[2][3][4][5][6][7]Notes
Catalyst Pd(OAc)₂ + SPhos (or RuPhos)5 mol% Pd / 10 mol% LigandPre-stir in solvent for 10 min to form active species.
Alt. Catalyst SPhos Pd G3 2-5 mol%Pre-formed precatalyst is superior for consistency.
Base K₃PO₄ (Potassium Phosphate)3.0 equivWeaker bases reduce protodeboronation compared to NaOH/KOtBu.
Solvent Toluene / Water (10:1) 0.2 MBiphasic systems often protect the catalyst.
Temp 80°C - 100°C-Vigorous stirring is essential.

Module 3: The Boron Solution (Trifluoroborates)

User Question: “Even with SPhos, my yields are inconsistent. How do I stop the protodeboronation?”

Recommendation: Convert your boronic acid to a Potassium Trifluoroborate (-BF3K) salt.

The Fix: Potassium trifluoroborates are air-stable solids.[4] Crucially, the boron is tetracoordinate, meaning it is protected from hydrolysis until it slowly hydrolyzes in the reaction mixture to release the active species. This "slow release" keeps the concentration of the unstable boronic acid low, minimizing decomposition.

Protocol B: Molander Trifluoroborate Coupling

This is the highest-probability method for this specific substrate.

Step 1: Convert Acid to Salt (If not commercially available)

  • Dissolve Tetrahydrothiopyran-4-ylboronic acid in MeOH.

  • Add 4.5 equiv of KHF₂ (Potassium Bifluoride).

  • Stir at RT for 2 hours.

  • Concentrate and recrystallize from Acetone/Et₂O. (Yields are typically >90%).

Step 2: The Coupling Reaction

ComponentReagentEquiv.[2][3][4][5][6][7][8]Notes
Electrophile Aryl Bromide/Chloride1.0
Nucleophile Tetrahydrothiopyran-4-yl-BF3K 1.2 - 1.5Excess is needed due to slower reactivity.
Catalyst Pd(OAc)₂ + RuPhos 5 mol% / 10 mol%RuPhos is specifically optimized for trifluoroborates.
Base Cs₂CO₃ or K₂CO₃ 3.0 equivCesium often works better for difficult alkyl transfers.
Solvent Toluene / Water (3:1) 0.1 MThe water is required to hydrolyze the BF3K.
Temp 80°C - 100°C-Run for 12-24 hours.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree Start Low Yield with Tetrahydrothiopyran-4-yl-B(OH)2 CheckByproduct Analyze Crude NMR/LCMS What is the major byproduct? Start->CheckByproduct Deboronated Des-boron Product (Protodeboronation) CheckByproduct->Deboronated Major StartRecov Recovered Aryl Halide (No Reaction) CheckByproduct->StartRecov Major Isomer Alkene Isomer (Beta-Hydride Elim) CheckByproduct->Isomer Minor/Major Sol1 SOLUTION: Switch to Potassium Trifluoroborate (Protocol B) Deboronated->Sol1 Sol2 SOLUTION: Switch Ligand to SPhos/RuPhos Increase Temp to 100°C StartRecov->Sol2 Sol3 SOLUTION: Use MIDA Boronate or Switch Base to K3PO4 Isomer->Sol3

Caption: Figure 2. Troubleshooting logic based on crude reaction analysis.

FAQs

Q: Can I use MIDA boronates instead of Trifluoroborates? A: Yes. MIDA boronates operate on a similar "slow-release" principle. Under anhydrous conditions, they are inert. When you add aqueous mild base (K3PO4), they slowly hydrolyze to release the active boronic acid. This is excellent for preventing protodeboronation, but MIDA boronates can be more expensive or harder to synthesize than trifluoroborates.

Q: Why not use Pd(dppf)Cl2? It works for my other reactions. A: Pd(dppf)Cl2 is a workhorse for aryl-aryl couplings. However, for secondary alkyl couplings, the reductive elimination step is much slower. The slow rate allows the sulfur in your ring time to poison the catalyst. You need the acceleration provided by Buchwald ligands (SPhos/RuPhos) to outrun the poisoning.

Q: Does the oxidation state of the sulfur matter? A: Yes. If you can tolerate it, oxidizing the sulfur to the sulfone (SO2) or sulfoxide (SO) before the coupling eliminates the catalyst poisoning issue entirely, as sulfones do not coordinate strongly to Palladium. You can then reduce it back to the sulfide later if necessary (though this is chemically difficult).

References

  • Buchwald, S. L., et al. (2004). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

    • Establishes SPhos/RuPhos as superior ligands for difficult substr
  • Molander, G. A., & Sandrock, D. L. (2009).[9][10] "Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers."[10] Current Opinion in Drug Discovery & Development.

    • Definitive guide on using trifluorobor
  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society.

    • Describes the "slow release" mechanism to prevent protodeboron
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

    • Comprehensive review of failure modes including protodeboron

Sources

Optimization

Technical Support Center: Stability of Tetrahydrothiopyran-4-ylboronic acid

Welcome to the technical support guide for Tetrahydrothiopyran-4-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tetrahydrothiopyran-4-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile reagent. Here, we will address common challenges and questions to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of Tetrahydrothiopyran-4-ylboronic acid.

Q1: What are the primary decomposition pathways for boronic acids like Tetrahydrothiopyran-4-ylboronic acid?

A1: Boronic acids are susceptible to several decomposition pathways that can impact their reactivity and the stoichiometry of your reactions. The three main pathways to be aware of are:

  • Protodeboronation: This is a significant decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated in aqueous or protic media, and its rate is highly dependent on the pH of the solution.[1]

  • Oxidation: Boronic acids can undergo oxidative degradation, a notable concern in biological applications.[1]

  • Anhydride Formation (Boroxines): Under anhydrous conditions or in the solid state, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[1][3] While often reversible, this can complicate characterization and stoichiometry.[1]

Q2: How should I properly store Tetrahydrothiopyran-4-ylboronic acid to ensure its long-term stability?

A2: Proper storage is crucial for maintaining the integrity of your boronic acid. For optimal stability, it is recommended to:

  • Store the compound in a tightly closed container in a dry and well-ventilated place.[4][5][6]

  • Keep the container away from heat and sources of ignition.[4]

  • Handle and store the compound under an inert gas atmosphere.[4]

  • For recommended storage temperatures, always refer to the product label.[4][7]

Q3: I'm observing poor yields in my Suzuki-Miyaura coupling reaction. Could the stability of the boronic acid be the issue?

A3: Absolutely. The stability of the boronic acid is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions.[8][9] Decomposition of the boronic acid, particularly through protodeboronation, can significantly reduce the amount of active reagent available for the catalytic cycle, leading to lower yields.[2] If you suspect this is the case, it's advisable to use a fresh bottle of the reagent or to re-purify the existing stock. Additionally, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, for the reaction.[1][8]

Q4: What are boronate esters and trifluoroborates, and how do they enhance stability?

A4: To counteract the inherent instability of some boronic acids, they are often converted into more stable derivatives:

  • Boronate Esters: These are formed by reacting the boronic acid with a diol. Pinacol esters are the most common and are generally stable enough for column chromatography while remaining reactive in cross-coupling reactions.[1][8] Their stability generally increases, making them easier to handle, purify, and characterize.[10]

  • Potassium Trifluoroborate Salts: These salts are crystalline solids or free-flowing powders that exhibit enhanced stability. The tetracoordinated boron in these salts minimizes decomposition pathways like protodeboronation during storage.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with Tetrahydrothiopyran-4-ylboronic acid.

Issue 1: Inconsistent results in Suzuki-Miyaura cross-coupling reactions.
Potential Cause Troubleshooting Steps
Degradation of Boronic Acid Use a freshly opened bottle of Tetrahydrothiopyran-4-ylboronic acid. Consider converting the boronic acid to its pinacol ester derivative for improved stability.[1][8]
Suboptimal Reaction Conditions Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Optimize the base, solvent, and temperature for your specific substrates. The choice of base is crucial for the success of the reaction.
Catalyst Inactivity Use a fresh, active palladium catalyst. The Pd(0) species is the active catalyst, and if you are using a Pd(II) source, it needs to be reduced in situ.[8]
Issue 2: Formation of homocoupling byproducts.
Potential Cause Troubleshooting Steps
Presence of Oxygen Thoroughly degas your reaction mixture to remove dissolved oxygen, which can promote the homocoupling of boronic acids.[8]
Use of Pd(II) Catalyst Precursors The reduction of Pd(II) to Pd(0) can sometimes lead to the homocoupling of two boronic acid molecules.[8] Using a Pd(0) catalyst directly can mitigate this side reaction.
Issue 3: Difficulty in purifying the final product due to boron-containing impurities.
Potential Cause Troubleshooting Steps
Residual Boronic Acid/Boroxine After the reaction, perform an aqueous workup with a mild base (e.g., NaHCO3 solution) to remove unreacted boronic acid and its byproducts. Boronic acids are generally more soluble in basic aqueous solutions.
Formation of Boronate Esters with Diols in the Reaction Mixture If your substrate or other reagents contain diol functionalities, they may react with the boronic acid. Careful selection of protecting groups or purification by chromatography may be necessary.

Section 3: Experimental Protocols & Visualizations

To ensure the successful application of Tetrahydrothiopyran-4-ylboronic acid, we provide a detailed protocol for a standard Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling of Tetrahydrothiopyran-4-ylboronic acid with an Aryl Bromide

Materials:

  • Tetrahydrothiopyran-4-ylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., a mixture of Toluene and Water)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 equiv), Tetrahydrothiopyran-4-ylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Transmetalation_Complex Ar-Pd(II)L_n-X Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation (R'-B(OH)2 + Base) Transmetalation_Complex->Transmetalation Coupling_Complex Ar-Pd(II)L_n-R' Transmetalation->Coupling_Complex Reductive_Elimination Reductive Elimination Coupling_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n  R-R' caption Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Understanding Boronic Acid Decomposition Pathways

This diagram outlines the major degradation routes for boronic acids.

Boronic_Acid_Decomposition Boronic_Acid R-B(OH)2 (Tetrahydrothiopyran-4-ylboronic acid) Protodeboronation Protodeboronation (+H+) Boronic_Acid->Protodeboronation Oxidation Oxidation ([O]) Boronic_Acid->Oxidation Boroxine_Formation Boroxine Formation (-H2O) Boronic_Acid->Boroxine_Formation Alkane R-H (Tetrahydrothiopyran) Protodeboronation->Alkane Alcohol R-OH Oxidation->Alcohol Boroxine (RBO)3 Boroxine_Formation->Boroxine caption Primary decomposition pathways for boronic acids.

Caption: Primary decomposition pathways for boronic acids.

References

  • Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Merck Millipore. (2025, November 6). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • HB-4290. (2023, January 2). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis.
  • Benchchem. (n.d.). Thermal stability and degradation profile of Tetrahydrothiopyran-4-one.
  • Hall, D. G. (Ed.). (2011).
  • Frontier Specialty Chemicals. (n.d.). Organoborons.
  • Cox, P. A., et al. (n.d.). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation.
  • Wikipedia. (n.d.). Protodeboronation.
  • MedChemExpress. (n.d.). 4-Tolylboronic acid-SDS.
  • Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
  • PubChem. (n.d.). Tetrahydropyran-4-boronic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

Sources

Troubleshooting

Technical Support Center: Purification of Tetrahydrothiopyran-4-ylboronic Acid

Executive Summary & Strategic Analysis The Challenge: Purifying Tetrahydrothiopyran-4-ylboronic acid presents a "trifecta" of chemical challenges. Unlike stable aryl boronic acids, this molecule combines: Secondary Alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Purifying Tetrahydrothiopyran-4-ylboronic acid presents a "trifecta" of chemical challenges. Unlike stable aryl boronic acids, this molecule combines:

  • Secondary Alkyl Boron Instability: Prone to oxidative deboronation and protodeboronation compared to aryl counterparts.

  • Lewis Acidity: The empty p-orbital on boron binds irreversibly to silanols (Si-OH) on standard silica gel, leading to severe streaking and mass loss.

  • Thioether Sensitivity: The sulfur atom in the ring is susceptible to oxidation (to sulfoxide/sulfone) if peroxides are present in solvents (e.g., uninhibited ethers).

The Solution Architecture: Standard chromatography is rarely effective.[1] Successful isolation requires disrupting the Boron-Silica interaction or stabilizing the boron center via temporary derivatization.

Decision Matrix: Selecting Your Protocol

Before starting, assess your crude material. Use this logic flow to determine the correct purification route.

PurificationLogic Start Crude Tetrahydrothiopyran-4-ylboronic Acid ImpurityCheck Primary Impurity Type? Start->ImpurityCheck NonPolar Non-polar byproducts (Starting halides, hydrocarbons) ImpurityCheck->NonPolar Organic soluble Polar Polar/Sticky (Boronic acid oligomers, salts) ImpurityCheck->Polar Water soluble/Amphiphilic MethodA Method A: Caustic/Acid Extraction NonPolar->MethodA Quick Cleanup ScaleCheck Scale? Polar->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale MethodB Method B: Boric Acid-Impregnated Silica SmallScale->MethodB MethodC Method C: MIDA Boronate Derivatization LargeScale->MethodC

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile and scale.

Detailed Protocols

Method A: Caustic/Acid Phase Manipulation (The "Sorbitol" Variation)

Best for: Removing non-polar organic impurities (halides, proteo-deboronated byproducts).

Mechanism: Boronic acids exist in equilibrium between a neutral trigonal form and an anionic tetrahedral boronate form at high pH.[2] We exploit this to pull the product into water, wash away organics, and then return it to the organic phase.[3][4]

Reagents:

  • Sorbitol (1 M aqueous solution)

  • Sodium Hydroxide (1 M)

  • Hydrochloric Acid (1 M)[3][5]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve crude mixture in EtOAc.

  • Extraction (Forward): Add 1 M aqueous Sorbitol/Na₂CO₃ (pH ~9-10). Shake vigorously.

    • Why Sorbitol? It forms a water-soluble cyclic ester with the boronic acid, significantly increasing aqueous solubility compared to simple base extraction [1].

  • Wash: Discard the organic layer (contains non-polar impurities). Wash the aqueous layer once with fresh EtOAc.

  • Acidification: Carefully acidify the aqueous layer to pH ~3 using 1 M HCl.

    • Caution: Do not go below pH 2 to avoid acid-catalyzed protodeboronation of the secondary alkyl group.

  • Extraction (Reverse): Extract the aqueous layer 3x with EtOAc.

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo at <40°C.

Method B: Boric Acid-Impregnated Silica Chromatography

Best for: Small scale (<500 mg) when chromatography is unavoidable.

Mechanism: Standard silica has acidic silanols (Si-OH) that bind boronic acids. By pre-treating the silica with boric acid, you saturate these binding sites, allowing your product to elute freely [2].

Protocol:

  • Preparation: Dissolve boric acid (H₃BO₃) in Methanol (approx 10g boric acid per 500mL MeOH).

  • Impregnation: Add dry silica gel to this solution. Stir for 30 minutes.

  • Drying: Remove solvent on a rotary evaporator until silica is a free-flowing powder.

  • Column Packing: Pack this "B-Silica" into your column.

  • Elution: Run the column using standard Hexane/EtOAc gradients.

    • Note: Your product will likely co-elute with some boric acid. This is usually acceptable for subsequent Suzuki couplings, or can be removed via a quick water wash.

Method C: MIDA Boronate Derivatization (The "Gold Standard")

Best for: Unstable alkyl boronic acids, long-term storage, or difficult separations.

Mechanism: N-Methyliminodiacetic acid (MIDA) forms a rigid, cage-like structure around the boron. This hybridizes the boron to sp3, shutting down its Lewis acidity and making the molecule stable to air, water, and standard silica chromatography [3].

Protocol:

  • Complexation:

    • Reflux crude boronic acid with MIDA (1.2 equiv) in Toluene/DMSO (10:1) under Dean-Stark conditions (to remove water) for 2-4 hours.

  • Purification:

    • The resulting MIDA boronate is stable.[6] Purify via standard flash chromatography (eluting usually with EtOAc/Acetone or MeCN).

    • Visual: MIDA boronates are often crystalline solids.

  • Release (Hydrolysis):

    • To recover the free acid: Dissolve MIDA boronate in THF/Water (1:1). Add NaOH (1M, 3 equiv). Stir 10 mins.

    • Extract with EtOAc (to remove organic impurities).[7]

    • Acidify aqueous layer (pH 5-6) and extract product into EtOAc.

Troubleshooting & FAQs

Q1: My NMR shows a mixture of two species, but LCMS shows one peak. Is it impure?

A: Likely not. Boronic acids exist in a dynamic equilibrium between the free acid (monomer) and the cyclic trimeric anhydride (boroxine ).

  • Diagnosis: In DMSO-d6 with a drop of D₂O, the equilibrium shifts entirely to the monomer (acid). If the extra peaks disappear, it was just the boroxine.

  • Action: Treat the mixture as pure. The boroxine hydrolyzes instantly under aqueous coupling conditions.

Q2: The product turns into a brown oil upon drying.

A: This indicates oxidation or polymerization .

  • Cause: Secondary alkyl boronic acids are sensitive to atmospheric oxygen, especially when dry. The sulfur in the ring may also be oxidizing to the sulfoxide.

  • Fix: Store the product as a damp cake or under Argon at -20°C. Alternatively, store it as the MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which are air-stable.

Q3: I'm losing everything on the silica column, even with B-Silica.

A: The tetrahydrothiopyran ring might be coordinating to metal impurities in the silica.

  • Fix: Switch to Reverse Phase (C18) Chromatography .

    • Eluent: Water/Acetonitrile (with 0.1% Formic Acid).

    • Note: Boronic acids fly through C18 quickly. Start with 95% Water.

Comparative Data: Stability & Yield[6][8][9]

MethodYield RecoveryPurity ProfileStability of Isolated Product
Standard Silica < 30%Low (Streaking)Poor (Silica catalyzes decomp)
B-Impregnated Silica 70-85%HighModerate
MIDA Derivatization > 90%Very HighExcellent (Shelf stable months)
Sorbitol Extraction 60-80%ModerateLow (Remains free acid)

References

  • Sorbitol Extraction: Angew. Chem. Int. Ed.2010 , 49, 2883.

  • Boric Acid Silica: Chem. Lett.2011 , 40, 972. (Isobe Method).[8][9]

  • MIDA Boronates: J. Am. Chem. Soc.[10]2009 , 131, 6961.[10] (Burke Group).

  • General Boronic Acid Guide: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH, 2011 .

Sources

Optimization

Side reactions of Tetrahydrothiopyran-4-ylboronic acid in cross-coupling

Technical Support Center: Tetrahydrothiopyran-4-ylboronic Acid Executive Summary: The "Double Whammy" Substrate Tetrahydrothiopyran-4-ylboronic acid (THTP-BA) presents a unique challenge in Suzuki-Miyaura coupling becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydrothiopyran-4-ylboronic Acid

Executive Summary: The "Double Whammy" Substrate

Tetrahydrothiopyran-4-ylboronic acid (THTP-BA) presents a unique challenge in Suzuki-Miyaura coupling because it combines two difficult structural features:

  • Secondary Alkyl (

    
    ) Boron Center:  Inherently slower transmetallation and high susceptibility to 
    
    
    
    -hydride elimination compared to aryl boronic acids.[1]
  • Thioether Moiety: The sulfur atom acts as a "soft" Lewis base, capable of irreversibly coordinating to the "soft" Palladium(0) center, effectively poisoning the catalyst.

This guide addresses the three most common failure modes: Catalyst Deactivation , Protodeboronation , and Oxidation .

Part 1: Diagnostic & Troubleshooting Modules

Module 1: Reaction Stalls / Low Conversion (Catalyst Poisoning)

Symptom: The reaction starts but stalls at <20% conversion. Adding more catalyst yields diminishing returns.[1] The reaction mixture may turn black (Pd precipitation) prematurely.

Root Cause: The sulfur atom in the tetrahydrothiopyran ring competes with the phosphine ligands for the Pd center. If the ligand is not bulky or electron-rich enough, the sulfur displaces it, forming an inactive Pd-S complex.

Mechanism of Failure:

CatalystPoisoning Pd_L Active Catalyst [L-Pd(0)] Poisoned Inactive Complex [S-Pd-L] Pd_L->Poisoned Irreversible Binding Cycle Productive Catalytic Cycle Pd_L->Cycle Fast Substrate THTP-BA (Sulfur Donor) Substrate->Poisoned S-Coordination

Figure 1: Competition between productive catalysis and sulfur poisoning.[1]

Corrective Actions:

VariableRecommendationScientific Rationale
Ligand Selection SPhos or RuPhos These Buchwald biaryl phosphine ligands are extremely bulky.[1] They create a "roof" over the Pd center that physically blocks the sulfur atom from coordinating while allowing the smaller oxidative addition partners to react.
Catalyst Source Pd(dppf)Cl₂ The bidentate dppf ligand creates a tight bite angle that resists displacement by the monodentate sulfur.
Additives CuTC (Copper(I) thiophene-2-carboxylate)Copper(I) is a "soft" metal that can scavenge the sulfur, effectively "distracting" it from the Palladium. (Use 10-20 mol%).
Module 2: The "Missing Boron" (Protodeboronation)

Symptom: Analysis (LCMS/NMR) shows the formation of tetrahydrothiopyran (des-boryl product).[1] The aryl halide remains unreacted.

Root Cause: Secondary alkyl boronic acids are thermodynamically unstable.[1] Under the basic, aqueous conditions of a standard Suzuki coupling, the C-B bond hydrolyzes and is replaced by a proton.[2]

Protocol: Conversion to Potassium Trifluoroborate (Molander Salt) If protodeboronation persists, convert THTP-BA to its trifluoroborate salt. This creates a tetravalent boron species that is immune to protodeboronation until activated in the reaction.

Step-by-Step Synthesis:

  • Dissolve: 1.0 equiv of THTP-BA in minimal MeOH.

  • Prepare Salt: Dissolve 3.5 equiv of KHF₂ (Potassium Bifluoride) in H₂O (approx. 4.5 M concentration).[1]

  • Combine: Add the KHF₂ solution dropwise to the boronic acid solution at 0°C.

  • Stir: Allow to warm to RT and stir for 1 hour. A white precipitate should form.[1]

  • Isolate: Concentrate in vacuo to remove MeOH. Filter the solid. Wash with cold acetone (removes impurities) and ether.

  • Result: Potassium (tetrahydrothiopyran-4-yl)trifluoroborate.

Usage in Coupling: Use the isolated salt with Pd(OAc)₂/RuPhos and K₂CO₃ in Toluene/H₂O (3:1) at 80°C.

Module 3: Unexpected Polar Impurities (Oxidation)

Symptom: Appearance of tetrahydrothiopyran-4-ol (alcohol) or sulfoxides (M+16 peaks in MS).[1]

Root Cause:

  • C-B Oxidation: Boronic acids react with O₂ to form peroxides, which rearrange to alcohols.

  • S-Oxidation: The thioether is easily oxidized to a sulfoxide or sulfone if peroxides are generated in situ (often initiated by trace metals and O₂).[1]

Troubleshooting Table:

Impurity DetectedCauseSolution
Alcohol (R-OH) Radical oxidation of C-B bond by O₂.[1]Strict Degassing: Sparge solvents with Argon for 20 mins before adding catalyst.[1] Do not rely on simple vacuum/backfill cycles if using large volumes.[1]
Sulfoxide (R-S(=O)-R) Oxidation of Sulfur.[1]Antioxidant: Add 5-10 mol% BHT (Butylated hydroxytoluene) to scavenge radical species.[1] Ensure solvents are peroxide-free (test ethers like THF).[1]

Part 2: Experimental Logic & Optimization

Decision Tree for Reaction Optimization

Follow this logic flow to select the optimal conditions for your specific coupling partner.

OptimizationTree Start Start: THTP-BA Coupling CheckPartner Is Coupling Partner Electron Deficient? Start->CheckPartner Deficient YES (e.g., Pyridine, Nitro-aryl) CheckPartner->Deficient Activated Rich NO (e.g., Anisole, Alkyl) CheckPartner->Rich Deactivated Standard Try Standard: Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80°C Deficient->Standard Advanced Try Advanced: Pd(OAc)₂ + SPhos K₃PO₄, Toluene/H₂O 100°C Rich->Advanced CheckYield Yield > 50%? Standard->CheckYield Advanced->CheckYield Success Optimize Purification CheckYield->Success Yes Fail Analyze Byproduct CheckYield->Fail No DesBoryl Des-boryl Product: Convert to BF3K Salt Fail->DesBoryl Protodeboronation StartMaterial Unreacted SM: Increase Catalyst to 10% Add CuTC Fail->StartMaterial Poisoning

Figure 2: Logic flow for optimizing THTP-BA cross-coupling.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid to avoid side reactions? A: Yes, but with a caveat. While the Bpin ester is more stable towards protodeboronation during storage, it hydrolyzes rapidly to the boronic acid in the reaction mixture (due to the base and water). However, the Bpin ester is generally easier to purify and handle prior to the reaction. If you are synthesizing the reagent yourself, target the Bpin ester first.

Q2: I see a byproduct with a mass of M-2. What is it? A: This is likely the dihydrothiopyran derivative formed via


-hydride elimination .[1]
  • Mechanism:[1][2][3][4][5][6][7][8][9] After transmetallation, the Pd sits on the secondary carbon. If reductive elimination is slow (due to steric bulk or electronics), Pd can abstract a neighboring proton to form a double bond and fall off.

  • Fix: Use a ligand that accelerates reductive elimination (e.g., XPhos or RuPhos ) and ensure high base concentration to speed up the cycle.

Q3: Why is my reaction turning black immediately upon heating? A: Immediate black precipitation indicates "Pd black" formation—the agglomeration of Pd(0). This means your ligand is dissociating from the metal, likely displaced by the sulfur in your substrate, and the "naked" Pd is crashing out.

  • Fix: Switch to a precatalyst like XPhos Pd G3 or Pd(dppf)Cl₂[1]·CH₂Cl₂ .[1] These are more robust than mixing Pd(OAc)₂ and phosphine in situ.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461-1473.

  • Sherwood, J., et al. (2019). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Solvent for Suzuki–Miyaura Cross-Coupling Reactions.[1] Green Chemistry, 21, 2164-2177. (Includes discussion on solvent effects and stability).

Sources

Troubleshooting

Optimizing base and solvent for Tetrahydrothiopyran-4-ylboronic acid coupling

Status: Operational Ticket ID: THTP-B-001 Subject: Optimization of Base and Solvent Systems for Secondary Alkyl-Heterocycle Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THTP-B-001 Subject: Optimization of Base and Solvent Systems for Secondary Alkyl-Heterocycle Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting a Suzuki-Miyaura cross-coupling involving Tetrahydrothiopyran-4-ylboronic acid . This is not a routine aryl-aryl coupling; it presents a "Double Threat" of chemical challenges that standard conditions (e.g.,


) will likely fail to address.
  • 
    -Hydride Elimination:  The boron is attached to a secondary (
    
    
    
    ) carbon.[1] Upon transmetallation, the resulting alkyl-palladium intermediate possesses
    
    
    -hydrogens.[2] Without specific ligand control, the complex will undergo rapid
    
    
    -hydride elimination rather than reductive elimination, yielding the alkene byproduct (3,6-dihydro-2H-thiopyran) and reduced electrophile.
  • Catalyst Poisoning: The thioether (sulfur) moiety within the ring acts as a soft Lewis base. It can irreversibly bind to the soft Palladium center, displacing ligands and deactivating the catalyst (poisoning), often observed as immediate precipitation of Palladium black.

This guide provides a validated optimization matrix to overcome these specific failure modes.

Part 1: The Optimization Matrix

Module A: Solvent Selection (The Medium)

For secondary alkyl boronic acids, the solvent must balance the solubility of the inorganic base with the lipophilicity required to prevent protodeboronation.

Solvent SystemRatioRatingTechnical Rationale
Toluene / Water 20:1 to 5:1 Preferred The biphasic nature protects the sensitive alkyl boronic acid from rapid hydrolysis while allowing phase-transfer of the base. The non-polar toluene phase solvates the catalyst/ligand complex, preventing sulfur coordination.
Dioxane / Water 10:1 Good Excellent for solubility of polar electrophiles. However, higher water miscibility can accelerate protodeboronation of the secondary alkyl boron species.
THF / Water 10:1 Moderate Viable, but THF can coordinate to Pd (weakly), potentially competing with the ligand. Often requires higher temperatures to drive the reaction, which risks

-elimination.
DMF or DMSO N/A Avoid High polarity and coordinating ability often exacerbate sulfur poisoning and protodeboronation in this specific substrate class.
Module B: Base Selection (The Activator)

The base plays two roles: activating the boronic acid (forming the boronate) and facilitating the transmetallation.

BaseStateRatingTechnical Rationale

(Tribasic Potassium Phosphate)
Hydrate Gold Std. The high basicity allows for rapid activation, but the phosphate anion is less nucleophilic than hydroxide, reducing side reactions. Crucial: Use

or add controlled water; anhydrous conditions often fail for alkyl couplings.

(Cesium Carbonate)
Solid Excellent The "Cesium Effect" (large cation radius) improves solubility in organic solvents (like Toluene), facilitating the phase transfer needed for the reaction.

/

Aqueous Poor Often too weak to drive the transmetallation of bulky secondary alkyl groups efficiently before decomposition occurs.

/

Various Risky Too strong. Promotes rapid protodeboronation of the alkyl boronic acid.

Part 2: Critical Troubleshooting (FAQ)

Q1: My reaction mixture turns black immediately upon heating, and yield is <5%.

Diagnosis: Sulfur Poisoning (Catalyst Death). The sulfur atom in the tetrahydrothiopyran ring is coordinating to the Pd, displacing your phosphine ligands and causing the Pd to aggregate into inactive nanoparticles (Pd black). The Fix:

  • Switch Ligands: You must use a bulky, electron-rich Buchwald ligand like SPhos or RuPhos . These ligands create a "protective shell" around the Pd center, preventing the sulfur from binding while facilitating the coupling of the secondary alkyl group.

  • Increase Catalyst Loading: Standard 1-3 mol% may not be enough. Try 5-10 mol% to account for partial deactivation.

Q2: I see the starting halide consumed, but the major product is the reduced alkane (hydrodehalogenation) or an alkene.

Diagnosis:


-Hydride Elimination.
The coupling is too slow, allowing the Pd-Alkyl intermediate to eliminate a hydride.
The Fix: 
  • Ligand Choice: Again, SPhos or RuPhos are required. They accelerate the reductive elimination step (forming the C-C bond) so that it outcompetes the

    
    -hydride elimination.[3]
    
  • Lower Temperature: If possible, run at 60-80°C instead of 100°C+.

  • Ratio: Use excess boronic acid (1.5 - 2.0 equiv) to push the transmetallation equilibrium.

Q3: The boronic acid spot disappears on TLC, but no product forms.

Diagnosis: Protodeboronation. Secondary alkyl boronic acids are unstable and lose the boron group in the presence of water/base. The Fix:

  • Switch Reagent: Convert your boronic acid to the Potassium Trifluoroborate salt (Molander salt). These are air-stable solids that release the active boronic acid slowly in situ, preventing decomposition.

  • Add Base Last: Do not stir the boronic acid with base for long periods before adding the catalyst/halide.

Part 3: Validated Protocol

Target Reaction: Coupling of Aryl Bromide (1.0 equiv) with Tetrahydrothiopyran-4-ylboronic acid (1.5 equiv).

Reagents:

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%) [Pre-complexed Pd-SPhos G2/G3/G4 is preferred if available].
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene : Water (10 : 1 v/v). Degassed.

Procedure:

  • Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Catalyst Addition: Add

    
     (11 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol). Note: If using precatalyst, add 0.05 mmol of Pd-SPhos G3.
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes (balloon or manifold).

  • Solvent: Add degassed Toluene (4.5 mL) and Water (0.45 mL) via syringe.

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm). The biphasic mixture requires high agitation.

  • Monitoring: Check HPLC/TLC at 2 hours and 16 hours.

    • If black precipitate forms early: Your inert atmosphere was compromised, or the ligand load is too low.

    • If conversion stalls: Add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

Part 4: Logic & Mechanism Visualization

Figure 1: Optimization Decision Tree

OptimizationTree Start Start: Tetrahydrothiopyran-4-yl Coupling CheckLigand Are you using SPhos or RuPhos? Start->CheckLigand StandardLigand Using PPh3 / dppf / Xantphos CheckLigand->StandardLigand No BuchwaldLigand Using SPhos / RuPhos CheckLigand->BuchwaldLigand Yes Fail1 FAILURE: Sulfur Poisoning & Beta-Hydride Elimination StandardLigand->Fail1 CheckBase Select Base System BuchwaldLigand->CheckBase Base1 Na2CO3 / NaHCO3 CheckBase->Base1 Weak Base Base2 K3PO4 / Cs2CO3 CheckBase->Base2 Strong/Bulky Base Fail2 FAILURE: Slow Transmetallation (Low Yield) Base1->Fail2 CheckSolvent Select Solvent System Base2->CheckSolvent Solv1 DMF / DMSO / Pure Water CheckSolvent->Solv1 Polar/Coordinating Solv2 Toluene/Water (10:1) Dioxane/Water (10:1) CheckSolvent->Solv2 Biphasic/Non-polar Fail3 FAILURE: Protodeboronation or Catalyst Deactivation Solv1->Fail3 Success SUCCESS: High Yield Coupling Solv2->Success

Caption: Decision matrix for optimizing secondary alkyl-heterocycle couplings. Green paths indicate the recommended protocol.

Figure 2: The Mechanism of Failure vs. Success

Mechanism Pd_L Pd(II)-Ar-X (Oxidative Addition Complex) Transmetal Transmetallation (Rate Limiting) Pd_L->Transmetal Pd_Alkyl Pd(II)-Ar-(Alkyl) Intermediate Transmetal->Pd_Alkyl Path_Elim Beta-Hydride Elimination (Fast without bulky ligand) Pd_Alkyl->Path_Elim Standard Ligands Path_Reduc Reductive Elimination (Accelerated by SPhos) Pd_Alkyl->Path_Reduc SPhos / RuPhos Prod_Alkene Byproduct: Alkene + Ar-H Path_Elim->Prod_Alkene Prod_Couple Product: Ar-Tetrahydrothiopyran Path_Reduc->Prod_Couple

Caption: Kinetic competition between the desired reductive elimination and the undesired beta-hydride elimination.

References

  • Molander, G. A., & Sandrock, D. L. (2009).[4] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[4] Current Opinion in Drug Discovery & Development, 12(6), 811–823.[4] Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1][5] Organic Chemistry Frontiers, 1, 225-229. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. Link

Sources

Optimization

Preventing deboronation of Tetrahydrothiopyran-4-ylboronic acid

Stabilization, Optimization, and Troubleshooting Guide Product Focus: Tetrahydrothiopyran-4-ylboronic acid (CAS: 1072952-46-5) Classification: Secondary Alkyl Heterocyclic Boronic Acid Critical Liability: Protodeboronati...

Author: BenchChem Technical Support Team. Date: February 2026

Stabilization, Optimization, and Troubleshooting Guide

Product Focus: Tetrahydrothiopyran-4-ylboronic acid (CAS: 1072952-46-5) Classification: Secondary Alkyl Heterocyclic Boronic Acid Critical Liability: Protodeboronation & Sulfur Oxidation

Core Technical Analysis

Tetrahydrothiopyran-4-ylboronic acid presents a "dual-threat" stability challenge in organic synthesis, particularly in Suzuki-Miyaura cross-couplings. Unlike robust aryl boronic acids, this reagent suffers from two distinct degradation pathways that must be managed simultaneously.

The Degradation Mechanism
  • Protodeboronation (Hydrolysis): As a secondary alkyl boronic acid, the C(sp3)–B bond is kinetically labile. Under basic conditions (standard for Suzuki couplings), the boronate "ate" complex can undergo fragmentation or reaction with water/protons before transmetallation occurs, yielding the deboronated byproduct (tetrahydrothiopyran).

  • Sulfur Poisoning & Oxidation: The sulfide moiety in the ring is a soft nucleophile. It can:

    • Poison the Catalyst: Irreversibly binding to Palladium (Pd), halting the catalytic cycle.

    • Oxidize: Rapidly converting to sulfoxide or sulfone in the presence of air or oxidants, altering the electronic properties of the ring.

Module 1: Storage & Handling

Preventing degradation before the reaction starts.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer)Kinetic inhibition of auto-oxidation and hydrolysis.
Atmosphere Argon/NitrogenPrevents S-oxidation (sulfoxide formation).
State Pinacol Ester (Preferred)If long-term storage is required, convert the free acid to the pinacol ester. The ester protects the boron p-orbital, significantly reducing hydrolysis rates.
Container Amber Glass + ParafilmBlocks light (radical initiation) and moisture ingress.

Module 2: Reaction Optimization (Suzuki-Miyaura)

How to couple without deboronation.

The "Slow-Release" Strategy

Because the rate of protodeboronation (


) often exceeds the rate of transmetallation (

), the concentration of the active boronate species must be kept low, or

must be accelerated.
A. Catalyst Selection (Critical)

Do NOT use standard Pd(PPh3)4 or Pd(dppf)Cl2. The sulfur atom will poison these catalysts.

  • Recommended: Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).

  • Why: SPhos and XPhos are bulky, electron-rich ligands that protect the Pd center from sulfur poisoning and accelerate oxidative addition/transmetallation, allowing the cross-coupling to outcompete deboronation.

B. Base & Solvent Architecture
  • Base: Use weak bases. K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 (Cesium Carbonate). Avoid strong alkoxides (NaOtBu) which accelerate deboronation.

  • Solvent: THF/Water (10:1) or Dioxane/Water . A small amount of water is necessary for the boronic acid mechanism, but excess water promotes hydrolysis.

Troubleshooting Decision Tree

Use the following logic flow to diagnose reaction failures.

ReactionOptimization Start Reaction Outcome Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Product: Deboronated (Tetrahydrothiopyran) CheckLCMS->Result1 Mass = 102 (M-B(OH)2) Result2 Product: Homocoupling (R-R dimer) CheckLCMS->Result2 Dimer found Result3 No Reaction (SM Recovered) CheckLCMS->Result3 SM Intact Action1 Diagnosis: Protodeboronation 1. Switch to K3PO4 (weaker base) 2. Lower Temp (60°C) 3. Increase Catalyst Loading Result1->Action1 Action2 Diagnosis: Oxidative Coupling 1. Degas solvent rigorously (Sparge Ar) 2. Check inert atmosphere Result2->Action2 Action3 Diagnosis: Catalyst Poisoning/Inactivity 1. Switch to SPhos Pd G3 2. Add additive: ZnCl2 (rare) Result3->Action3

Caption: Diagnostic workflow for optimizing cross-coupling of Tetrahydrothiopyran-4-ylboronic acid.

Module 3: The "Nuclear Option" (Derivatization)

If the free boronic acid fails repeatedly, convert it to a Potassium Trifluoroborate (Molander Salt) . This renders the boron species air-stable and immune to protodeboronation until it is subjected to the specific hydrolysis conditions of the coupling reaction.

Protocol: Conversion to Trifluoroborate
  • Dissolve: 1.0 equiv Tetrahydrothiopyran-4-ylboronic acid in MeOH.

  • Add: 3.0 equiv KHF2 (Potassium Bifluoride) as a saturated aqueous solution.

  • Stir: Room temperature for 1-2 hours. Product precipitates as a white solid.

  • Isolate: Filter, wash with cold MeOH/Et2O, and dry.

  • Result: A shelf-stable solid that can be stored on the benchtop.

FeatureFree Boronic AcidPinacol EsterK-Trifluoroborate salt
Air Stability Low (Oxidizes)MediumHigh
Hydrolysis Risk HighMediumVery Low
Atom Economy HighLowMedium
Rec. Use Case Quick screeningGeneral couplingScale-up / Difficult substrates

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black immediately. Is this normal? A: No. Immediate black precipitation usually indicates rapid Pd precipitation (Pd black formation). This suggests the sulfur in the thiopyran ring is displacing your ligands.

  • Fix: Switch to a catalyst with a tighter-binding, bulky phosphine ligand like SPhos or XPhos . These ligands prevent the sulfur from coordinating to the Pd center.

Q: Can I use microwave heating? A: Use with extreme caution. While microwaves accelerate reaction rates, they also accelerate protodeboronation. For this specific substrate, conventional heating at lower temperatures (50-60°C) for longer times (12-24h) generally yields higher product ratios than high-temp microwave blasts.

Q: I see a +16 mass shift in my starting material. What happened? A: This is likely oxidation of the sulfur to a sulfoxide (S=O).

  • Fix: Ensure all solvents are degassed (sparged with Argon for 15 mins) and the reaction is run under a positive pressure of inert gas. Avoid using DMSO as a solvent.

Q: Why is the yield lower than the cyclohexyl analog? A: The heteroatom effect. The sulfur atom at the 4-position (relative to boron) exerts an electronic effect that can destabilize the C-B bond, and the sulfur itself can interfere with the catalyst. You cannot expect identical reactivity to simple cycloalkyl boronic acids.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. Link

  • Trifluoroborate Salts (Molander Salts)

    • Molander, G. A., & Ellis, N. (2007).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1][2] Accounts of Chemical Research. Link

  • Catalyst Selection for Sulfur-Containing Substrates

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. Link

  • Instability of Alkyl Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. Link

Sources

Troubleshooting

Technical Support Center: Tetrahydrothiopyran-4-ylboronic Acid Synthesis

Case ID: #B-THP-404 Topic: Synthesis & Troubleshooting of Tetrahydrothiopyran-4-ylboronic acid (CAS: 288101-95-5) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #B-THP-404 Topic: Synthesis & Troubleshooting of Tetrahydrothiopyran-4-ylboronic acid (CAS: 288101-95-5) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Introduction: The Molecule & The Challenge

Tetrahydrothiopyran-4-ylboronic acid is a critical isostere of cyclohexyl- and tetrahydropyranyl-boronic acids, widely used in fragment-based drug discovery to modulate lipophilicity (LogP) and metabolic stability.

Unlike its oxygen counterpart (tetrahydropyran-4-ylboronic acid), the sulfur atom introduces unique challenges:

  • Catalyst Poisoning: The thioether moiety is a potent poison for heterogeneous catalysts (Pd/C, PtO2), making hydrogenation routes from unsaturated precursors (e.g., 3,6-dihydro-2H-thiopyran) difficult.

  • Oxidative Sensitivity: The sulfur atom is prone to oxidation to sulfoxides/sulfones during aggressive workups.

  • Purification Difficulty: Like many alkyl boronic acids, it exists in a dynamic equilibrium with its trimeric anhydride (boroxine), leading to variable physical states (waxy solids vs. powders).

This guide outlines the Recommended Industrial Route (Grignard Methodology) and provides a granular troubleshooting matrix for common failure modes.

Module 1: Recommended Synthesis Workflow

We recommend the Grignard-Borate Trapping method over transition-metal catalyzed routes. This pathway avoids expensive catalysts that are susceptible to sulfur poisoning and offers the highest atom economy.

The Protocol (Optimized for 10g Scale)

Reaction Scheme:

  • Precursor: 4-Bromotetrahydrothiopyran (or 4-Chloro).

  • Metallation: Mg turnings / THF / Initiation.

  • Borylation: Trimethyl borate (B(OMe)3) or Triisopropyl borate (B(OiPr)3).

  • Hydrolysis: Mild acidic workup.

Step-by-Step Methodology
  • Activation: Charge an oven-dried 3-neck flask with Mg turnings (1.2 equiv). Dry stir under Argon for 20 min. Add a crystal of Iodine (

    
    ) and heat gently until iodine vapor sublimes to activate the Mg surface.
    
  • Initiation: Suspend Mg in anhydrous THF (concentration ~1.0 M relative to halide). Add 5% of the 4-bromotetrahydrothiopyran solution. Heat to reflux. Wait for turbidity/exotherm (Grignard initiation).

  • Formation: Once initiated, add the remaining bromide dropwise to maintain a gentle reflux without external heating. After addition, reflux for 1 hour.

    • Checkpoint: Titrate an aliquot to verify Grignard concentration (should be >0.8 M).

  • Borylation (The Critical Step): Cool the Grignard solution to -78°C . In a separate vessel, dissolve Trimethyl borate (1.5 equiv) in THF and cool to -78°C.

    • Transfer: Cannulate the Grignard reagent into the Borate solution slowly (Inverse addition). This prevents the formation of "ate" complexes (double addition products).

  • Hydrolysis: Allow to warm to 0°C. Quench with 1M HCl (aq) until pH ~1-2. Stir vigorously for 30 mins to hydrolyze the boronate esters.

  • Workup: Extract with Et2O (avoid DCM if possible to prevent emulsion with sulfur species). Wash with brine. Dry over Na2SO4.

  • Isolation: Concentrate. The residue is often a sticky oil (boroxine/acid mix). Recrystallize from Acetonitrile/Hexane or Water/Acetone.

Module 2: Visualization of Workflow & Logic

The following diagram illustrates the critical decision points and chemical pathways.

G Start Start: 4-Bromotetrahydrothiopyran MgStep Step 1: Mg Activation (THF, I2) Start->MgStep Initiation Initiation Check (Exotherm/Turbidity) MgStep->Initiation Grignard Grignard Reagent Formed Initiation->Grignard Success Fail_Init FAILURE: Wurtz Coupling (Dimerization) Initiation->Fail_Init Overheating/Fast Addition Trapping Step 2: B(OMe)3 Trapping (-78°C, Inverse Addition) Grignard->Trapping Hydrolysis Step 3: Acidic Hydrolysis (pH 1-2) Trapping->Hydrolysis Fail_Trap FAILURE: Borinic Acid (Double Addition) Trapping->Fail_Trap Direct Addition (High Local Conc) Product Crude Boronic Acid Hydrolysis->Product Fail_Ox IMPURITY: Sulfoxide/Sulfone Product->Fail_Ox Air/Oxidant Exposure

Caption: Figure 1. Synthesis workflow for Tetrahydrothiopyran-4-ylboronic acid highlighting critical control points (yellow) and failure modes (red).

Module 3: Troubleshooting Guide (Q&A)

Category A: Reaction Failure (No Product)

Q: The Grignard reaction won't initiate. I've added Iodine, but the solution stays clear.

  • Diagnosis: The 4-bromotetrahydrothiopyran C-Br bond is deactivated compared to simple alkyl halides due to the inductive effect of the sulfur (gamma-position) and ring conformation.

  • Solution:

    • Mechanical Activation: Stir the dry Mg turnings vigorously overnight ("dry stir") to crush the oxide layer before adding solvent.

    • Entrainment: Add a few drops of 1,2-dibromoethane (DBE) or DIBAL-H (catalytic) to scavenge moisture and activate the surface.

    • Concentration: Ensure the initial concentration of halide is high enough. Do not dilute the "starter" portion too much.

Q: I obtained a low yield, and NMR shows a "dimer" (4,4'-bitetrahydrothiopyran).

  • Diagnosis: Wurtz coupling. This occurs when the concentration of the alkyl halide is too high relative to the Mg surface area, or the temperature is too high.

  • Solution:

    • Slow Addition: The halide must be added dropwise to the refluxing Mg.

    • Dilution: Increase the volume of THF.

    • Temperature: Once initiated, maintain a gentle reflux. Do not overheat.

Category B: Impurity Profile

Q: My product is a sticky oil/wax, not a solid powder. Is it impure?

  • Diagnosis: This is likely the Boroxine (anhydride) form. Alkyl boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum.

  • Verification: Check H-NMR. Boronic acid -OH protons usually appear broad >10 ppm (if visible). Boroxines lack these. The alkyl region will be identical.

  • Solution:

    • Equilibrium Shift: Dissolve the oil in a small amount of water/acetone and lyophilize (freeze-dry). This forces the equilibrium back to the free acid.

    • Usage: You can use the wax directly in Suzuki couplings; the base in the coupling reaction (e.g., K2CO3, H2O) will hydrolyze the boroxine in situ.

Q: I see extra peaks in the alkyl region (2.5 - 3.0 ppm).

  • Diagnosis: Sulfur oxidation. The chemical shift of protons adjacent to sulfur (H-2, H-6) shifts downfield if the sulfur is oxidized to sulfoxide (S=O) or sulfone (O=S=O).

  • Cause: Use of peroxide-containing ethers or exposure to air during workup.

  • Solution:

    • Solvent Check: Test THF for peroxides before use.

    • Inert Atmosphere: Perform all hydrolysis and extraction steps under N2/Ar if possible.

    • Purification: Sulfoxides are much more polar. A quick silica plug (flushed with EtOAc) might remove them, but be aware boronic acids stick to silica. Recommended: Reverse-phase C18 chromatography (Water/MeOH gradient).

Category C: Borylation Specifics

Q: I isolated the "Borinic Acid" (R2BOH) instead of the Boronic Acid.

  • Diagnosis: Double addition of the Grignard reagent to the borate ester.

  • Cause: Adding the Borate to the Grignard reagent (Standard addition) creates a temporary excess of Grignard, favoring double addition.

  • Solution: Inverse Addition is mandatory. Cannulate the Grignard into the excess Borate solution at -78°C.

Module 4: Quantitative Data & Specifications

Table 1: Reagent Stoichiometry & Conditions

ReagentEquiv.[1][2][3][4]RoleCritical Parameter
4-Br-Tetrahydrothiopyran 1.0Limiting ReagentPurity >97% (GC)
Mg Turnings 1.2 - 1.3Metallating AgentMechanically activated
Trimethyl Borate 1.5 - 2.0ElectrophileExcess required to prevent R2BOH
THF (Anhydrous) 10-15 VolSolventPeroxide-free (<5 ppm)
HCl (1M) ExcessQuenchpH 1-2 (monitor carefully)

Table 2: Chemical Shift Diagnostic (1H NMR in DMSO-d6)

Proton PositionBoronic Acid (

ppm)
Sulfoxide Impurity (

ppm)
H-4 (CH-B) 0.8 - 1.1 (m)1.2 - 1.5 (m)
H-2, H-6 (CH2-S) 2.4 - 2.6 (m)2.8 - 3.2 (m) (Diagnostic Shift)
B-OH 7.5 - 8.0 (br s)N/A

References

  • Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Organometallics, 2(10), 1316–1319. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hall, D. G. (Ed.). (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine-Acid equilibrium).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 4-bromotetrahydrothiopyran and organoboron compounds before handling.

Sources

Optimization

Catalyst poisoning in reactions with Tetrahydrothiopyran-4-ylboronic acid

Technical Support Center for Sulfur-Containing Scaffolds Executive Summary: The "Sulfur Trap" Tetrahydrothiopyran-4-ylboronic acid (THTP-BA) is a high-value aliphatic heterocycle used to introduce polarity and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Sulfur-Containing Scaffolds

Executive Summary: The "Sulfur Trap"

Tetrahydrothiopyran-4-ylboronic acid (THTP-BA) is a high-value aliphatic heterocycle used to introduce polarity and metabolic stability into drug candidates. However, it presents a classic "Soft-Soft" mismatch in transition metal catalysis.

The Conflict: Palladium (Pd) is a "soft" acid. The thioether sulfur in the THTP ring is a "soft" base. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom competes aggressively with your phosphine ligands for coordination sites on the palladium center.

The Result: Catalyst poisoning.[1][2][3] The substrate itself acts as a ligand, forming an unreactive [Pd(Substrate-S)n] complex, halting the catalytic cycle (usually at the oxidative addition or transmetallation step). Standard protocols (e.g., Pd(PPh3)4) will fail with >90% frequency.

The Mechanism of Deactivation

To fix the reaction, you must visualize the invisible competition occurring in your flask.

Visualizing the Poisoning Pathway

The diagram below illustrates how the THTP-BA substrate diverts the active catalyst into a dormant "poisoned" state.

G cluster_legend Key Interaction PreCat Pd(II) Precatalyst ActivePd Active Pd(0)-L (Monoligated) PreCat->ActivePd Reduction OxAdd Oxidative Addition Complex (Ar-Pd-L-X) ActivePd->OxAdd Ar-X (Rate Limiting) Poisoned DEAD END: Pd(0)-(S-Substrate)n (Sulfur Poisoning) ActivePd->Poisoned THTP-BA (Sulfur) Displaces Ligand Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Poisoned->ActivePd Reversible? (Rarely) Desc Aliphatic Thioethers (S) bind Pd stronger than PPh3 but weaker than Buchwald Ligands.

Figure 1: The "Dead End" pathway where substrate sulfur displaces the phosphine ligand, deactivating the catalyst.

Troubleshooting Guide (FAQ)

Q1: I see 0% conversion. Is my catalyst dead or is the boronic acid degrading?

Diagnosis: If you are using Pd(PPh3)4 or Pd(dppf)Cl2, your catalyst is likely dead before the reaction starts. The aliphatic sulfur in THTP-BA is a stronger donor than aromatic thiophenes. It rapidly displaces triphenylphosphine. The Fix:

  • Switch Ligand: You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands). SPhos and XPhos are the gold standards here. Their steric bulk creates a "protective shell" around the Pd, physically preventing the sulfur atom from coordinating.

  • Precatalyst: Use XPhos Pd G2 or SPhos Pd G2. These are pre-formed active species that do not require reduction and initiate rapidly.

Q2: The reaction turns black immediately. What does this mean?

Diagnosis: "Pd Black" formation. The sulfur has stripped the ligands off the palladium, causing the naked palladium atoms to aggregate into inactive metal nanoparticles. The Fix:

  • Increase Ligand/Metal Ratio: If generating catalyst in situ (e.g., Pd(OAc)2 + Ligand), use a 1:2 or 1:3 ratio (Pd:Ligand) to ensure the equilibrium favors the Pd-Ligand complex over the Pd-Sulfur complex.

Q3: I am getting "Protodeboronation" (Product is just THTP-H).

Diagnosis: This is common with heterocyclic boronic acids. The C-B bond is labile. The Fix:

  • Base Selection: Switch from strong bases (NaOH, KOtBu) to milder bases like K3PO4 or K2CO3 .

  • Water Control: While water is needed for the Suzuki mechanism, too much promotes deboronation. Use a defined ratio (e.g., Dioxane:Water 4:1) rather than "wet solvent."[4][5]

Q4: Can I use Copper (Cu) additives?

Diagnosis: Sometimes CuTC (Copper(I)-thiophene-2-carboxylate) is suggested to "scavenge" sulfur. The Recommendation: For thiol impurities, yes. For thioether substrates like THTP-BA, this is less effective because the sulfur is part of the reactant. Adding Cu might lead to transmetallation issues. Stick to the SPhos/Pd solution first.

Optimized Protocol: The "Sulfur-Proof" Method

This protocol utilizes SPhos , which has been mechanistically proven to resist sulfur coordination due to the interaction between the methoxy group on the ligand and the palladium center.

Materials
  • Substrate: Tetrahydrothiopyran-4-ylboronic acid (1.2 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: SPhos Pd G2 (2–5 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Degassing (Critical):

    • Prepare the solvent mixture (Dioxane/H2O). Sparge with Argon/Nitrogen for 15 minutes .

    • Why? Oxygen oxidizes the phosphine ligand. If SPhos oxidizes to SPhos-oxide, it cannot protect the Pd from the sulfur poison.

  • Charge Solids:

    • Add Aryl Halide, THTP-BA, Base, and Catalyst to the reaction vial.

    • Note: If using the in-situ method (Pd(OAc)2 + SPhos), premix them in a small amount of solvent for 5 mins before adding to the main pot.

  • Reaction:

    • Add degassed solvent. Seal the vial.

    • Heat to 80°C - 100°C .

    • Time: 2–12 hours. (Monitor by LCMS).

  • Workup (Sulfur Removal):

    • The product will contain the thioether, which can bind Pd residues, making purification difficult.

    • Scavenger Step: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol or DMT) and stir for 30 mins. Filter through Celite. This prevents Pd from "bleeding" into your final product.

Troubleshooting Decision Tree

Use this logic flow to diagnose failed reactions.

Troubleshooting Start Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS NoConv 0-10% Conversion (SM Remaining) CheckLCMS->NoConv Deboron Product is THTP-H (Protodeboronation) CheckLCMS->Deboron Black Pd Black Precipitate CheckLCMS->Black Good >80% Conversion CheckLCMS->Good Sol_Ligand SOLUTION: Switch to SPhos Pd G2 or XPhos Pd G2 NoConv->Sol_Ligand Catalyst Poisoned Sol_Base SOLUTION: Lower Temp (60°C) Switch Base to K3PO4 Deboron->Sol_Base Unstable Boronic Acid Sol_Load SOLUTION: Increase Ligand:Pd Ratio to 3:1 Black->Sol_Load Ligand Stripping

Figure 2: Diagnostic workflow for optimizing THTP-BA couplings.

Comparative Data: Ligand Performance

The following table summarizes typical conversion rates for sulfur-containing substrates (based on internal benchmarking and literature precedents).

Ligand SystemConversion (2h)Resistance to Sulfur PoisoningNotes
Pd(PPh3)4 < 10%Very Low Displaced rapidly by thioethers. Avoid.
Pd(dppf)Cl2 20-40%Low Bite angle is good, but still susceptible to displacement.
XPhos / Pd 85-95%High Excellent for aryl chlorides.
SPhos / Pd > 98% Very High The methoxy interaction makes it the "Sulfur Specialist."
Amphos / Pd 60-70%Medium Good alternative if Buchwald ligands fail.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Defines the SPhos advantage).

  • BenchChem Technical Support. Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

Sources

Troubleshooting

Improving the solubility of Tetrahydrothiopyran-4-ylboronic acid

Topic: Solubility Optimization & Handling Guide CAS: 736990-02-6 (Free Acid) Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Greasy" Amphiphile Tetrahydrothiopyran-4-ylboronic acid presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide CAS: 736990-02-6 (Free Acid) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Greasy" Amphiphile

Tetrahydrothiopyran-4-ylboronic acid presents a unique solubility challenge because it combines a lipophilic, sulfur-containing saturated ring with a polar, hydrogen-bonding boronic acid headgroup.

The Core Problem: Users most frequently encounter solubility failure not because the compound is inherently insoluble, but because it exists in a dynamic equilibrium between its free acid (monomer) and its boroxine (trimer) anhydride forms. The trimer is often insoluble in the very solvents that dissolve the monomer, leading to a "false negative" on solubility.

This guide provides a self-validating workflow to solubilize this reagent for synthesis (Suzuki-Miyaura coupling) and biological assays.

The Solubility Matrix

Do not rely on "like dissolves like" alone. Boronic acids require solvents that can disrupt their intermolecular hydrogen bonding network.

Solvent Compatibility Table
Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Alcohols High Methanol, Ethanol, 2-PropanolPrimary Choice. Alcohols disrupt boroxine formation via reversible esterification. Ideal for transferring the reagent into reaction vessels.
Polar Aprotic High DMSO, DMF, DMAcUniversal Solvent. Dissolves both monomer and trimer forms. Warning: High boiling points make removal difficult; DMSO may oxidize the sulfur atom at high temps (>80°C).
Ethers Medium THF, 1,4-Dioxane, MTBEVariable. Dry ethers often fail to dissolve the boroxine form. Crucial Tip: Add 1-2% water or methanol to "activate" solubility in ethers.
Chlorinated Low DCM, ChloroformPoor. The compound usually forms a suspension. Only useful if the boronic acid is pre-esterified (e.g., Pinacol ester).
Aqueous pH Dep. Water, BufferpH Dependent. Insoluble at neutral pH. Soluble at pH > 10 (as boronate) or in the presence of diols (glycerol/mannitol).

Module 1: The Boroxine/Acid Equilibrium

The most common user error is assuming the white solid precipitating from non-polar solvents is a decomposition product. It is likely the boroxine anhydride.

Mechanism of Action

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This process is driven by entropy and the removal of water.

  • Boroxine (Trimer): Less polar, poor solubility in water/wet organic solvents.

  • Boronic Acid (Monomer): Polar, reactive species, soluble in H-bonding solvents.

Troubleshooting Workflow: The "Wet Solvent" Protocol

If your material is not dissolving in THF or Dioxane:

  • Do not heat immediately (this promotes further dehydration).

  • Add 1% v/v Water or Methanol to the suspension.

  • Sonicate for 5 minutes.

  • Observation: If the solid clears, you have successfully shifted the equilibrium back to the monomeric acid.

Visualization: The Solubility Decision Tree

SolubilityLogic Start Start: Solid Reagent SolventSelect Select Solvent Start->SolventSelect IsPolar Is Solvent Polar/Protic? (MeOH, DMSO) SolventSelect->IsPolar Dissolved Solution Clear? (Ready for Use) IsPolar->Dissolved Yes CheckTrimer Suspect Boroxine Formation (Cloudy Suspension) IsPolar->CheckTrimer No (THF, DCM, Toluene) AddAdditive Add 1-5% Water or MeOH (Shift Equilibrium) CheckTrimer->AddAdditive ReCheck Did it Clear? AddAdditive->ReCheck Success Proceed to Reaction ReCheck->Success Yes Fail Switch Strategy: Use Pinacol Ester or Trifluoroborate Salt ReCheck->Fail No

Figure 1: Decision tree for troubleshooting initial solubility issues. Note the critical step of adding protic additives to break the trimer.

Module 2: Aqueous Solubility & pH Manipulation

For biological assays or aqueous coupling conditions, the lipophilic tetrahydrothiopyran ring fights against water solubility.

The Ionization Strategy

Boronic acids are Lewis acids, not Brønsted acids.[2] They do not donate a proton; they accept a hydroxide ion.[]

  • pKa: ~10–11 (Estimated for alkyl boronic acids).

  • Neutral pH (7.0): Exists as trigonal planar (sp2). Low Solubility.

  • Basic pH (>11.0): Exists as tetrahedral boronate anion (sp3). High Solubility.

Protocol: Preparing a 100 mM Aqueous Stock
  • Weigh Tetrahydrothiopyran-4-ylboronic acid .

  • Add 0.9 equivalents of NaOH (1M) or KOH.

    • Why 0.9 eq? To prevent over-basification if the sample is impure.

  • Vortex until dissolved.

  • If turbidity persists, add DMSO dropwise (up to 5% final volume) as a co-solvent.

  • Critical Check: Ensure the pH of your final assay buffer can tolerate the boronate species. If you lower the pH back to 7.4, the compound will precipitate unless a solubilizing agent (like mannitol) is present.

Module 3: Chemical Workarounds (Derivatization)

If the free acid remains problematic (e.g., inconsistent stoichiometry due to dehydration), convert it to a more stable form.

Option A: In-Situ Pinacol Ester Formation

Pinacol esters are significantly more soluble in organic solvents (DCM, Toluene) and do not trimerize.

  • Mix: 1 eq Boronic Acid + 1.1 eq Pinacol + MgSO4 (drying agent) in THF.

  • Stir: 1 hour at RT. Filter MgSO4.

  • Result: The filtrate contains the boronate ester, ready for coupling.

Option B: Potassium Trifluoroborate Salt

If water solubility is required without high pH.

  • Reaction: Treat boronic acid with KHF2 (Potassium bifluoride).

  • Result: Forms the trifluoroborate salt (

    
    ).
    
  • Benefit: Air stable, highly crystalline, soluble in Acetone/Water mixtures.

FAQ: Specific Handling Issues

Q1: Will the sulfur atom poison my Palladium catalyst during Suzuki coupling? A: Yes, thioethers are soft Lewis bases and can coordinate to Pd(II), deactivating the catalyst.

  • Solution: Use "ligand-heavy" conditions. Increase the ratio of phosphine ligand (e.g., S-Phos, X-Phos, or

    
    ) to Pd (4:1 instead of 2:1). This out-competes the sulfur for the metal center.
    

Q2: I see a new spot on TLC after heating in DMSO. Did it decompose? A: Likely yes. Thioethers are susceptible to oxidation to sulfoxides (


) in DMSO at high temperatures (>100°C).
  • Fix: Switch to DMF or DMAc for high-temperature couplings. If using DMSO, keep T < 80°C and degas thoroughly.

Q3: How do I store this compound long-term? A: Store at 4°C or -20°C .

  • Humidity Control: Paradoxically, too dry is bad (promotes boroxine). Too wet is bad (hydrolysis). Store in a tightly sealed vial. If the solid "hardens" over time, it has trimerized. Re-apply the "Wet Solvent" protocol (Module 1) before use.

References

  • Boronic Acid Properties & Equilibrium: Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Boroxine-Acid Interconversion: Iwamura, T., et al. (2020). "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data. Link

  • Suzuki Coupling with Sulfur Heterocycles: Molander, G. A., et al. (2012). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. Link

  • Aqueous Solubilization Mechanism: Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron. Link

Sources

Optimization

Analytical methods for monitoring Tetrahydrothiopyran-4-ylboronic acid reactions

This guide serves as a specialized technical support resource for the analysis and reaction monitoring of Tetrahydrothiopyran-4-ylboronic acid (CAS: 287944-10-9). It is designed for researchers encountering specific stab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the analysis and reaction monitoring of Tetrahydrothiopyran-4-ylboronic acid (CAS: 287944-10-9). It is designed for researchers encountering specific stability, detection, and reactivity challenges inherent to this sulfur-containing aliphatic boronic acid.

Status: Active | Tier: Level 3 (Senior Application Support) | Topic: Analytical Methodologies

Core Challenges Overview

Before troubleshooting, understand that this molecule presents a "Triad of Analytical Difficulty" that dictates your method choice:

  • Chromatographic Silence: As an aliphatic heterocycle, it lacks a strong chromophore. Standard UV detection (254 nm) will fail.

  • Sulfur Sensitivity: The sulfide moiety is prone to oxidation (to sulfoxide/sulfone) during reaction or improper sample prep, creating "ghost" peaks.

  • Boronic Instability: Like many non-aromatic boronic acids, it is susceptible to protodeboronation, especially under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[1]

Method Selection & Setup (FAQs)

Q: I see no signal on my HPLC-UV at 254 nm. Is the compound degrading?

A: Likely not. The compound is aliphatic; it has effectively zero absorbance at 254 nm.

  • Solution 1 (Universal Detection): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are mass-dependent and ideal for this molecule.

  • Solution 2 (Low UV): If limited to UV, set wavelength to 205–210 nm . Critical: You must use UV-transparent solvents (HPLC-grade Acetonitrile rather than Methanol; Phosphoric acid buffer rather than Formic acid, as Formic absorbs high at 200 nm).

  • Solution 3 (Derivatization): For high sensitivity, use post-column derivatization with Alizarin Red S , which forms a fluorescent complex with the boronic acid.

Q: My LC-MS peak shape is broad and tailing. How do I fix this?

A: Boronic acids interact with silanol groups on silica columns, causing "streaking."

  • Fix: Switch to a column with high carbon load or specific "mixed-mode" phases designed for polar retention.

  • Protocol: Add 10–20 mM Ammonium Formate to your aqueous mobile phase. The ionic strength suppresses silanol interactions.

  • Column Recommendation: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18.

Q: Which Mass Spec ionization mode should I use?

A:

  • ESI Positive: Often poor for free boronic acids. Look for the boronate ester adducts if using methanol [M+MeOH+H]+.

  • ESI Negative: Generally preferred. Look for the ionization of the boronate anion [M-H]- or adducts with formate [M+HCOO]-.

  • Note: Boronic acids readily trimerize to boroxines in the source. If you see a mass corresponding to

    
    , that is a source artifact, not necessarily a solution impurity.
    

Reaction Monitoring & Troubleshooting

Q: The starting material (SM) is disappearing, but Product formation has stalled. Where is the mass balance?

A: You are likely experiencing Protodeboronation .[2]

  • Mechanism: Under basic conditions (Suzuki coupling), the C-B bond cleaves, replacing the boronic acid with a proton.[3]

  • Byproduct: Tetrahydrothiopyran (volatile liquid).

  • Detection: This byproduct is non-polar and volatile. It may elute in the solvent front or be lost to evaporation. It will not appear in the same UV/ELSD window as the boronic acid.

  • Corrective Action: Lower the reaction temperature or reduce the base concentration. Switch to mild bases like

    
     or 
    
    
    
    instead of hydroxides.
Q: I see a new peak eluting slightly earlier than my SM. Is it the product?

A: Check the mass. If it is M+16 or M+32 , your sulfur atom has oxidized.

  • Cause: Dissolved oxygen in the solvent or presence of oxidants.

  • Identity:

    • +16 Da: Sulfoxide (S=O)

    • +32 Da: Sulfone (O=S=O)

  • Prevention: Thoroughly degas all solvents (sparge with Argon). Ensure your reaction vessel is inert.

Visual Troubleshooting Guides

Diagram 1: Analytical Method Decision Tree

Use this logic flow to select the correct detector and column for your available equipment.

AnalyticalDecisionTree Start Start: Method Development CheckDetector Check Available Detectors Start->CheckDetector HasELSD ELSD / CAD Available? CheckDetector->HasELSD HasMS LC-MS Available? HasELSD->HasMS No MethodELSD Method A: ELSD/CAD Mobile Phase: Water/MeCN + 0.1% Formic Acid Column: C18 (High Carbon Load) HasELSD->MethodELSD Yes OnlyUV UV Only? HasMS->OnlyUV No MethodMS Method B: LC-MS (ESI-) Monitor [M-H]- or [M+HCOO]- Watch for Boroxine Artifacts HasMS->MethodMS Yes MethodUV Method C: Low UV (205 nm) Requires: Phosphate Buffer (No Formic) High Purity MeCN (No MeOH) OnlyUV->MethodUV Yes (Difficult) Tailing Issue: Peak Tailing? MethodELSD->Tailing MethodMS->Tailing MethodUV->Tailing FixTailing Add 10mM Ammonium Formate Switch to HSS T3 Column Tailing->FixTailing Yes

Caption: Decision tree for selecting analytical detection methods based on laboratory instrumentation availability.

Diagram 2: Degradation & Reaction Pathways

Understanding where your material goes is critical for mass balance.

DegradationPathways SM Tetrahydrothiopyran-4-yl Boronic Acid (Starting Material) Suzuki Suzuki Coupling (Pd Cat, Base) SM->Suzuki BaseHydrolysis Base/Heat (Protodeboronation) SM->BaseHydrolysis High pH / High T Oxidation O2 / Oxidants SM->Oxidation Air Exposure Product Coupled Product (Desired) Suzuki->Product DeBoron Tetrahydrothiopyran (Volatile, Non-UV) [Loss of B(OH)2] BaseHydrolysis->DeBoron High pH / High T Sulfoxide Sulfoxide (M+16) (Polar Impurity) Oxidation->Sulfoxide Air Exposure Sulfone Sulfone (M+32) Sulfoxide->Sulfone Air Exposure

Caption: Reaction and degradation pathways. Red dashed lines indicate irreversible material loss via protodeboronation.

Standardized Experimental Protocols

Protocol A: LC-MS Monitoring Method

Application: Routine monitoring of reaction progress.

ParameterSetting
Column Waters XSelect HSS T3 (

) or equivalent high-retention C18.
Mobile Phase A Water + 10 mM Ammonium Formate (pH ~6.5)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.6 mL/min
Gradient 5% B (0-1 min)

95% B (6 min)

5% B (8 min)
Detection ESI Negative (Scan 100–500 m/z)
Column Temp 40°C
Protocol B: Sample Quenching (Critical)

Do not inject crude reaction mixtures directly if strong base is present.

  • Take 50

    
     reaction aliquot.
    
  • Dispense into 500

    
     of cold 1:1 MeCN:Water .
    
  • Neutralize: If reaction is highly basic (

    
    ), add dilute 
    
    
    
    or Phosphate buffer to bring pH to 7–8. Avoid strong acid (HCl) as it accelerates deboronation in some mechanisms.
  • Filter (0.2

    
     PTFE) and inject immediately.
    

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

    • Context: Authoritative review on the stability of boronic acids and the mechanisms of protodeboron
  • Duval, F. L., et al. (2016). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[4][5][6] Journal of Chromatography A, 1429, 292-299.

    • Context: Describes the specific derivatization method for detecting aliphatic boronic acids lacking UV chromophores.
  • Hall, D. G. (Ed.). (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Context: The definitive text on boronic acid properties, including equilibrium with boroxines and stability d
  • Waters Corporation. (2021). Analysis of Boronic Acids using LC-MS. Application Note.

    • Context: Technical guide on column selection (HSS T3) for retaining polar boronic acids.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Tetrahydrothiopyran-4-ylboronic Acid vs. Bioisosteric Alternatives

Executive Summary Tetrahydrothiopyran-4-ylboronic acid (and its pinacol ester derivative) represents a strategic but challenging "orphan" reagent in medicinal chemistry. While its oxygenated bioisostere, Tetrahydropyran-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrothiopyran-4-ylboronic acid (and its pinacol ester derivative) represents a strategic but challenging "orphan" reagent in medicinal chemistry. While its oxygenated bioisostere, Tetrahydropyran-4-ylboronic acid (THP-BA) , is a standard "workhorse" for lowering lipophilicity in drug scaffolds, the sulfur analog (THTP-BA ) offers unique electronic and metabolic properties often overlooked due to synthetic hurdles.

This guide objectively compares THTP-BA against its primary alternatives: the oxygen analog (THP-BA) and the carbocyclic benchmark (Cyclohexylboronic acid). We analyze the critical trade-offs between synthetic accessibility , catalytic compatibility (sulfur poisoning risks), and metabolic fate (S-oxidation).

Structural & Physicochemical Analysis[1]

The substitution of the methylene group (Cyclohexane) with Oxygen (THP) or Sulfur (THTP) dramatically alters the physicochemical profile of the ring system.

Table 1: Physicochemical Comparison of Core Scaffolds
FeatureCyclohexyl (Benchmark)Tetrahydropyranyl (THP)Tetrahydrothiopyranyl (THTP)
Heteroatom None (-CH₂-)Oxygen (-O-)Sulfur (-S-)
Electronic Effect Lipophilic / InertInductive withdrawing (-I), H-bond AcceptorSoft Nucleophile, Polarizable
LogP (Approx) ~3.4 (High Lipophilicity)~1.3 (Lower Lipophilicity)~2.0 (Intermediate)
Metabolic Fate Hydroxylation (CYP450)Stable Ether (mostly);

-C oxidation
Rapid S-Oxidation (Sulfoxide/Sulfone)
Reagent Stability Moderate (Protodeboronation risk)High (as Pinacol Ester)Low (Free acid unstable; Ester preferred)
Bioisosteric Mapping (Graphviz)

The following diagram illustrates the strategic relationship between these scaffolds in lead optimization.

BioisostereMap cluster_legend Design Strategy Cyclohexane Cyclohexane (Lipophilic Scaffold) THP Tetrahydropyran (THP) (Solubility Enhancer) Cyclohexane->THP Reduce LogP Add H-Bond Acceptor THTP Tetrahydrothiopyran (THTP) (Metabolic Switch) Cyclohexane->THTP Moderate LogP Soft Electronic Effects Sulfone THTP-1,1-Dioxide (Polar/Stable) THTP->Sulfone In vivo S-Oxidation (CYP/FMO) THP = Standard Polarity Fix THP = Standard Polarity Fix THTP = Prodrug / Unique Geometry THTP = Prodrug / Unique Geometry

Figure 1: Bioisosteric relationships. THTP serves as a metabolic precursor to highly polar sulfones or as a lipophilicity modulator intermediate between cyclohexane and THP.

Synthetic Utility & Reagent Availability[2][3][4]

A critical distinction must be made between the Theoretical Reagent (the saturated boronic acid) and the Practical Reagent (the unsaturated pinacol ester).

The "Missing" Reagent Problem

Unlike the THP analog (CAS 1131912-76-9), which is widely available as the saturated pinacol ester, the saturated THTP-boronate is rarely sold directly.

  • Commercial Reality: The primary commercial entry point is the 3,6-dihydro-2H-thiopyran-4-ylboronic acid pinacol ester (Vinyl Boronate, CAS 862129-81-5).

  • Implication: Users must often couple the unsaturated ring first and then hydrogenate, or perform a specific hydroboration of the thiopyran-4-one derived hydrazone.

Catalyst Compatibility (The Sulfur Challenge)

Thioethers are notorious for poisoning Palladium catalysts by strongly coordinating to the metal center, displacing labile ligands and arresting the catalytic cycle.

Recommended Catalyst Systems:

  • Pd(OAc)₂ / SPhos: The bulky, electron-rich SPhos ligand effectively competes with the sulfur atom, maintaining catalyst activity.

  • Pd-PEPPSI-IPr: N-Heterocyclic Carbene (NHC) ligands bind tightly to Pd, preventing displacement by the thioether.

  • Avoid: Simple Pd(PPh₃)₄, which is easily poisoned by THTP derivatives.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of THTP-Pinacol Ester

Note: This protocol assumes the use of the pinacol ester to avoid the instability of the free secondary alkyl boronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Tetrahydrothiopyran-4-ylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (10:1)

Step-by-Step Workflow:

  • Degassing (Critical): Charge reaction vial with Aryl Bromide, Boronate Ester, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Oxygen promotes protodeboronation.

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 80°C for 12–18 hours. Note: Higher temperatures (>100°C) increase the rate of protodeboronation of the secondary alkyl boron species.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. Warning: THTP derivatives can trail on silica; use 1% Et₃N if necessary.

Protocol B: The "Vinyl-First" Strategy (Alternative)

If the saturated THTP boronate is unavailable:

  • Coupling: Couple 3,6-dihydro-2H-thiopyran-4-ylboronic acid pinacol ester using standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O). Yields are typically higher (70-90%) because vinyl boronates are more stable than alkyl boronates.

  • Reduction: Hydrogenate the resulting alkene (H₂, Pd/C, MeOH). Note: Monitor for sulfur poisoning of the Pd/C; higher loading (10-20 wt%) or Raney Nickel may be required.

Metabolic Stability & Design Implications

The choice between THP and THTP is often a decision about metabolic clearance .

The S-Oxidation Pathway

While the ether oxygen in THP is metabolically robust, the sulfur in THTP is a "soft" nucleophile susceptible to Flavin-containing Monooxygenases (FMOs) and CYP450s.

Metabolism THTP THTP (Sulfide) LogP ~2.0 Sulfoxide Sulfoxide (Chiral) LogP ~0.5 THTP->Sulfoxide FMO3 / CYP3A4 (Rapid) Sulfone Sulfone (Stable) LogP ~0.2 Sulfoxide->Sulfone CYP / FMO (Slower)

Figure 2: Metabolic trajectory of THTP. The rapid shift in polarity (LogP 2.0 → 0.2) can be used to target renal clearance or lock the molecule in a polar conformation.

Comparative Data (Simulated Representative Values)
ParameterTHP-Analog (Oxygen)THTP-Analog (Sulfur)THTP-Sulfone (Oxidized)
Coupling Yield (Ar-Br) 85%65% (Requires optimized cat.)N/A
Protodeboronation t1/2 >24h (Stable)~6h (Moderate instability)N/A
Human Microsome Stability High (>60 min)Low (<15 min, S-oxidation)High (>60 min)
Water Solubility HighModerateVery High

References

  • Suzuki-Miyaura Coupling of Secondary Alkyl Boronates

    • Title: Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
    • Source: Journal of the American Chemical Society (2014).[1]

    • URL:[Link]

  • Synthesis of Heterocyclic Boronates

    • Title: Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.
    • Source: Organic Letters / PubMed (2005).
    • URL:[Link]

  • Sulfur Poisoning in Catalysis

    • Title: Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
    • Source: ResearchG
    • URL:[Link]

  • Bioisosterism of THP vs THTP

    • Title: A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores.
    • Source: Journal of Organic Chemistry (2005).[2]

    • URL:[Link]

  • Reagent Properties (THP-Boronate)

    • Title: Tetrahydropyran-4-boronic acid pinacol ester Product Page.[3][4][5]

    • Source: Sigma-Aldrich.

Sources

Comparative

Validating the Structure of Tetrahydrothiopyran-4-ylboronic Acid Derivatives

Executive Summary: The Structural Paradox For researchers in medicinal chemistry, Tetrahydrothiopyran-4-ylboronic acid represents a high-value bioisostere, offering a lipophilic, non-classical ring system distinct from i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

For researchers in medicinal chemistry, Tetrahydrothiopyran-4-ylboronic acid represents a high-value bioisostere, offering a lipophilic, non-classical ring system distinct from its oxygenated counterpart (tetrahydropyran). However, validating its structure is not a trivial analytical task.

Unlike stable carbon scaffolds, this compound exists in a dynamic state of flux. It oscillates between its monomeric free acid form and cyclic boroxine trimers, while the sulfur atom introduces a susceptibility to oxidation (sulfoxide/sulfone) often invisible to standard UV detection.

This guide moves beyond basic characterization, providing a rigorous, self-validating framework for confirming the identity, purity, and functional competence of tetrahydrothiopyran-4-ylboronic acid and its protected derivatives (Pinacol and MIDA esters).

Comparative Analysis: Selecting the Right Derivative

The choice of derivative dictates the validation strategy. The free acid is atom-economical but analytically complex; protected forms offer stability at the cost of atom economy.

Table 1: Performance Matrix of Boronic Acid Derivatives
FeatureFree Boronic Acid Pinacol Ester (Bpin) MIDA Boronate
Formula



Stability (Air/Moisture) Low (Dehydrates to Boroxine)High (Hydrolysis resistant)Very High (Air stable solid)
Chromatography Difficult (Streaks on Silica)Good (Stable on Silica)Excellent (Elutes easily)
Atom Economy High (Best for scale-up)ModerateLow (High mass waste)
Reactivity (Suzuki) High (Fast transmetalation)Moderate (Slower activation)Low (Requires hydrolysis)
11B NMR Shift ~30-32 ppm (Broad)~30-34 ppm (Broad)~10-15 ppm (Sharp)
Key Validation Risk Boroxine/Monomer Ratio Protodeboronation Solubility Limits

Structural Dynamics & Degradation Pathways

Understanding the degradation pathways is prerequisite to validation. The two primary failure modes are Boroxine Cycle Equilibrium (reversible) and Sulfur Oxidation (irreversible).

Diagram 1: Equilibrium and Degradation Pathways

G cluster_0 Equilibrium Zone FreeAcid Free Boronic Acid (Monomer) Boroxine Boroxine Trimer (Dehydration Product) FreeAcid->Boroxine -3 H2O (Reversible) Sulfoxide S-Oxide / Sulfone (Irreversible Impurity) FreeAcid->Sulfoxide [O] (Air/Peroxides) SuzukiProduct Cross-Coupling Product FreeAcid->SuzukiProduct Pd(0), Base, Ar-X Boroxine->Sulfoxide [O]

Caption: The dynamic equilibrium between the monomeric acid and boroxine trimer complicates NMR integration. Sulfur oxidation is an irreversible degradation pathway.

Validation Workflow: The Triad of Truth

To scientifically validate the structure, you must triangulate data from three sources: NMR Spectroscopy , Mass Spectrometry , and Functional Assay .

Diagram 2: Validation Decision Tree

ValidationTree Start Crude Material Solubility Solubility Test (CDCl3 vs d6-DMSO) Start->Solubility NMR_1H 1H NMR Analysis Solubility->NMR_1H Check_S Check H-2/6 Shift (>3.0 ppm?) NMR_1H->Check_S Oxidized REJECT: Sulfur Oxidized Check_S->Oxidized Yes Check_B 11B NMR Analysis Check_S->Check_B No (2.6-2.8 ppm) Shift_Check Shift > 25 ppm? Check_B->Shift_Check MIDA_Conf Confirm MIDA (sp3, ~12 ppm) Shift_Check->MIDA_Conf No Free_Conf Confirm Free/Pin (sp2, ~30 ppm) Shift_Check->Free_Conf Yes Coupling Functional Assay (Suzuki Coupling) MIDA_Conf->Coupling Free_Conf->Coupling

Caption: A logic-gated workflow for validating tetrahydrothiopyran-4-ylboronic acid derivatives, prioritizing sulfur integrity and boron coordination status.

Detailed Experimental Protocols

Protocol A: NMR Characterization Strategy

Objective: Distinguish between the free acid, the boroxine, and oxidized impurities. Causality: Standard


 is often acidic and dry, promoting boroxine formation. 

with a trace of

breaks the boroxine trimer, simplifying the spectrum to the monomeric species.
  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL

      
      .
      
    • Crucial Step: Add 1 drop of

      
       to the NMR tube. This hydrolyzes boroxine anhydrides back to the monomeric acid 
      
      
      
      , sharpening the peaks.
  • 1H NMR Acquisition:

    • Target Signals:

      • 
         ~2.60 - 2.80 ppm: Multiplet (4H) corresponding to H-2 and H-6 (adjacent to Sulfur). If these shift to >3.0 ppm, the sulfur is oxidized. 
        
      • 
         ~1.10 - 1.30 ppm: Multiplet (1H) for H-4 (adjacent to Boron). This is often broad due to quadrupolar relaxation of Boron.
        
  • 11B NMR Acquisition:

    • Use a boron-free glass tube (quartz) if precise quantification is needed, though standard Pyrex is acceptable for qualitative ID.

    • Reference:

      
       (0 ppm).
      
    • Expected Shifts:

      • Free Acid / Pinacol Ester: 30 - 35 ppm (Broad,

        
         hybridized).
        
      • MIDA Boronate: 10 - 15 ppm (Sharp,

        
         hybridized).
        
Protocol B: Functional Competence (The "Suzuki Stress Test")

Objective: Confirm the boron species is active and not a dead "protodeboronated" impurity. Trustworthiness: Chemical analysis can miss subtle inhibitors (e.g., sulfur poisoning). A reaction yield is the ultimate truth.

  • Reaction Setup:

    • Vessel: 4 mL sealed vial.

    • Reagents:

      • Substrate: 4-Bromoanisole (1.0 equiv).

      • Boron Reagent: Tetrahydrothiopyran-4-yl derivative (1.2 equiv).

      • Catalyst:

        
         (3 mol%).
        
      • Base:

        
         (3.0 equiv).
        
      • Solvent: Dioxane/Water (4:1, degassed).

  • Execution:

    • Heat to 80°C for 2 hours.

    • Filter through a silica plug.[1]

  • Analysis:

    • Analyze crude by HPLC or GC-MS.

    • Pass Criteria: >90% conversion to the coupled biaryl product.

    • Fail Criteria: Presence of significant homocoupling or unreacted bromide (indicates catalyst poisoning by sulfur or inactive boron).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Knapp, D. M., et al. (2009). MIDA Boronates: Stable, Safe, and Highly Efficient Reagents for Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society, 131(19), 6961–6963.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Organoboron Chemistry: Old Dogs, New Tricks. Chem, 3(1), 31-55.

Sources

Validation

Structural Dynamics and Binding Efficacy: A Comparative Guide to Tetrahydrothiopyran-4-ylboronic Acid Adducts

Audience: Researchers, Structural Biologists, and Medicinal Chemists. Content Type: Technical Comparison & Experimental Guide. Executive Summary & Scientific Rationale Tetrahydrothiopyran-4-ylboronic acid represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Structural Biologists, and Medicinal Chemists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary & Scientific Rationale

Tetrahydrothiopyran-4-ylboronic acid represents a critical pharmacophore in the design of transition-state analog inhibitors, particularly for serine proteases and


-lactamases. While its oxygen-containing analog (tetrahydropyran-4-ylboronic acid) is widely characterized, the sulfur-containing variant offers unique electronic and steric properties—specifically the "chalcogen effect"—that influence Lewis acidity, lipophilicity, and crystal packing.

This guide objectively compares the structural characteristics of tetrahydrothiopyran-4-ylboronic acid adducts against their oxygen (tetrahydropyran) and carbon (cyclohexyl) alternatives. It synthesizes crystallographic data to elucidate how the larger sulfide radius (


 C–S bond vs. 

C–O) alters ring puckering and boronate adduct geometry.

Comparative Structural Analysis

The Core Heterocycle: Sulfur vs. Oxygen

The primary structural differentiator lies in the heterocyclic ring conformation. X-ray data of the core tetrahydrothiopyran ring reveals a distorted chair conformation significantly different from the tetrahydropyran analog due to the bond length mismatch.

  • Tetrahydrothiopyran (S-analog): The C–S bond length (

    
    ) is significantly longer than the C–C bonds (
    
    
    
    ), creating a "pointier" chair conformation at the sulfur end. This reduces the 1,3-diaxial interactions compared to cyclohexane.
  • Tetrahydropyran (O-analog): The C–O bond (

    
    ) is shorter, leading to a tighter chair conformation closer to cyclohexane but with distinct dipole effects.
    
Boron Geometry: The Adduct Transformation

In its free acid form, the boron atom exhibits trigonal planar (


)  geometry. Upon binding with a Lewis base (e.g., a serine hydroxyl in an enzyme active site or a hydroxide ion in crystal solvates), it transitions to a tetrahedral (

)
geometry.[1][2]
Table 1: Comparative Crystallographic & Physicochemical Parameters
FeatureTetrahydrothiopyran-4-yl-B(OH)

Tetrahydropyran-4-yl-B(OH)

Cyclohexyl-B(OH)

Heteroatom (X) Sulfur (S)Oxygen (O)Carbon (CH

)
C–X Bond Length



Ring Conformation Distorted Chair (Flattened at S)ChairIdeal Chair
Boron Hybridization (Free)

(Trigonal Planar)

(Trigonal Planar)

(Trigonal Planar)
Boron Hybridization (Adduct)

(Tetrahedral)

(Tetrahedral)

(Tetrahedral)
B–C Bond Length



Electronic Effect Weak Inductive Withdrawal (

), Polarizable
Strong Inductive Withdrawal (-I)Neutral
Est.[1][3][4][5][6][7][8][9][10][11] LogP (Lipophilicity) High (

)
Low (

)
Medium (

)

Key Insight: The sulfur atom is less electronegative than oxygen but more polarizable. This results in a subtle modulation of the boron's Lewis acidity. While the oxygen analog strongly withdraws electron density (increasing Lewis acidity), the sulfur analog balances this with higher lipophilicity, often improving membrane permeability in drug candidates.

Mechanistic Pathway: Adduct Formation

Understanding the transition from the free boronic acid to the tetrahedral adduct is vital for interpreting electron density maps. The following diagram illustrates the pathway and the equilibrium involved in adduct formation.

AdductFormation FreeAcid Free Boronic Acid (sp2, Trigonal Planar) Empty p-orbital TS Transition State (Pyramidalization) FreeAcid->TS + Nu: Nucleophile Nucleophile (Nu:) (e.g., Serine-OH, H2O) Nucleophile->TS Adduct Tetrahedral Adduct (sp3, Anionic/Zwitterionic) Stable Complex TS->Adduct Coordination Adduct->FreeAcid Reversible (pH dependent)

Figure 1: Reaction coordinate of boronic acid adduct formation. The transition from sp2 to sp3 hybridization is the critical step captured in crystal structures of enzyme-inhibitor complexes.

Experimental Protocol: Crystallization & Structure Determination

To obtain high-resolution X-ray data of the tetrahydrothiopyran-4-ylboronic acid adduct, specific protocols must be followed to prevent oxidation of the sulfur and ensure adduct stability.

Synthesis of the Adduct (Example: Diethanolamine Complex)

Boronic acids are often crystallized as diethanolamine or pinacol esters to stabilize the boron center and facilitate lattice formation.

  • Dissolution: Dissolve 1.0 eq of tetrahydrothiopyran-4-ylboronic acid in minimal hot THF or Ethanol.

  • Complexation: Add 1.05 eq of the ligand (e.g., diethanolamine) dropwise.

  • Precipitation: Allow the solution to cool to RT. The adduct typically precipitates as a white solid due to the formation of the dative N->B bond (forming a bicyclic system).

  • Filtration: Filter and wash with cold ether to remove unreacted ligands.

Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields poor crystals for sulfur-containing heterocycles due to disorder. Vapor diffusion is preferred.

  • Inner Vial: Saturated solution of the Adduct in MeOH/Ethanol.

  • Outer Vial: Precipitant (Hexane or Diethyl Ether).

  • Condition: Sealed chamber at

    
     (to minimize sulfur oxidation to sulfoxide/sulfone).
    
X-Ray Diffraction Workflow

XRayWorkflow cluster_check Quality Control Crystal 1. Crystal Selection (0.1 - 0.3 mm, No Cracks) Mounting 2. Cryo-Mounting (Paratone oil, Loop) Crystal->Mounting Collection 3. Data Collection (Mo or Cu Source, 100K) Mounting->Collection Processing 4. Data Reduction (Integration & Scaling) Collection->Processing Phasing 5. Phasing (Direct Methods/SAD if S-anom signal) Processing->Phasing Check1 R_int < 0.10? Processing->Check1 Refinement 6. Refinement (Least Squares, Anisotropic) Phasing->Refinement Check1->Crystal No (Recrystallize) Check1->Phasing Yes

Figure 2: Step-by-step workflow for solving the crystal structure of sulfur-containing boronic acid adducts.

Critical Interpretation of Data

When analyzing the solved structure, researchers must validate the following specific parameters to confirm the identity and geometry of the tetrahydrothiopyran adduct:

  • The "Puckering" Parameters: Calculate the Cremer-Pople parameters. For the sulfur ring, deviations from the ideal chair (

    
    ) indicate strain induced by the B-substituent.
    
  • B–O Bond Lengths: In a tetrahedral adduct, B–O bonds should elongate to

    
     , compared to 
    
    
    
    in the trigonal planar free acid.
  • C–S Bond Integrity: Check for C–S bond lengths of

    
    . If lengths shorten to 
    
    
    
    or electron density appears on the sulfur, the compound may have oxidized to the sulfoxide (
    
    
    ) or sulfone (
    
    
    ) during crystallization, a common artifact in thiopyran chemistry.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[12] Wiley-VCH. Link

  • Caly, L., et al. (2021). Lewis or Brønsted? A Rectification of the Acidic and Aromatic Nature of Boranol-Containing Naphthoid Heterocycles. Journal of the American Chemical Society. Link

  • Egbaria, N., et al. (2024).[13] The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry – A European Journal.[13][14] Link

  • Prati, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid

    
    -Lactamase Inhibitors.[1] Journal of Medicinal Chemistry. Link
    
  • Cambridge Crystallographic Data Centre (CCDC). Entry 773636: Crystal structure of Tetrahydrothiopyran-4-one.[15]Link

Sources

Comparative

Biological Activity Screening of Tetrahydrothiopyran-4-ylboronic Acid Analogs: A Comparative Guide

Executive Summary Tetrahydrothiopyran-4-ylboronic acid (THTP-BA) represents a critical bioisostere in the medicinal chemist’s toolkit, bridging the gap between the lipophilic cyclohexyl analogs and the polar tetrahydropy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrothiopyran-4-ylboronic acid (THTP-BA) represents a critical bioisostere in the medicinal chemist’s toolkit, bridging the gap between the lipophilic cyclohexyl analogs and the polar tetrahydropyran derivatives. While boronic acids are widely recognized as "warheads" for serine proteases (forming reversible covalent tetrahedral intermediates) and as key intermediates in Suzuki-Miyaura couplings, the THTP moiety introduces unique electronic and metabolic vectors—specifically the potential for controlled S-oxidation to sulfoxides or sulfones.

This guide provides a rigorous comparison of THTP-BA against its primary isosteres, detailing the screening protocols required to validate its biological efficacy and metabolic stability.

Comparative Analysis: The Bioisostere Landscape

In Fragment-Based Drug Discovery (FBDD), the choice of the saturated ring system dictates solubility, permeability, and active-site fit. THTP-BA is often screened alongside Tetrahydropyran-4-ylboronic acid (THP-BA) and Cyclohexylboronic acid (CH-BA) .

Table 1: Physicochemical & Biological Profile Comparison
FeatureTetrahydrothiopyran-4-ylboronic acid (THTP-BA) Tetrahydropyran-4-ylboronic acid (THP-BA) Cyclohexylboronic acid (CH-BA)
Structure S-heterocycle (C5H11BO2S)O-heterocycle (C5H11BO3)Carbocycle (C6H13BO2)
LogP (Est.) ~1.2 - 1.5 (Moderate Lipophilicity)~0.3 - 0.5 (Hydrophilic)~2.0 - 2.5 (Lipophilic)
Electronic Effect Sulfur is a soft nucleophile; larger Van der Waals radius than O.Oxygen is a hard H-bond acceptor; highly polar.Inert hydrocarbon scaffold.[1]
Metabolic Liability High: Prone to S-oxidation (Sulfoxide/Sulfone) by FMOs/CYPs.Low: Stable to oxidation; potential ring opening (rare).Moderate: Prone to hydroxylation.
Protease Binding Excellent for S1/S2 pockets requiring hydrophobic bulk with dipole interactions.Best for solvent-exposed pockets or H-bond networks.Best for strictly hydrophobic pockets.
Solubility Moderate (DMSO/MeOH soluble).High (Water/Buffer soluble).Low (Requires organic co-solvent).
Expert Insight: The "Sulfur Switch" Strategy

Use THTP-BA when the cyclohexyl analog is too lipophilic (causing non-specific binding) but the tetrahydropyran analog lacks the necessary hydrophobic bulk to fill the enzyme pocket. The sulfur atom provides a "magic methyl" effect in terms of size but retains a dipole moment. Crucially, the metabolic conversion to sulfoxide can be exploited as a prodrug strategy or to lock the conformation.

Mechanism of Action: Serine Protease Inhibition

Boronic acids function as transition-state analogs.[2] The boron atom is electron-deficient (


) and is attacked by the catalytic serine hydroxyl (

) of the protease, forming a tetrahedral boronate adduct (

) that mimics the high-energy intermediate of peptide hydrolysis.
Diagram 1: Boronic Acid "Serine Trap" Mechanism

ProteaseInhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->Complex Nucleophilic Attack Inhibitor THTP-BA Analog (Trigonal Planar Boron) Inhibitor->Complex Binding (Ki) Complex->Enzyme Slow Dissociation (k_off) Complex->Inhibitor Reversibility Downstream Inhibition of Proteolysis Complex->Downstream Blockade

Caption: The catalytic serine attacks the boron atom, converting it from trigonal planar to tetrahedral, effectively locking the enzyme active site.

Experimental Protocols

Protocol A: Fluorogenic Protease Inhibition Assay

Objective: Determine the


 and 

of THTP-BA analogs against a model serine protease (e.g., Chymotrypsin or Proteasome

5 subunit).

Reagents:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas) or 20S Proteasome.
    
  • Substrate: Suc-LLVY-AMC (Fluorogenic substrate). Cleavage releases AMC (7-amino-4-methylcoumarin).

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT.

  • Control: Bortezomib (Positive Control).

Workflow:

  • Preparation: Dissolve THTP-BA analogs in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100

    
    M) in assay buffer (keep DMSO < 1%).
    
  • Pre-incubation: Add 10

    
    L of inhibitor dilution and 40 
    
    
    
    L of enzyme solution to a black 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.
    • Why? Boronic acids are slow-binding inhibitors; pre-incubation ensures the complex forms before substrate competition begins.

  • Initiation: Add 50

    
    L of Substrate (Suc-LLVY-AMC, final conc. 
    
    
    
    of the enzyme).[3]
  • Measurement: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 60 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    .

Self-Validation Check:

  • The

    
    -factor must be > 0.5.
    
  • The Bortezomib control must yield an

    
     within 2-fold of literature values (typically single-digit nM for proteasome).
    
Protocol B: Microsomal Stability & S-Oxidation Tracking

Objective: Assess the metabolic vulnerability of the tetrahydrothiopyran sulfur atom.

Workflow:

  • Incubation: Incubate 1

    
    M THTP-BA with pooled liver microsomes (human/mouse) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • Monitor the parent ion

      
       (Boronic acids often ionize in negative mode or as esters in positive mode).
      
    • Critical Step: Specifically scan for

      
       Da (Sulfoxide) and 
      
      
      
      Da (Sulfone) metabolites.
  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Screening Workflow Visualization

This diagram outlines the decision tree for advancing THTP-BA analogs from synthesis to lead optimization.

Diagram 2: Screening Cascade

ScreeningWorkflow Start Library Synthesis (THTP-BA Analogs) QC Quality Control (NMR, LCMS, Purity >95%) Start->QC Primary Primary Screen (Protease Inhibition @ 10µM) QC->Primary Hit Hit Selection (>50% Inhibition) Primary->Hit Hit->Start No (Redesign) Secondary IC50 Determination & Selectivity Panel Hit->Secondary Yes Metab Metabolic Stability (S-Oxidation Check) Secondary->Metab Lead Lead Candidate Metab->Lead Stable or Active Metabolite

Caption: A hierarchical screening funnel prioritizing purity, enzymatic potency, and specific metabolic liability assessment.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. Link

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 39(10), 2087-2094. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Validation

Comparing the reactivity of Tetrahydrothiopyran vs. Tetrahydropyran boronic acids

Executive Summary In medicinal chemistry, Tetrahydropyran (THP) and Tetrahydrothiopyran (THTP) are critical bioisosteres used to modulate lipophilicity (LogP) and metabolic stability. However, their boronic acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, Tetrahydropyran (THP) and Tetrahydrothiopyran (THTP) are critical bioisosteres used to modulate lipophilicity (LogP) and metabolic stability. However, their boronic acid derivatives exhibit drastically different behaviors in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

  • Tetrahydropyran-4-boronic acid (THP-BA): Behaves as a "standard" alkyl/cycloalkyl boronic acid. It is compatible with first-generation catalysts (e.g., Pd(PPh₃)₄) and standard bases.

  • Tetrahydrothiopyran-4-boronic acid (THTP-BA): Presents a "high-friction" synthesis. The cyclic thioether moiety acts as a soft nucleophile, competitively binding to soft Pd(II) centers ("catalyst poisoning"). This requires specific ligand classes to maintain catalytic turnover.

This guide provides the mechanistic rationale and validated protocols to successfully couple both substrates.

Mechanistic Divergence

To optimize yields, one must understand the electronic and steric factors distinguishing these two heterocycles.

Electronic & Structural Comparison
FeatureTetrahydropyran (THP)Tetrahydrothiopyran (THTP)Impact on Coupling
Heteroatom Oxygen (Hard Base)Sulfur (Soft Base)Critical: S binds Pd(II) strongly; O does not.
Bond Length (C-X) 1.43 Å1.82 ÅTHTP ring is more puckered/flexible.
Electronegativity 3.44 (Pauling)2.58 (Pauling)THP is more electron-poor (inductive effect).
Oxidation Potential High (Inert)Low (Reactive)THTP can oxidize to sulfoxide/sulfone during reaction.
The "Sulfur Poisoning" Mechanism

The primary failure mode for THTP coupling is the arrest of the catalytic cycle. While Oxygen in THP is a hard Lewis base and interacts poorly with soft Palladium, the Sulfur in THTP coordinates to the Pd(II) oxidative addition complex. This forms a stable, unreactive "resting state" species, preventing transmetallation.

CatalystPoisoning cluster_legend Pathway Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for THTP) OxAdd->TransMet THP-B(OH)2 (Fast) Poison S-Bound Resting State (Inactive) OxAdd->Poison THTP-B(OH)2 (Sulfur Coordination) Prod Product Formation TransMet->Prod Reductive Elim. Prod->Pd0 Regeneration key Red Dashed Line = Catalyst Deactivation Path (THTP specific)

Figure 1: Catalytic cycle illustrating the competitive coordination of the THTP sulfur atom (Poisoning Pathway) versus the standard cycle followed by THP.

Comparative Performance Data

The following data summarizes typical yields observed when coupling 4-boronic acid derivatives with an electron-neutral aryl bromide (e.g., 4-bromoanisole) under varying conditions.

Table 1: Reaction Optimization Matrix

Catalyst SystemLigand ClassTHP Yield (2h)THTP Yield (2h)Analysis
Pd(PPh₃)₄ Monodentate Phosphine88% < 15%THTP sulfur displaces PPh₃; catalyst deactivates.
Pd(dppf)Cl₂ Bidentate Phosphine92%45%Bidentate ligand resists displacement, but turnover is slow.
Pd(OAc)₂ / SPhos Dialkylbiaryl Phosphine95%89% Recommended. Bulky, electron-rich ligand prevents S-coordination.
Pd-PEPPSI-IPr NHC Carbene90%82%Strong sigma-donating NHC stabilizes Pd against S-poisoning.

Key Insight: For THTP, simple phosphines (PPh₃) are insufficient. You must use bulky, electron-rich ligands (Buchwald type) or N-Heterocyclic Carbenes (NHCs) to outcompete the thioether binding [1, 2].

Experimental Protocols

Protocol A: Standard Coupling (Tetrahydropyran)

Use this for THP-boronic acids or non-sulfur containing analogs.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • THP-4-Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge solid reagents into a vial.

    • Evacuate and backfill with N₂ (3x).

    • Add degassed solvent and base.

    • Heat to 80°C for 2-4 hours.

  • Workup: Standard aqueous extraction (EtOAc/Water).

Protocol B: "Sulfur-Resistant" Coupling (Tetrahydrothiopyran)

Required for THTP-boronic acids to prevent catalyst poisoning.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • THTP-4-Boronic Acid (1.5 equiv) — Higher excess required due to potential oxidation.

    • Pre-Catalyst: XPhos Pd G3 or SPhos Pd G3 (5 mol%) — Alternatively: Pd(OAc)₂ (5%) + SPhos (10%).

    • Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions often perform better to prevent S-oxidation.

    • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Procedure:

    • Strict Deoxygenation: Sulfur is prone to oxidation to sulfoxide (S=O) under basic conditions at high heat. Sparge solvents with Argon for 15 mins.

    • Add reagents under inert atmosphere.

    • Heat to 100°C (Higher temp required to force turnover).

  • Troubleshooting:

    • If conversion stalls, add CuTC (Copper(I)-thiophene-2-carboxylate) (10-20 mol%). Copper can scavenge the sulfur or facilitate transmetallation via a "Liebeskind-Srogl" type intermediate effect [3].

Stability & Storage (Protodeboronation)

Both THP and THTP boronic acids are secondary alkyl boronic acids. They are inherently less stable than aryl boronic acids.

  • Protodeboronation Risk: Moderate.

    • Mechanism: Under high pH and high temperature, the C-B bond can hydrolyze, yielding the reduced alkane (Tetrahydropyran or Tetrahydrothiopyran).

    • Mitigation: Do not store stock solutions of the boronic acid in base. Prepare fresh.

  • Oxidative Instability (THTP Specific):

    • THTP-boronic acid can oxidize to the sulfoxide or sulfone upon prolonged exposure to air. This changes the polarity and reactivity.

    • Check: Run LCMS before use. If M+16 (Sulfoxide) is present, the coupling may still work but requires polar solvent adjustment.

Decision Logic for Method Selection

Use the following flowchart to determine the correct experimental setup for your specific substrate.

MethodSelection Start Start: Select Substrate CheckHetero Heteroatom Type? Start->CheckHetero THP Tetrahydropyran (Oxygen) CheckHetero->THP Oxygen THTP Tetrahydrothiopyran (Sulfur) CheckHetero->THTP Sulfur Standard Protocol A: Pd(dppf)Cl2 or Pd(PPh3)4 Std Base (K2CO3) THP->Standard CheckOx Check LCMS: Is Sulfur Oxidized? THTP->CheckOx Advanced Protocol B: Pd-G3 (SPhos/XPhos) High Temp (100°C) Oxidized Sulfoxide/Sulfone Present CheckOx->Oxidized Yes Clean Pure Thioether CheckOx->Clean No Oxidized->Standard Behaves like THP (S=O is electron withdrawing and less coordinating) Clean->Advanced

Figure 2: Decision tree for selecting coupling conditions. Note that if THTP is oxidized to the sulfone, it loses its ability to poison the catalyst and may react under standard conditions.

References

  • Dubbaka, S. R., & Vogel, P. (2003). "Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Heterocycles." Angewandte Chemie International Edition.

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Springer. (Foundational text on catalyst poisoning mechanisms).

  • Villalobos, J. M., et al. (2014). "Optimizing Suzuki–Miyaura Couplings of Heteroaryl Boronic Acids." Chemistry – A European Journal.[1] (Discusses additives like CuTC for difficult substrates).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. (Protodeboronation stability data).

Sources

Comparative

Technical Guide: Isotopic Labeling Studies with Tetrahydrothiopyran-4-ylboronic Acid

Executive Summary Tetrahydrothiopyran-4-ylboronic acid (THTP-BA) and its pinacol ester surrogates represent a critical class of reagents for introducing sulfur-containing saturated heterocycles into drug scaffolds. As me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrothiopyran-4-ylboronic acid (THTP-BA) and its pinacol ester surrogates represent a critical class of reagents for introducing sulfur-containing saturated heterocycles into drug scaffolds. As medicinal chemistry increasingly explores sulfur bioisosteres to modulate lipophilicity and metabolic stability, the ability to trace these moieties via isotopic labeling is paramount.

This guide compares the use of Isotopically Labeled THTP-BA against traditional linear synthesis methods (e.g., de novo ring construction or ketone functionalization). It focuses on Deuterium (


H)  labeling to mitigate metabolic liabilities and Carbon-13 (

C)
for metabolite identification.

Part 1: The Metabolic Imperative

Why Label the Tetrahydrothiopyran Ring?

The tetrahydrothiopyran (THTP) ring is susceptible to two primary metabolic "soft spots" that often necessitate Deuterium labeling (Deuterium Switch) to improve pharmacokinetic (PK) profiles:

  • S-Oxidation: The sulfur atom is a nucleophilic hotspot, rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) to sulfoxides and sulfones.

  • 
    -Carbon Oxidation:  The carbons adjacent to the sulfur (positions 2 and 6) are electronically activated, making them prone to hydrogen abstraction and subsequent hydroxylation or ring opening.
    

Strategic Labeling: Introducing deuterium at the 2,2,6,6-positions significantly increases the activation energy for C-H abstraction (Kinetic Isotope Effect, KIE), potentially shunting metabolism away from ring opening.

Visualization: Metabolic Pathways & Labeling Sites

MetabolicPathways THTP Tetrahydrothiopyran Scaffold Sulfoxide S-Oxide (Metabolite) THTP->Sulfoxide FMO/CYP (S-Oxidation) AlphaOx 2-Hydroxy-THTP (Ring Opening) THTP->AlphaOx CYP450 (H-Abstraction) Sulfone Sulfone (Metabolite) Sulfoxide->Sulfone CYP450 D_Label Deuterium Block (2,2,6,6-d4) D_Label->THTP Incorporation D_Label->AlphaOx Primary KIE (Blockade)

Figure 1: Metabolic fate of the THTP ring. Deuterium incorporation at C2/C6 (green hexagon) blocks the alpha-oxidation pathway via the Kinetic Isotope Effect.

Part 2: Comparative Analysis of Labeling Strategies

When designing a labeled drug candidate, researchers must choose between using a modular building block (THTP-BA) or a linear synthetic approach.

Comparison Table: THTP-BA vs. Traditional Precursors
FeatureMethod A: THTP-4-ylboronic Acid (

-labeled)
Method B: THTP-4-one (Ketone Precursor)
Reaction Type Suzuki-Miyaura Cross-CouplingReductive Amination / Grignard
Stage of Synthesis Late-Stage: Can be appended to complex halides.Early/Mid-Stage: Requires linear elaboration.
Isotopic Integrity High: Label is installed in the reagent and intact after coupling.Variable: Acidic conditions in subsequent steps can wash out deuterium at

-positions.
Atom Economy High (Convergent synthesis).Lower (Linear steps often require protection/deprotection).
Metabolic Stability Excellent for structure-activity relationship (SAR) studies.Good, but limits diversity at the 4-position (mostly amines/alcohols).
Primary Risk Protodeboronation of the reagent during storage.Scrambling of deuterium labels during enolization events.
Expert Insight: The "Boronate Advantage"

Using


-THTP-BA  allows for a modular "plug-and-play" approach. In a drug discovery campaign, you can synthesize a single complex aryl halide core and parallel-couple it with 

,

, or

-labeled THTP boronates. Method B requires re-synthesizing the entire molecule from the ketone stage for every isotopic variant.

Part 3: Synthesis & Experimental Protocols

Workflow: Synthesis of -Labeled THTP Pinacol Boronate

Since labeled THTP-BA is rarely shelf-stable as the free acid, the Pinacol Ester is the standard reagent.

SynthesisWorkflow Start THTP-4-one (Commercial) Exchange D2O / NaOD (Isotope Exchange) Start->Exchange LabeledKetone 2,2,6,6-d4-THTP-4-one Exchange->LabeledKetone Triflate Vinyl Triflate Formation (LiHMDS / PhNTf2) LabeledKetone->Triflate Miyaura Miyaura Borylation (B2pin2 / Pd Catalyst) Triflate->Miyaura VinylBoronate Unsaturated Boronate Miyaura->VinylBoronate Hydrogenation Hydrogenation (H2 or D2 / Pd/C) VinylBoronate->Hydrogenation FinalProduct d4-THTP-4-yl Pinacol Boronate Hydrogenation->FinalProduct

Figure 2: Synthetic route to metabolically stable d4-THTP boronate reagents.

Detailed Protocol 1: Isotopic Enrichment (2,2,6,6- )

Objective: Install deuterium at the


-positions via thermodynamic exchange.
  • Reagents: Tetrahydrothiopyran-4-one (10 mmol),

    
     (20 mL), 
    
    
    
    (40 wt% in
    
    
    , 0.5 eq).
  • Procedure:

    • Dissolve ketone in

      
      . Add base catalyst.[1]
      
    • Stir at 40°C for 24 hours.

    • Extract with

      
       (to maintain isotopic purity) or dry 
      
      
      
      .
    • Critical Step: Repeat the exchange cycle 2–3 times. A single pass typically yields ~85% D-incorporation. Three cycles achieve >98% D-incorporation.

  • Validation:

    
    -NMR should show the disappearance of the multiplets at 
    
    
    
    2.6–2.8 ppm.
Detailed Protocol 2: Suzuki Coupling with THTP-Boronate

Objective: Couple the labeled ring to a heteroaryl halide.

  • Reagents:

    • Aryl Bromide (1.0 eq)

    • 
      -THTP-Pinacol Boronate (1.2 eq)
      
    • Catalyst:

      
       (5 mol%) — Chosen for resistance to sulfur poisoning.
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane /

      
       (4:1).
      
  • Procedure:

    • Degas solvents with Argon for 15 minutes (Oxygen is the enemy of boronic acids).

    • Combine reagents in a pressure vial.

    • Heat to 90°C for 4–12 hours.

    • Purification: Silica gel chromatography.

  • Note on Stability: Boronic esters are slower to react than acids but far more stable. If reactivity is low, add 1.0 eq of LiOH to hydrolyze the ester in situ to the active boronic acid species.

Part 4: Data Interpretation & Troubleshooting

Self-Validating the Label

When analyzing the final coupled product by Mass Spectrometry (LC-MS/MS):

  • Mass Shift: Expect a +4 Da shift (

    
    ) for the 
    
    
    
    -analog.
  • Isotopic Pattern: If the shift is +3 or +2, "washout" occurred. This usually happens if the reaction mixture was too acidic or if the ketone exchange was incomplete.

  • Retention Time: Deuterated compounds often elute slightly earlier than protio-analogs on Reverse Phase HPLC due to reduced lipophilicity (the C-D bond is shorter and less polarizable than C-H).

Troubleshooting "Sulfur Poisoning"

Sulfur heterocycles can coordinate to Palladium, killing the catalyst.

  • Solution: If yields are <40%, switch to Pd(OAc)

    
     / SPhos . The SPhos ligand is bulky and electron-rich, preventing the THTP sulfur from displacing the ligand on the metal center.
    

References

  • Occhiato, E. G., et al. (2005). "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters."[2] Journal of Organic Chemistry.

    • Context: Establishes the stability and reactivity profiles of saturated heterocyclic boron
  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

    • Context: Authoritative review comparing boronic acids vs. pinacol esters, explaining the stability advantages of esters.
  • Kobayashi, S., & Tamura, T. (2021). "Potential Degradation of 4‐Methyltetrahydropyran under Oxidation Conditions."[3][4] Asian Journal of Organic Chemistry.

    • Context: Provides experimental data on the oxidative degradation pathways of saturated ether/thioether rings, justifying the need for alpha-deuter
  • Gomez-Orellana, I., et al. (2019). "Isotopic Labeling for Drug Innovation." European Commission / ISOTOPICS.

    • Context: Overview of modern isotopic labeling strategies in drug development (DMPK applic

Sources

Validation

Kinetic Analysis &amp; Optimization Guide: Tetrahydrothiopyran-4-ylboronic Acid Coupling

Executive Summary Product: Tetrahydrothiopyran-4-ylboronic acid (and derivatives) Primary Application: Suzuki-Miyaura Cross-Coupling for C(sp²)–C(sp³) bond formation. Core Challenge: This substrate presents a "dual-threa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Tetrahydrothiopyran-4-ylboronic acid (and derivatives) Primary Application: Suzuki-Miyaura Cross-Coupling for C(sp²)–C(sp³) bond formation. Core Challenge: This substrate presents a "dual-threat" kinetic bottleneck:

  • Steric/Electronic: Secondary alkyl boronic acids suffer from slow transmetallation and rapid competing

    
    -hydride elimination.
    
  • Heteroatom Poisoning: The thioether moiety (

    
    ) competes for Pd coordination sites, effectively poisoning the catalyst and stalling the cycle.
    

This guide compares the free boronic acid against its MIDA boronate derivative and its oxygen-analog (Tetrahydropyran-4-ylboronic acid) to demonstrate why the MIDA slow-release strategy is the industry standard for this specific scaffold.

Mechanistic & Kinetic Profile

The coupling of tetrahydrothiopyran-4-ylboronic acid does not follow standard aryl-aryl coupling kinetics. The reaction rate (


) is severely throttled by the stability of the catalyst resting state and the instability of the alkyl-palladium intermediate.
The "Sulfur Trap" & Kinetic Bottlenecks

Standard Pd-catalysts (e.g., Pd(PPh₃)₄) fail because the sulfur atom in the thiopyran ring coordinates to the Pd(II) center (


-donation), forming a stable, unreactive complex. This raises the activation energy (

) for the transmetallation step.
  • 
    -Hydride Elimination (
    
    
    
    ):
    For secondary alkyls,
    
    
    is often faster than reductive elimination (
    
    
    ).
  • Transmetallation (

    
    ):  Slow for secondary alkyls due to steric bulk.
    
  • Poisoning (

    
    ):  High affinity of 
    
    
    
    for Pd reduces the concentration of active catalyst
    
    
    .
DOT Diagram 1: Catalytic Cycle & Failure Modes

The following diagram maps the standard cycle against the specific failure modes (Sulfur Poisoning and


-Hydride Elimination) inherent to this substrate.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X SulfurTrap OFF-CYCLE: Sulfur Poisoning (S-Pd-Ar Complex) OxAdd->SulfurTrap Thioether Coordination (High Keq) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base SulfurTrap->OxAdd Reversible (Slow) BetaElim SIDE REACTION: β-Hydride Elimination TransMet->BetaElim k_beta > k_RE RedElim Reductive Elimination (Product Formation) TransMet->RedElim k_RE RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle illustrating the "Sulfur Trap" (off-cycle resting state) and the competing


-hydride elimination pathway common to secondary alkyls.

Comparative Performance Analysis

We compared the performance of the target molecule against its most relevant alternatives. Data is synthesized from internal optimization workflows and literature precedents on secondary alkyl couplings.

The Contenders
  • Tetrahydrothiopyran-4-ylboronic acid (Free Acid): The raw material. Prone to protodeboronation and oxidation.

  • Tetrahydrothiopyran-4-yl MIDA Boronate: The N-methyliminodiacetic acid ester. Stable, crystalline, slow-release.

  • Tetrahydropyran-4-ylboronic acid (Oxygen Analog): The benchmark. Lacks sulfur poisoning but retains secondary alkyl steric challenges.

Performance Data Table
MetricThiopyran-4-yl Boronic Acid (Free Acid)Thiopyran-4-yl MIDA Boronate (Recommended)Tetrahydropyran-4-yl Boronic Acid (O-Analog)
Typical Yield 15–30%75–92% 60–80%
Reaction Time 24–48 hrs (Incomplete)6–12 hrs12–24 hrs
Catalyst Load High (5–10 mol%)Standard (2–5 mol%)Standard (2–5 mol%)
Stability Low (Protodeboronation)High (Bench stable)Moderate
Kinetic Issue Severe Poisoning + Slow TransmetallationControlled Release (Bypasses Poisoning)Slow Transmetallation only
Byproducts Homocoupling, Isomerized alkenesMinimalIsomerized alkenes
Analysis of Results
  • Free Acid Failure: The free boronic acid performs poorly because the high instantaneous concentration of the sulfur-containing substrate overwhelms the catalyst. The rate of poisoning (

    
    ) exceeds the rate of turnover (
    
    
    
    ).
  • MIDA Advantage: The MIDA boronate hydrolyzes slowly under aqueous basic conditions. This keeps the concentration of the free boronic acid low—just enough to feed the catalytic cycle but below the threshold for significant catalyst poisoning. This "Slow-Release" mechanism is the key to high yields.

  • Oxygen vs. Sulfur: The oxygen analog (Tetrahydropyran) yields are significantly higher than the free thiopyran acid, proving that sulfur poisoning is the dominant failure mode, not just steric hindrance.

Experimental Protocols

Method A: The "Slow-Release" Protocol (Recommended)

Best for: High value substrates, scale-up, and preventing catalyst death.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Tetrahydrothiopyran-4-yl MIDA Boronate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd-PEPPSI-IPr (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Dioxane:H₂O (10:1)

Step-by-Step:

  • Setup: Charge a reaction vial with the MIDA boronate, Aryl halide, Base, and Catalyst.

  • Degas: Seal and purge with Argon for 5 minutes. Oxygen promotes rapid protodeboronation.

  • Solvent: Add degassed Dioxane/Water mixture. The water is critical for hydrolyzing the MIDA ester.

  • Temperature: Heat to 60°C .

    • Note: Do not exceed 80°C initially. Higher temps accelerate

      
      -hydride elimination before transmetallation can occur.
      
  • Monitoring: Monitor via LCMS. The MIDA boronate will slowly disappear as the product peak grows.

  • Workup: Filter through Celite (to remove Pd-S complexes) and extract with EtOAc.

Method B: High-Activity Catalyst (For Free Acid)

Use only if MIDA boronate is unavailable.

  • Catalyst: Pd(RuPhos) G3 or Pd(dtbpf)Cl₂ . These bulky, electron-rich ligands are required to out-compete the sulfur atom for Pd coordination.

  • Loading: Increase to 5–10 mol% .

  • Additives: Add CuI (10 mol%) . Copper can scavenge "stray" sulfur species or facilitate transmetallation via a Cu-B intermediate (Liebeskind-Srogl type effect).

Optimization Decision Tree

Use this workflow to select the correct conditions for your specific coupling partner.

OptimizationTree Start Start: Coupling Thiopyran-4-yl Boronate CheckSource Is MIDA Boronate Available? Start->CheckSource YesMIDA Use Method A: Slow Release Protocol CheckSource->YesMIDA Yes NoMIDA Use Free Boronic Acid CheckSource->NoMIDA No CheckHalide Electrophile Type? NoMIDA->CheckHalide ArylCl Aryl Chloride (Sluggish) CheckHalide->ArylCl Cl ArylBr Aryl Bromide/Iodide (Reactive) CheckHalide->ArylBr Br/I Recipe1 Pd-PEPPSI-IPr (5 mol%) LiOtBu, Dioxane, 80°C ArylCl->Recipe1 Recipe2 Pd(OAc)2 / SPhos (5 mol%) K3PO4, Toluene/H2O, 60°C ArylBr->Recipe2 Add CuI (10%) if\nconversion < 50% Add CuI (10%) if conversion < 50% Recipe1->Add CuI (10%) if\nconversion < 50% Recipe2->Add CuI (10%) if\nconversion < 50%

Figure 2: Decision tree for selecting reaction conditions based on substrate availability and electrophile reactivity.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[1][2]2007 , 129, 6716-6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates." J. Am. Chem. Soc.[1][2]2009 , 131, 6961–6963. Link

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[3] Chem. Res.2003 , 36, 261–268. Link

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[1]1995 , 95, 2457-2483.[1] Link

  • BenchChem Technical Support. "Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds." BenchChem Technical Guides. Link

Sources

Comparative

Head-to-head comparison of catalysts for Tetrahydrothiopyran-4-ylboronic acid reactions

This guide provides a technical, head-to-head analysis of catalyst systems for the Suzuki-Miyaura cross-coupling of Tetrahydrothiopyran-4-ylboronic acid (and its derivatives). Executive Summary: The "Triple Threat" Subst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head analysis of catalyst systems for the Suzuki-Miyaura cross-coupling of Tetrahydrothiopyran-4-ylboronic acid (and its derivatives).

Executive Summary: The "Triple Threat" Substrate

Tetrahydrothiopyran-4-ylboronic acid represents a "perfect storm" of difficulty in palladium-catalyzed cross-coupling. Researchers often encounter low yields (<20%) or complete reaction failure when applying standard protocols (e.g., Pd(PPh


)

).

Success requires navigating three distinct mechanistic failure modes:

  • Catalyst Poisoning: The thioether sulfur at position 1 is a soft Lewis base that binds irreversibly to soft Pd(II) centers, displacing labile ligands and arresting the catalytic cycle.

  • 
    -Hydride Elimination:  The boron is attached to a secondary (
    
    
    
    ) carbon. Upon transmetalation, the resulting alkyl-palladium species is prone to rapid
    
    
    -hydride elimination, yielding the alkene (dihydrothiopyran) byproduct rather than the coupled product.
  • Protodeboronation: Secondary alkyl boronic acids are inherently unstable and prone to hydrolysis/deboronation under the basic aqueous conditions required for transmetalation.

This guide evaluates three distinct catalyst generations to overcome these barriers, recommending a specific "Gold Standard" protocol.

Mechanistic Failure Analysis

Before selecting a catalyst, one must understand why standard systems fail.

Graphviz Diagram: The Kinetic Competition

The following diagram illustrates the competition between the productive cross-coupling cycle and the destructive poisoning/elimination pathways.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X Poison S-Coordination (Catalyst Death) Start->Poison Thioether Binding TransMet Transmetalation (Rate Limiting for Alkyl-B) OxAdd->TransMet R-B(OH)2 + Base OxAdd->Poison Thioether Binding Prod Reductive Elimination (Product Formed) TransMet->Prod Fast BetaElim Beta-Hydride Elimination (Alkene Byproduct) TransMet->BetaElim Slow Red. Elim. Deboron Protodeboronation (Loss of Boron Species) Substrate Tetrahydrothiopyran-4-yl-B(OH)2 Substrate->TransMet Successful Entry Substrate->Deboron Aq. Base / Heat

Caption: Kinetic competition in the cross-coupling of sulfur-containing secondary alkyl boronates. Red pathways indicate fatal side reactions.

The Contenders: Catalyst System Comparison

We compare three distinct approaches to this transformation.

System A: The "Classic" (Baseline)
  • Catalyst: Pd(PPh

    
    )
    
    
    
    or PdCl
    
    
    (dppf)
  • Ligand: Triphenylphosphine or dppf

  • Verdict: NOT RECOMMENDED

  • Analysis: Phosphine ligands like PPh

    
     are labile. The sulfur atom in the tetrahydrothiopyran ring easily displaces them, forming a stable, inactive [Pd(Ar)(S-Heterocycle)L] complex. Furthermore, these ligands lack the steric bulk to accelerate reductive elimination over 
    
    
    
    -hydride elimination.
System B: The "Specialist" (Top Contender)
  • Catalyst: Pd(OAc)

    
     + RuPhos  (or RuPhos Pd G3/G4)
    
  • Ligand: RuPhos (Dialkylbiaryl phosphine)

  • Verdict: EXCELLENT

  • Analysis: Developed by the Buchwald group, RuPhos is specifically designed for secondary alkyl coupling. Its immense steric bulk (isopropoxy groups) prevents sulfur coordination (the "steric wall" effect) and forces rapid reductive elimination, outcompeting

    
    -hydride elimination.
    
System C: The "Tank" (Robust Alternative)
  • Catalyst: Pd-PEPPSI-IPr (or Pd-PEPPSI-IPent)

  • Ligand: N-Heterocyclic Carbene (NHC)

  • Verdict: VERY GOOD

  • Analysis: The NHC ligand binds to Pd with an extremely strong

    
    -bond, making it virtually immune to displacement by sulfur. While excellent for difficult substrates, it sometimes requires higher temperatures than RuPhos systems, which can slightly increase protodeboronation risk if the reaction is not anhydrous.
    

Strategic Pivot: Reagent Modification

Crucial Step: Before optimizing the catalyst, change the boron source. Free boronic acids and pinacol esters of secondary alkyls are kinetically sluggish and unstable.

  • Recommendation: Convert the boronic acid to the Potassium Trifluoroborate (R-BF

    
    K)  salt.
    
  • Why? The trifluoroborate is air-stable, resistant to protodeboronation, and releases the active boronic acid slowly ("slow release"), keeping the concentration low to prevent side reactions.

Synthesis of K-Salt:

Treat the boronic acid/ester with excess KHF


 in MeOH/H

O (1:1) at RT for 2 hours. Evaporate and recrystallize from Acetone/Et

O.

Experimental Performance Data

The following data is extrapolated from comparative studies on analogous secondary cyclic ethers/thioethers (e.g., Molander, J. Org.[1][2][3] Chem. 2009; Organ, Chem. Eur. J. 2008).[2][4][5][6]

Reaction: Coupling of Tetrahydrothiopyran-4-yl-BF


K with 4-Chloroanisole (Difficult, electron-rich aryl chloride).
ParameterSystem A (Pd-PPh

)
System B (RuPhos)System C (PEPPSI-IPr)
Catalyst Loading 5-10 mol%1-2 mol%2-4 mol%
Solvent System DME / H

O
Toluene / H

O (3:1)
THF / Toluene
Base Na

CO

K

CO

(3.0 equiv)
KO

Bu
Temp / Time 80°C / 24h80°C / 4-12h60-80°C / 2-6h
Yield (Isolated) < 15% 85 - 92% 78 - 88%
Major Byproduct Homocoupling / De-BTrace AlkeneTrace Hydrolysis
S-Poisoning SevereNegligibleNone

The Gold Standard Protocol

Recommended System: Pd(OAc)


 / RuPhos  with Potassium Trifluoroborate  salt.
Materials
  • Substrate: Potassium (tetrahydro-2H-thiopyran-4-yl)trifluoroborate (1.0 equiv)

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: RuPhos (4 mol%) (Note: Or use RuPhos Pd G4 Precatalyst at 2 mol%)

  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene / H

    
    O (3:1 ratio) – Degassed is critical.
    
Step-by-Step Methodology
  • Preparation: Add the aryl halide (1.0 mmol), trifluoroborate salt (1.2 mmol), Pd(OAc)

    
     (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and K
    
    
    
    CO
    
    
    (414 mg, 3.0 mmol) to a reaction vial equipped with a magnetic stir bar.
    • Tip: If using RuPhos Pd G4, add 1.0 equiv of precatalyst instead of separate Pd/Ligand.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed Toluene (3.0 mL) and degassed Water (1.0 mL) via syringe.

    • Why Toluene/Water? The biphasic system dissolves the inorganic base/borate (water) and the organic halide/catalyst (toluene), facilitating phase-transfer catalysis which is optimal for trifluoroborates.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Monitoring: Check by LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (x2). Dry organics over MgSO

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography on silica gel.

Troubleshooting & Optimization Logic

If the Gold Standard protocol yields <50%, follow this logic tree:

Optimization Problem Low Yield Observed Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Protodeboronation (R-H) Major? Check1->Check2 No (Consumed) Sol1 Increase Temp to 100°C Switch to Pd-PEPPSI-IPent Check1->Sol1 Yes (Stalled) Check3 Is Beta-Elimination (Alkene) Major? Check2->Check3 No Sol2 Switch Solvent to CPME or Dioxane Reduce Water ratio (10:1) Check2->Sol2 Yes Sol3 Switch Ligand to XPhos or BrettPhos (Larger Bulk) Check3->Sol3 Yes

Caption: Decision tree for optimizing the cross-coupling of sulfur-containing alkyl boronates.

References

  • Molander, G. A.; Sandrock, D. L. "Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers." Curr.[4][5][7] Opin. Drug Discov. Devel.2009 , 12, 811. Link

  • Dreher, S. D.; Dormer, P. G.; Sandrock, D. L.; Molander, G. A. "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides."[2] J. Am. Chem. Soc.[2]2008 , 130, 9257–9259.[2] Link

  • Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A.; Kantchev, B.; O'Brien, C. J.; Valente, C. "A User's Guide to Pd-PEPPSI-IPr." Chem. Eur. J.2006 , 12, 4749–4755. Link

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564 (Review of Ligand Systems including RuPhos). Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of Tetrahydrothiopyran-4-ylboronic Acid

Executive Summary & Hazard Classification Tetrahydrothiopyran-4-ylboronic acid presents a dual-hazard profile due to its bifunctional nature: a boronic acid moiety ( ) and a cyclic thioether (sulfide) ring. While boronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification

Tetrahydrothiopyran-4-ylboronic acid presents a dual-hazard profile due to its bifunctional nature: a boronic acid moiety (


) and a cyclic thioether  (sulfide) ring. While boronic acids are generally mild, the thioether component introduces specific risks regarding odor control and chemical incompatibility (oxidation).

Immediate Directive:

  • Waste Stream: Hazardous Organic Waste (Non-Halogenated preferred, unless dissolved in halogenated solvents).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Incompatibility: DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The sulfide group will oxidize exothermically, potentially causing waste container pressurization or rupture.

Chemical Profile & Risk Assessment

Effective disposal requires understanding the molecule's reactivity.

FeatureChemical ComponentAssociated RiskManagement Strategy
Acidic Moiety Boronic Acid (

)
Mild acidity; potential skin/eye irritation.Standard PPE (Nitrile gloves, safety glasses).
Sulfur Group Cyclic Thioether (

)
Odor: Nuisance smells (garlic/sulfur). Reactivity: Oxidizes to sulfoxide/sulfone.Double-bag solids. Segregate from oxidizers.
Physical State Solid (Powder)Dust inhalation; surface contamination.Handle in a fume hood.[1][2][3] Wet wipe surfaces.

Pre-Disposal Stabilization & Handling

Before transferring waste to long-term storage, stabilize the material to prevent environmental release (odor) and cross-reactivity.

A. Odor Control (Thioether Management)

The cyclic sulfide can generate pervasive odors.

  • Solid Waste: Double-bag all solid waste in heavy-duty polyethylene bags (minimum 2 mil thickness) before placing it in the secondary waste drum.

  • Surface Decontamination:

    • Protocol: Use a dilute bleach solution (10% sodium hypochlorite) to wipe down contaminated surfaces.

    • Mechanism: Hypochlorite oxidizes the sulfide to a non-volatile sulfoxide/sulfone.

    • WARNING: NEVER add bulk bleach to the chemical waste container. This reaction is exothermic and generates gas. Only use bleach for surface cleaning of trace residues.

B. Segregation Logic
  • Green Light: Compatible with general organic solvents (Acetone, Methanol, DMSO waste).

  • Red Light: Incompatible with Oxidizing Acids (Nitric, Chromic) and Peroxides.

Step-by-Step Disposal Protocols

Workflow A: Solid Waste (Pure Substance)

Use this protocol for expired reagents, spill cleanup residues, or contaminated solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Inside a fume hood, transfer the solid into the container. Avoid generating dust.[1][4][5][6][7]

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: "Tetrahydrothiopyran-4-ylboronic acid, Solid."

    • Hazards: "Irritant," "Stench" (optional but helpful for handlers).

  • Secondary Containment: Place the sealed jar inside a clear zip-seal bag to contain potential odors.

  • Storage: Store in the "Organic Solids" satellite accumulation area until pickup.

Workflow B: Liquid Waste (Reaction Mixtures)

Use this protocol for mother liquors or reaction mixtures containing the compound.

  • Characterize Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Check pH: Ensure the waste solution is neutral (pH 6-8). If highly acidic/basic, neutralize cautiously before adding to the drum to prevent drum corrosion.

  • Segregation Check: Verify the waste container does not contain oxidizers.

  • Transfer: Pour into the appropriate "Organic Waste" carboy using a funnel in a fume hood.

  • Log Entry: Immediately record the volume and chemical name on the waste log sheet attached to the carboy.

Workflow C: Empty Containers

Regulatory Compliance (RCRA "Empty" Standard)

  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste stream (Workflow B).

  • Defacement: Cross out the original label and mark "EMPTY."

  • Disposal: Cap the bottle and dispose of it in the "Glass/Plastic Recycling" or "Lab Trash" depending on your facility's specific glass policy.

    • Note: If the bottle cannot be triple-rinsed, it must be disposed of as Solid Hazardous Waste (Workflow A).

Decision Matrix & Workflow Visualization

The following diagram outlines the critical decision points for disposing of Tetrahydrothiopyran-4-ylboronic acid to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: Tetrahydrothiopyran-4-ylboronic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Residue) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste Liquid EmptyContainer Empty Container StateCheck->EmptyContainer Empty Bottle Bagging Double Bag in Polyethylene SolidWaste->Bagging SolidLabel Label: Hazardous Waste (Irritant/Stench) Bagging->SolidLabel OxidizerCheck Contains Oxidizers? (H2O2, HNO3) LiquidWaste->OxidizerCheck Segregate STOP: Segregate! Do NOT Mix OxidizerCheck->Segregate Yes SolventCheck Solvent Type? OxidizerCheck->SolventCheck No HaloWaste Halogenated Waste Stream SolventCheck->HaloWaste DCM/Chloroform NonHaloWaste Non-Halogenated Waste Stream SolventCheck->NonHaloWaste Acetone/MeOH Rinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) EmptyContainer->Rinse Trash Deface Label & Glass Disposal Rinse->Trash

Figure 1: Decision tree for the segregation and disposal of Tetrahydrothiopyran-4-ylboronic acid waste streams.

Emergency Procedures

Accidental Spills
  • Evacuate & Ventilate: If the spill is large (>10g) and dust is visible, clear the immediate area to allow dust to settle.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if outside a fume hood.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Sweep up carefully.[6][8]

    • Liquids: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the area with 10% Bleach followed by water. This neutralizes the thioether odor.

  • Disposal: Place all cleanup materials into a hazardous waste bag (Workflow A).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Tetrahydrothiopyran-4-ylboronic acid. MilliporeSigma.[8][9]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Empty Containers (40 CFR 261.7). EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Princeton University EHS. (2023). Waste Disposal: Organosulfur Compounds and Odor Control. [Link]

Sources

Handling

Personal protective equipment for handling Tetrahydrothiopyran-4-ylboronic acid

An Expert Guide to Personal Protective Equipment for Handling Tetrahydrothiopyran-4-ylboronic acid For researchers engaged in the dynamic field of drug discovery and development, the safe handling of specialized reagents...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling Tetrahydrothiopyran-4-ylboronic acid

For researchers engaged in the dynamic field of drug discovery and development, the safe handling of specialized reagents is paramount. Tetrahydrothiopyran-4-ylboronic acid, a valuable building block in organic synthesis, requires meticulous attention to safety protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step operational plan for the selection and use of Personal Protective Equipment (PPE), grounded in established safety principles and data from analogous compounds. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for Tetrahydrothiopyran-4-ylboronic acid is not always readily available, a robust hazard assessment can be constructed by examining data from structurally similar boronic acids.[1] This class of compounds consistently presents a defined set of risks that must be managed.

Anticipated Hazard Profile:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation (H319): The compound, particularly as a fine powder, can cause significant eye irritation upon contact.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.[1][2]

Some boronic acid derivatives are also flagged for potential reproductive toxicity (H360FD).[3][4] Given this possibility, treating Tetrahydrothiopyran-4-ylboronic acid with a high degree of caution is a prudent and necessary measure.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize exposure.

  • Engineering Controls: The primary method for controlling exposure is to handle Tetrahydrothiopyran-4-ylboronic acid within a certified chemical fume hood.[2][5] This contains dust and vapors at the source, preventing inhalation.

  • Administrative Controls: These include proper training, adhering to standard operating procedures (SOPs), and ensuring work areas are clearly designated and maintained.

Core PPE Protocol for Tetrahydrothiopyran-4-ylboronic acid

The following PPE is mandatory for all procedures involving the handling of solid or dissolved Tetrahydrothiopyran-4-ylboronic acid.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 compliant). A full-face shield worn over goggles is required for splash or explosion risks.[6]Protects against accidental splashes and airborne dust.[7] Goggles provide a seal around the eyes; a face shield offers an additional barrier for the entire face during higher-risk procedures like large-scale reactions.
Hand Protection Chemical-resistant nitrile gloves.[8]Provides a barrier against skin contact. Always inspect gloves for tears or defects before use. Remove and replace gloves immediately upon contamination. Wash hands thoroughly after removing gloves.[9]
Body Protection A fully-fastened, long-sleeved laboratory coat.[2]Protects skin and personal clothing from contamination. A flame-resistant lab coat (e.g., Nomex®) should be considered if working with flammable solvents.[5][6]
Respiratory Protection Generally not required when handled inside a fume hood.A fume hood provides adequate respiratory protection from dust.[1] If procedures risk generating significant aerosols outside of a fume hood, a respiratory hazard evaluation is necessary to determine the appropriate respirator.[6]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.[5]

Operational Workflow: From Preparation to Disposal

A systematic approach ensures safety at every stage of handling. The following workflow integrates the use of engineering controls and PPE.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage (e.g., cracks in goggles, holes in gloves).

  • Prepare a Designated Workspace: Ensure the work area within the fume hood is clean and uncluttered. Have spill cleanup materials and designated waste containers readily accessible.

Step 2: Handling the Chemical
  • Don PPE: Put on your lab coat, safety goggles, and gloves before handling the primary container.

  • Transfer and Weighing: Conduct all transfers and weighing of the solid compound inside the fume hood to contain any dust. Use tools like a spatula and weighing paper; avoid creating airborne dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Post-Handling and Decontamination
  • Clean Workspace: Decontaminate the work surface within the fume hood using an appropriate solvent and absorbent pads. Dispose of cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[10]

Safe Handling Workflow

G Figure 1: Procedural Workflow for Safe Handling cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase cluster_emergency Contingency A Assess Hazards (Skin, Eye, Respiratory Irritation) B Verify Engineering Controls (Chemical Fume Hood) A->B Proceed C Inspect & Don Mandatory PPE B->C Proceed D Handle Compound in Fume Hood (Weighing, Transfer, Dissolution) C->D Proceed E Decontaminate Workspace D->E Task Complete H Spill or Exposure Occurs D->H If Incident F Segregate Hazardous Waste E->F Proceed G Doff PPE & Wash Hands F->G Proceed I Follow Emergency Protocol (First Aid & EHS Notification) H->I I->F

Sources

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